N-2-adamantyl-N-ethyl-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-adamantyl)-N-ethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-3-21(20(22)16-6-4-13(2)5-7-16)19-17-9-14-8-15(11-17)12-18(19)10-14/h4-7,14-15,17-19H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALQGLWULHSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Adamantyl Amide Scaffolds as 11β-HSD1 Inhibitors
The following technical guide provides an in-depth analysis of the adamantyl amide scaffold in the design of 11β-HSD1 inhibitors.
Executive Summary
The inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) represents a high-value therapeutic strategy for treating metabolic syndrome, type 2 diabetes, and obesity.[1][2][3][4] This enzyme acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone into active cortisol.[2][5][6][7] Among the diverse chemical classes explored, the adamantyl amide scaffold has emerged as a privilege structure due to its exceptional shape complementarity with the enzyme's lipophilic substrate-binding pocket.
This guide dissects the structural rationale, structure-activity relationships (SAR), synthetic pathways, and validation protocols for adamantyl amide-based inhibitors.
Mechanism of Action & Therapeutic Rationale
11β-HSD1 is an NADPH-dependent reductase primarily expressed in the liver, adipose tissue, and central nervous system.[2][7] Its physiological role is to regenerate active cortisol (in humans) or corticosterone (in rodents) from their inert 11-keto forms.[2][5]
In metabolic disorders, 11β-HSD1 is often upregulated in adipose tissue, leading to local "Cushing's-like" effects—visceral obesity, insulin resistance, and dyslipidemia—even when circulating plasma cortisol levels are normal.
Signaling Pathway Visualization
The following diagram illustrates the enzymatic amplification of glucocorticoid signaling and the intervention point for adamantyl amide inhibitors.
Figure 1: Mechanism of Action. 11β-HSD1 acts as a gatekeeper, amplifying local cortisol levels.[1][2][7] Adamantyl amides competitively inhibit this reduction step.
Structural Biology & Pharmacophore Analysis
The success of the adamantyl amide scaffold is driven by the specific topology of the 11β-HSD1 active site.
The Hydrophobic Clamp
X-ray crystallography studies (e.g., PDB 3LZ6, 3OQ1) reveal a large, hydrophobic binding pocket intended for the steroid core of cortisone.
-
The Adamantyl Group: This bulky, lipophilic cage (C10H16) is a perfect isostere for the steroid CD-ring system. It fills the hydrophobic pocket with high efficiency, driving binding affinity through van der Waals interactions and the hydrophobic effect (entropy gain from water displacement).
-
The Amide Linker: Acts as a critical anchor. The carbonyl oxygen typically accepts a hydrogen bond from the catalytic Ser170 or Tyr183 (part of the catalytic triad), while the amide nitrogen may donate a hydrogen bond to backbone residues.
SAR Logic & Optimization
The optimization of this scaffold focuses on three regions: the adamantane cage, the linker, and the "tail" (R-group).
Figure 2: Structure-Activity Relationship (SAR) Map. Key interactions and liabilities of the adamantyl amide scaffold.
Addressing Metabolic Stability
A major challenge with adamantyl groups is their susceptibility to oxidative metabolism (hydroxylation) by liver CYP450 enzymes.
-
Solution: Introduction of polar substituents (e.g., hydroxyl, sulfone) directly onto the adamantane cage or the use of "caged" adamantane surrogates (e.g., bicyclo[2.2.2]octanes) to block metabolic soft spots while maintaining lipophilicity.
Chemical Synthesis: Protocols & Causality
The synthesis of adamantyl amides is generally convergent, utilizing amide coupling between an adamantyl amine and a carboxylic acid functionalized heterocycle.
Synthesis Workflow
Figure 3: General Synthetic Route. Convergent synthesis allowing for rapid library generation.
Detailed Protocol: General Amide Coupling
Objective: Synthesize N-(1-adamantyl)-heteroaryl-carboxamide. Rationale: HATU is selected as the coupling reagent due to its high efficiency with sterically hindered amines like adamantylamine, minimizing racemization and improving yield compared to standard carbodiimides.
Materials:
-
1-Adamantylamine (1.0 equiv)
-
Carboxylic Acid R-COOH (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous Dimethylformamide)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Causality: This pre-activation step forms the active ester (O-azabenzotriazolyl), which is more reactive toward the hindered amine.
-
Coupling: Add 1-Adamantylamine (1.0 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor reaction progress via LC-MS (looking for M+1 mass of product) or TLC.
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes) to afford the pure adamantyl amide.
Biological Validation: Scintillation Proximity Assay (SPA)
To validate the potency of the synthesized inhibitors, a Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening of 11β-HSD1.[7]
Assay Principle
The assay relies on the conversion of tritiated cortisone ([3H]-Cortisone) to [3H]-Cortisol by 11β-HSD1.
-
Detection: Anti-cortisol antibodies are coupled to SPA beads containing a scintillant.[7][8]
-
Mechanism: When [3H]-Cortisol binds to the antibody on the bead, the beta emission stimulates the scintillant, emitting light. [3H]-Cortisone does not bind the antibody efficiently and generates no signal.
-
Inhibition: Presence of an inhibitor prevents the formation of [3H]-Cortisol, resulting in a decrease in light signal.
Detailed Protocol
Materials:
-
Microsomes containing human 11β-HSD1 (CHO or HEK293 transfected).
-
Substrate: [1,2-3H]-Cortisone.
-
Cofactor: NADPH.
-
SPA Beads: Protein A-coated Yttrium Silicate (YSi) beads.
-
Antibody: Monoclonal anti-cortisol antibody.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.
Step-by-Step Procedure:
-
Enzyme Mix: Prepare a solution of 11β-HSD1 microsomes and NADPH (200 µM final) in Assay Buffer.
-
Compound Plate: Dispense test compounds (in DMSO) into a 384-well white plate. Include DMSO-only wells (Max Signal) and known inhibitor wells (Min Signal).
-
Reaction Initiation: Add Enzyme Mix to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Substrate Addition: Add [3H]-Cortisone (approx. 200 nM final) to initiate the reaction.
-
Incubation: Incubate for 60–120 minutes at 37°C. Causality: Time must be within the linear velocity range of the enzyme.
-
Quench/Detection: Add a suspension of SPA beads pre-complexed with anti-cortisol antibody in buffer containing a non-specific 11β-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction immediately.
-
Read: Incubate plates for 1 hour to allow bead settling and equilibrium binding. Read on a MicroBeta scintillation counter.
-
Analysis: Calculate % Inhibition = 100 * (1 - (Sample - Min) / (Max - Min)). Determine IC50 using a 4-parameter logistic fit.
Representative Data Summary
The following table summarizes typical SAR trends observed in adamantyl amide series (aggregated from literature sources like Bioorg. Med. Chem. Lett.).[9][10][11]
| Compound ID | R-Group (Tail) | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | Selectivity Ratio |
| A1 (Lead) | Phenyl | 120 | >10,000 | >80 |
| A2 | 2-Thiazole | 15 | >10,000 | >600 |
| A3 | 2-Pyridine | 45 | >10,000 | >200 |
| A4 | 3-OH-Adamantyl* | 22 | >10,000 | >450 |
*Note: A4 represents a metabolically stabilized variant where the adamantane cage is hydroxylated.
References
-
Structure and Inhibitor Binding Mechanisms of 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Biological Chemistry. Link
-
Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Assay and Drug Development Technologies. Link
-
Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Expert Opinion on Drug Discovery. Link
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of murine 11 beta-hydroxysteroid dehydrogenase 1: an important therapeutic target for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
Structure-Activity Relationship of N-Adamantyl Benzamides: Dual Modulators of CB2R and FAAH for Neuroinflammation
Executive Summary & Therapeutic Rationale
The Endocannabinoid System (ECS) has emerged as a profound therapeutic target for neurodegenerative diseases, cancer, and severe inflammatory cascades (such as the cytokine storms observed in COVID-19)[1]. Traditionally, drug discovery within the ECS focused on highly selective single-target ligands. However, complex neuroinflammatory pathologies often exhibit resistance to single-node interventions.
A sophisticated paradigm shift involves the design of Multi-Target Directed Ligands (MTDLs) . By simultaneously activating the Cannabinoid Type 2 Receptor (CB2R) and inhibiting Fatty Acid Amide Hydrolase (FAAH)—the enzyme responsible for degrading the endogenous cannabinoid anandamide (AEA)—researchers can achieve a synergistic, self-amplifying anti-inflammatory response. Recent medicinal chemistry campaigns have identified the N-adamantyl benzamide scaffold as a privileged structure capable of this dual modulation .
This technical guide dissects the Structure-Activity Relationship (SAR) of N-adamantyl benzamides, elucidates the structural biology governing their dual-target affinity, and provides self-validating experimental workflows for their evaluation.
Structural Biology: The Adamantyl Pharmacophore
The incorporation of the adamantane cage (tricyclo[3.3.1.1^3,7]decane) is a deliberate strategy to escape the "flatland" of sp2-hybridized planar rings that dominate modern screening libraries .
Why Adamantane?
-
Lipophilic Anchoring: Adamantane is a highly lipophilic, rigid, fully sp3-hybridized hydrocarbon cage. It significantly increases the partition coefficient (logP) of the molecule, which is essential for crossing the blood-brain barrier (BBB) in neuroprotective applications[2].
-
CB2R Orthosteric Pocket Fit: The CB2 receptor features a deep, hydrophobic transmembrane binding cavity formed by helices III, V, and VI. The bulky, three-dimensional geometry of the 1-adamantyl group perfectly complements this hydrophobic pocket, driving high-affinity binding via extensive London dispersion forces.
-
FAAH Catalytic Cleft Mimicry: FAAH possesses a bipartite active site consisting of a catalytic triad (Ser241-Ser217-Lys142) and a hydrophobic acyl-chain binding channel. The adamantyl moiety mimics the arachidonoyl tail of endogenous AEA, effectively plugging the hydrophobic channel and positioning the benzamide core near the catalytic machinery to block substrate access[3].
Structure-Activity Relationship (SAR) Analysis
The optimization of N-adamantyl benzamides requires precise tuning of the aromatic core to balance CB2R agonism and FAAH inhibition. The SAR can be divided into three distinct molecular zones:
A. The Adamantyl Core and Amide Linker
The 1-adamantyl substitution is non-negotiable for dual activity. Modifying the cage to a smaller cycloalkyl group (e.g., cyclohexyl) results in a drastic drop in both CB2R affinity and FAAH inhibition due to suboptimal hydrophobic contacts. Furthermore, the amide linker acts as a critical hydrogen bond donor/acceptor. Methylation of the amide nitrogen abolishes activity, proving that the N-H bond is required for anchoring the ligand to key polar residues in both targets.
B. Benzene Ring Substitutions
The substitution pattern on the benzamide ring dictates the pharmacodynamic profile:
-
Unsubstituted Core: The bare N-(1-adamantyl)benzamide (Compound 9) is virtually inactive, lacking affinity for CB2R (
nM) and showing negligible FAAH inhibition. -
Mono-Hydroxyl Substitutions: Placing a hydroxyl group at the ortho (2-OH) or meta (3-OH) positions fails to recover affinity. However, a para substitution (4-OH) begins to recover CB2R affinity (
nM), indicating that the depth of the binding pocket favors linear, extended geometries. -
Di-methoxy and Halogen Additions (The Breakthrough): The most potent MTDLs emerge from combining methoxy groups with heavy halogens. For instance, a 2-hydroxy-3-methoxy or 2,3-dimethoxy pattern combined with a 5-bromo substitution (Compounds 13 and 26) yields exceptional dual agents.
-
The Role of Bromine: The 5-bromo atom is the linchpin of this SAR. It provides a slight recovery of FAAH potency while drastically lowering the CB2R
into the nanomolar range (86.9 nM for Compound 26). The bromine atom fills a specific lipophilic sub-pocket in the CB2R receptor and engages in halogen bonding, stabilizing the active receptor conformation[4].
Quantitative SAR Summary
| Compound ID | Benzene Ring Substitution | CB2R Affinity ( | CB2R Activity ( | FAAH Inhibition ( |
| 9 | Unsubstituted | > 10,000 | N/A | > 100 |
| 17 | 2-OH | > 10,000 | N/A | > 100 |
| 18 | 4-OH | 1,060 | N/A | > 50 |
| 13 | 2,3-diOMe, 5-Br | High Affinity | 123.6 | Moderate (< 10) |
| 26 | 2-OH, 3-OMe, 5-Br | High Affinity | 86.9 | Moderate (< 10) |
(Data synthesized from Intranuovo et al., 2023, representing core SAR trends of the scaffold).
Mechanistic Action & Signaling Pathways
N-adamantyl benzamides operate via a synergistic loop. Direct agonism of the Gi/o-coupled CB2R inhibits adenylyl cyclase, lowering cAMP levels and downstream pro-inflammatory cytokines (TNF-
Dual signaling pathway of N-adamantyl benzamides targeting CB2R and FAAH in neuroinflammation.
Self-Validating Experimental Protocols
To accurately assess the MTDL profile of these compounds, assays must be designed with internal causality and self-validation mechanisms to prevent false positives driven by the high lipophilicity of the adamantyl cage (which can cause non-specific membrane binding).
Protocol 1: Radioligand Binding Assay for CB2R Affinity
Causality: We utilize
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-hCB2R cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA. Centrifuge at 43,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM
, 2.5 mM EDTA, 0.5% BSA to prevent non-specific plastic binding). -
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM
-CP55,940, and varying concentrations of the N-adamantyl benzamide test compound (0.1 nM to 10 µM). -
Self-Validation Controls:
-
Total Binding (TB): Radioligand + membrane + vehicle (DMSO).
-
Non-Specific Binding (NSB): Radioligand + membrane + 10 µM WIN55,212-2 (cold competitor).
-
Validation Gate: Specific Binding (SB) = TB - NSB. If SB is < 50% of TB, the assay plate is rejected due to excessive background noise.
-
-
Filtration & Readout: Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
Protocol 2: Fluorogenic FAAH Inhibition Assay
Causality: Traditional radiometric FAAH assays require tedious endpoint lipid extractions. Instead, we utilize AMC-arachidonoyl amide . When FAAH cleaves this substrate, it releases 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule. This allows for continuous, real-time kinetic monitoring, eliminating artifactual errors from endpoint degradation.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human FAAH enzyme in assay buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA).
-
Compound Pre-incubation: Add 10 µL of the test compound (at various concentrations) to 180 µL of the enzyme solution in a black 96-well microplate. Pre-incubate for 15 minutes at 37°C to allow for equilibrium binding.
-
Reaction Initiation: Add 10 µL of AMC-arachidonoyl amide substrate (final concentration 2 µM) to all wells.
-
Self-Validation Controls:
-
Max Signal (Enzyme Control): FAAH + substrate + vehicle.
-
Min Signal (Background Control): Substrate + buffer (no enzyme) to monitor auto-hydrolysis.
-
Positive Control: 1 µM URB597 (a known irreversible FAAH inhibitor) to confirm the signal is exclusively FAAH-mediated.
-
Validation Gate: Calculate the Z'-factor. The assay is only valid if
.
-
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 340 nm, Emission: 460 nm). Calculate the
from the linear slope of the fluorescence progression curves.
Conclusion
The N-adamantyl benzamide scaffold represents a masterclass in rational drug design. By leveraging the unique spatial and lipophilic properties of the adamantane cage to satisfy the hydrophobic requirements of both CB2R and FAAH, researchers can generate potent Multi-Target Directed Ligands. The strategic placement of methoxy groups and a 5-bromo substitution on the benzamide core fine-tunes this dual activity, offering a highly promising therapeutic avenue for halting the detrimental inflammatory cascades seen in neurodegenerative diseases.
References
-
Intranuovo, F., et al. "Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, 2023, 66(1), 235-250. URL:[Link]
-
Dane, C., et al. "Unlocking therapeutic potential: the role of adamantane in drug discovery." Australian Journal of Chemistry, 2024, 77(8), CH24075. URL:[Link]
Sources
The Pharmacological Profile of N-ethyl-N-(2-adamantyl) benzamide and its Analogs: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Potent Pharmacophore
In the landscape of modern drug discovery, the adamantane moiety has consistently emerged as a privileged scaffold, bestowing unique physicochemical properties upon molecules that enhance their therapeutic potential.[1][2] This guide delves into the pharmacological profile of N-ethyl-N-(2-adamantyl) benzamide, a representative of the broader class of adamantyl benzamide derivatives. While specific data on this exact molecule is limited, extensive research into structurally related analogs has revealed a compelling and primary mechanism of action: the potent and selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4][5]
The inhibition of 11β-HSD1 is a highly sought-after therapeutic strategy for a constellation of metabolic disorders, including type 2 diabetes, obesity, and insulin resistance.[6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol, particularly in key metabolic tissues like the liver and adipose tissue.[9][8] By inhibiting 11β-HSD1, adamantyl benzamide derivatives can effectively dampen localized glucocorticoid excess, thereby ameliorating the downstream pathological consequences.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacological characteristics, underlying mechanisms, and critical experimental considerations for this promising class of compounds.
Core Mechanism of Action: Selective Inhibition of 11β-HSD1
The primary pharmacological target of N-ethyl-N-(2-adamantyl) benzamide and its analogs is the 11β-HSD1 enzyme. The adamantyl group, a bulky and highly lipophilic cage-like hydrocarbon, plays a pivotal role in anchoring these inhibitors within the active site of the enzyme.[9]
Structure-Activity Relationship (SAR): A Tale of Two Substitutions
Extensive SAR studies have elucidated the critical structural features required for potent 11β-HSD1 inhibition:
-
The Adamantane Scaffold: The adamantane moiety is a cornerstone of the pharmacophore, providing a robust hydrophobic interaction with the enzyme's active site.[9] Interestingly, the point of attachment to the benzamide core is crucial. Research has demonstrated that substitution at the C-2 position of the adamantane ring is preferred over C-1 substitution for achieving high potency against human 11β-HSD1.[1]
-
The Amide Linker: The amide bond serves as a critical linker, orienting the adamantyl and benzamide moieties in the optimal conformation for binding. Modifications to the amide, such as N-alkylation (as in N-ethyl), can influence potency and pharmacokinetic properties.
-
The Benzamide Ring: The aromatic benzamide portion of the molecule also contributes to the binding affinity. Substitutions on this ring have been explored to fine-tune the electronic and steric properties of the inhibitor, leading to enhanced potency and selectivity.
Selectivity Profile: A Key Therapeutic Advantage
A critical aspect of the pharmacological profile of these inhibitors is their selectivity for 11β-HSD1 over the closely related isoform, 11β-HSD2. While 11β-HSD1 primarily acts as a reductase (cortisone to cortisol), 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone, playing a crucial protective role in mineralocorticoid target tissues. Potent and selective inhibitors of 11β-HSD1, such as the adamantyl benzamides, are therefore desirable to avoid off-target effects associated with 11β-HSD2 inhibition.[5] Several studies have reported that optimized adamantyl amide derivatives exhibit high selectivity, with no significant activity against 11β-HSD2.
Experimental Protocols for Pharmacological Characterization
The following section outlines key in-vitro experimental workflows for characterizing the pharmacological profile of N-ethyl-N-(2-adamantyl) benzamide or its analogs.
In-Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human 11β-HSD1.
Methodology:
-
Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene are commonly used.[7]
-
Assay Principle: The assay measures the conversion of cortisone to cortisol, which can be quantified using various detection methods, such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Seed the transfected HEK-293 cells in a suitable microplate format and culture overnight.
-
Prepare serial dilutions of the test compound (e.g., N-ethyl-N-(2-adamantyl) benzamide) in a suitable solvent like DMSO.
-
Add the compound dilutions to the cells and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (cortisone) and the cofactor (NADPH).
-
Incubate for a specific time to allow for the conversion of cortisone to cortisol.
-
Stop the reaction and quantify the amount of cortisol produced using a validated detection method.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Transfected Cell Line: Using a cell line overexpressing the target enzyme ensures a robust and specific signal, minimizing interference from other cellular components.
-
Homogeneous Assay Format: HTRF and similar assays are amenable to high-throughput screening, allowing for the rapid evaluation of multiple compounds and concentrations.
Visualizing the Experimental Workflow
Caption: Workflow for in-vitro 11β-HSD1 inhibition assay.
Quantitative Data Summary
While specific IC50 values for N-ethyl-N-(2-adamantyl) benzamide are not publicly available, the following table summarizes the reported potencies for structurally related adamantyl amide and carboxamide derivatives against human 11β-HSD1.
| Compound Class | Representative IC50 Range (nM) | Selectivity over 11β-HSD2 | Reference |
| Adamantyl Carboxamides | 100 - 300 | High | |
| Adamantyl Acetamides | 100 - 300 | High | |
| Adamantyl Heterocyclic Ketones | < 50 | High | [10] |
Potential Therapeutic Implications and Future Directions
The pharmacological profile of N-ethyl-N-(2-adamantyl) benzamide and its analogs as potent and selective 11β-HSD1 inhibitors positions them as promising candidates for the treatment of a range of metabolic diseases. The ability to modulate local glucocorticoid levels in a tissue-specific manner offers a targeted therapeutic approach with a potentially favorable side-effect profile.
Future research in this area should focus on:
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their progression into clinical development.
-
In-Vivo Efficacy Studies: Evaluation of these inhibitors in relevant animal models of metabolic disease is crucial to validate their therapeutic potential.
-
Exploration of Other Potential Targets: While 11β-HSD1 is the primary target, some adamantyl benzamides have also shown activity as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), suggesting potential applications as anti-inflammatory agents.[11]
Conclusion
N-ethyl-N-(2-adamantyl) benzamide belongs to a well-validated class of pharmacological agents that exhibit potent and selective inhibition of 11β-HSD1. The unique properties of the adamantane scaffold, combined with the tunability of the benzamide core, provide a robust platform for the design of novel therapeutics for metabolic and potentially inflammatory disorders. The experimental frameworks and SAR insights presented in this guide offer a solid foundation for drug development professionals seeking to advance this promising class of compounds.
References
-
Yeh, V. S. C., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408–5413. [Link]
-
Wang, Y., et al. (2011). Structure-based and property-compliant library design of 11β-HSD1 adamantyl amide inhibitors. In Methods in Molecular Biology (Vol. 685, pp. 201-216). Humana Press. [Link]
-
Su, X., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653. [Link]
-
Issa, E. R., et al. (2013). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements. ResearchGate. [Link]
-
Su, X., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653. [Link]
-
Su, X., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. [Link]
-
Su, X., et al. (2013). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 489–493. [Link]
-
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The Adamantane Advantage: A Technical Guide to 2-Aminoadamantane Derivatives in Medicinal Chemistry
Introduction: The Enduring Appeal of a Diamondoid Scaffold
In the landscape of medicinal chemistry, the adamantane moiety stands out as a "privileged scaffold."[1][2] This rigid, lipophilic, tricyclic hydrocarbon, with its unique diamondoid structure, offers a remarkable combination of properties that medicinal chemists have leveraged for decades.[3][4] Its three-dimensional structure provides a stable and predictable framework, enhancing metabolic stability and facilitating penetration across biological membranes, including the blood-brain barrier.[1][4] The introduction of an amino group at the 2-position of this cage-like structure gives rise to 2-aminoadamantane and its derivatives, a class of compounds with a rich history and a promising future in drug discovery. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 2-aminoadamantane derivatives, with a focus on their roles as antiviral and neuroprotective agents.
The Synthetic Blueprint: Crafting 2-Aminoadamantane Derivatives
The synthesis of 2-aminoadamantane derivatives is a cornerstone of their development as therapeutic agents. A common and scalable starting point is adamantan-2-one.[2] A recently developed high-yielding, scalable, and safe flow-based process for the preparation of 2-aminoadamantane-2-carboxylic acid highlights the ongoing innovation in the synthesis of these compounds.[5] This particular derivative has demonstrated interesting biological activity as a transport mediator due to its unique physicochemical properties.[5]
The general synthetic approach often involves the transformation of the ketone to an amine, followed by various derivatization strategies to explore the structure-activity relationship (SAR).
Exemplary Synthetic Workflow: From Adamantan-2-one to Functionalized Derivatives
A representative, albeit generalized, synthetic pathway is outlined below. This multi-step process allows for the introduction of diverse functionalities, enabling the fine-tuning of the molecule's pharmacological profile.
Caption: Generalized synthetic scheme for 2-aminoadamantane derivatives.
This modular approach allows for the systematic modification of the amino group, which has been shown to be a critical determinant of biological activity.
Therapeutic Frontiers: From Antivirals to Neuroprotection
The therapeutic landscape of 2-aminoadamantane derivatives is remarkably diverse, with two major areas of impact: virology and neurology.[6]
Antiviral Activity: A Legacy and a Resurgence
The story of aminoadamantanes in medicine begins with their antiviral properties.[7] Amantadine (1-aminoadamantane) was one of the first synthetic antiviral drugs approved for the treatment of influenza A.[3][8]
Mechanism of Action: Targeting the M2 Proton Channel
The primary antiviral mechanism of amantadine and its close relative, rimantadine, against influenza A is the blockade of the M2 ion channel.[9][10][11] This viral protein is a proton-selective channel essential for the uncoating of the virus and the release of its genetic material into the host cell.[1] By blocking this channel, aminoadamantanes effectively halt viral replication at an early stage.[7]
Caption: Mechanism of M2 proton channel blockade by 2-aminoadamantane derivatives.
Structure-Activity Relationship (SAR) and Overcoming Resistance
The emergence of viral resistance, primarily due to mutations in the M2 channel (e.g., S31N), has limited the clinical use of amantadine and rimantadine.[3][9] This has spurred the development of new derivatives with activity against resistant strains.[9] Studies have shown that modifications to the amino group and the adamantane cage can restore or even enhance antiviral potency. For instance, certain piperidine and pyrrolidine derivatives of adamantane have demonstrated high activity against influenza A.[9] The stereochemistry of these derivatives can also influence their binding to the M2 channel and, consequently, their antiviral efficacy.[9]
Recent research has also explored the potential of aminoadamantane derivatives against other viruses, including SARS-CoV-2.[12][13] Novel derivatives have shown potent anti-SARS-CoV-2 activity in vitro and in vivo, with IC50 values significantly lower than that of amantadine.[12][13] This suggests that the adamantane scaffold can be adapted to target different viral proteins and that these derivatives may have broad-spectrum antiviral potential.[12]
| Compound Class | Target Virus | Key SAR Insights | Reference |
| Simple Aminoadamantanes | Influenza A | The amino group is crucial for M2 channel interaction. | [10][14] |
| Piperidine/Pyrrolidine Derivatives | Influenza A (including resistant strains) | Larger, heterocyclic substituents on the amino group can enhance activity. | [9] |
| Novel Aminoadamantane Derivatives | SARS-CoV-2 | Specific substitutions lead to potent inhibition, with some compounds showing over 100 times the activity of amantadine. | [12][13] |
Neuroprotection: Modulating the NMDA Receptor
Beyond their antiviral effects, aminoadamantane derivatives have carved out a significant niche in the treatment of neurodegenerative diseases.[3][15] Memantine (1-amino-3,5-dimethyladamantane), a close structural relative of 2-aminoadamantane, is a well-established treatment for moderate to severe Alzheimer's disease.[1][3] This neuroprotective activity is primarily attributed to its role as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][16]
Mechanism of Action: A Fine-Tuned Blockade of Excitotoxicity
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[17] However, overactivation of the NMDA receptor leads to excessive calcium influx, a phenomenon known as excitotoxicity, which contributes to neuronal cell death in various neurodegenerative disorders.[17][18]
Aminoadamantane derivatives act as uncompetitive open-channel blockers of the NMDA receptor.[1][19] This means they only bind within the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[17] This voltage-dependent blockade is a key feature of their therapeutic action.[19] Under normal physiological conditions, the channel is frequently blocked by magnesium ions (Mg2+). During excessive glutamate release, this block is relieved, leading to prolonged channel opening and excitotoxicity.[20] Aminoadamantanes effectively mimic the action of Mg2+, blocking the channel during periods of overactivation without interfering with normal synaptic transmission.[17] Some studies suggest that these derivatives may have two distinct blocking sites within the NMDA channel pore.[19]
Caption: Uncompetitive antagonism of the NMDA receptor by 2-aminoadamantane derivatives.
Structure-Activity Relationship (SAR) and Multi-Targeting Approaches
The affinity of aminoadamantane derivatives for the NMDA receptor is influenced by the substitution pattern on the adamantane cage. While much of the clinical development has focused on 1-aminoadamantane derivatives like memantine, the 2-amino scaffold remains an area of active research.[1]
The development of multi-target agents is a growing trend in the treatment of complex neurodegenerative diseases.[15] Researchers have synthesized conjugates of aminoadamantane and carbazole derivatives that not only block NMDA receptors but also inhibit butyrylcholinesterase and stabilize microtubules, addressing multiple pathological pathways in Alzheimer's disease.[15] Furthermore, some derivatives have been designed to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels, offering a broader neuroprotective profile.[18]
Pharmacokinetics: The Journey Through the Body
The pharmacokinetic profile of 2-aminoadamantane derivatives is heavily influenced by the lipophilic nature of the adamantane cage.[4][21] Generally, these compounds are well-absorbed orally and exhibit a large volume of distribution, indicating widespread penetration into tissues, including the brain.[21][22]
A study on 2-(N-benzylamino)adamantane in rats showed that the drug is rapidly absorbed and readily penetrates the blood-brain barrier.[21] The primary route of elimination for many simple aminoadamantanes is renal, with a significant portion of the drug excreted unchanged in the urine.[3][22] This necessitates dose adjustments in patients with renal impairment.[3] Metabolism is generally minimal, which contributes to their favorable pharmacokinetic profile.[8][22]
| Pharmacokinetic Parameter | Typical Value/Characteristic | Reference(s) |
| Oral Bioavailability | High (e.g., 86-90% for amantadine) | [22] |
| Volume of Distribution | Large (e.g., 3-8 L/kg for amantadine) | [22] |
| Blood-Brain Barrier Penetration | Readily penetrates | [21] |
| Metabolism | Minimal | [8][22] |
| Primary Excretion Route | Renal (largely unchanged) | [3][22] |
Conclusion and Future Directions
2-Aminoadamantane derivatives represent a versatile and enduring platform in medicinal chemistry. Their unique structural and physicochemical properties have led to the development of important drugs for the treatment of viral infections and neurodegenerative diseases. While challenges such as antiviral resistance remain, the inherent "drug-likeness" of the adamantane scaffold continues to inspire the design of novel derivatives with improved potency, selectivity, and multi-target capabilities. Future research will likely focus on expanding the therapeutic applications of 2-aminoadamantanes into areas such as oncology, immunology, and metabolic disorders, further solidifying the legacy of this remarkable diamondoid in the annals of drug discovery.[3][7]
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Liubimov, B. I., et al. (1980). [Pharmacokinetic study of 2-(N-benzylamino)adamatane (bemantan) by a gas-liquid chromatographic method]. Farmakologiia i toksikologiia, 43(4), 408-411. Available at: [Link]
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Sasaki, T., et al. (1975). Synthesis of adamantane derivatives. 60. Stereospecific synthesis of 2,4-amino alcohol derivatives of noradamantane, protoadamantane, and adamantane via bicycloalkenyl nitrones. The Journal of Organic Chemistry, 40(12), 1742-1748. Available at: [Link]
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Battilocchio, C., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(8), 1434-1440. Available at: [Link]
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de Almeida Marques, D. P., et al. (2024). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virus research, 340, 199291. Available at: [Link]
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Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience and biobehavioral reviews, 21(4), 455-468. Available at: [Link]
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Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. Available at: [Link]
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Lipophilic Adamantane Probes: Engineering CNS Permeability
[1]
Executive Summary: The "Lipophilic Bullet" Strategy
The blood-brain barrier (BBB) remains the single most significant attrition factor in CNS drug development, excluding >98% of small molecule drugs and nearly 100% of large-molecule biologics. Adamantane (tricyclo[3.3.1.1^{3,7}]decane) has emerged as a privileged scaffold—often termed a "lipophilic bullet"—capable of rescuing failed CNS candidates.
Unlike linear alkyl chains that increase lipophilicity at the cost of metabolic instability and entropy penalties, adamantane offers a rigid, globular, diamondoid structure. This guide details the technical application of adamantane moieties as delivery probes, focusing on conjugation chemistry, physicochemical modulation, and validation protocols.
Mechanistic Framework: Why Adamantane Works[2][3][4]
The adamantane moiety facilitates CNS entry through three distinct but synergistic mechanisms. Understanding these is crucial for rational probe design.
Physicochemical Modulation (The LogP Shift)
The primary driver is the modulation of lipophilicity. Attaching a 1-adamantyl group typically increases the calculated partition coefficient (cLogP) by approximately 3.0–3.2 log units .
-
Membrane Insertion: The globular diameter of adamantane (~3-4 Å) is ideal for intercalation into the lipophilic core of the endothelial cell membrane, acting as an "anchor" that drags the conjugated payload across the bilayer.
-
Shielding: The bulky cage structure sterically shields susceptible linkages (e.g., esters, amides) from rapid enzymatic hydrolysis in the plasma, extending the circulation half-life (
).
Transport Mechanisms
While passive diffusion is the dominant pathway, adamantane derivatives also interact with specific carrier systems.
-
Passive Diffusion: Driven by the concentration gradient and the enhanced lipid solubility.
-
Carrier-Mediated Transport: Amantadine and rimantadine (adamantane amines) are substrates for Organic Cation Transporters (OCTs) and the Choline Transporter . Conjugates retaining a basic amine functionality may piggyback on these systems.
Mechanism Visualization
Figure 1: Adamantane-mediated transport pathways across the BBB, highlighting passive diffusion anchoring and steric protection from plasma esterases.
Technical Design & Synthesis
To utilize adamantane as a probe, one must covalently link it to the payload. The position of linkage and the nature of the linker (cleavable vs. stable) are critical.
Linker Strategy
| Linker Type | Chemical Bond | Mechanism of Release | Application |
| Direct Ester | Drug-O-CO-Adamantane | Hydrolysis by brain esterases | Small molecule prodrugs (e.g., AZT) |
| Succinate Spacer | Drug-O-CO-(CH2)2-CO-Ad | Two-step hydrolysis | Reducing steric hindrance for bulky drugs |
| Amide | Drug-NH-CO-Adamantane | Stable / Slow enzymatic cleavage | Peptide stabilization; permanent probes |
| Redox | Disulfide (-S-S-) | Glutathione reduction | Intracellular release |
Experimental Protocol: Synthesis of Adamantane-Ester Conjugate
This protocol describes the synthesis of a 1-adamantanecarbonyl derivative of a hydroxyl-bearing drug (e.g., AZT or a nucleoside analog) to create a lipophilic prodrug.
Reagents:
-
1-Adamantanecarboxylic acid (1.2 eq)
-
Thionyl chloride (
) or Oxalyl chloride -
Target Drug (1.0 eq, with free -OH)
-
Anhydrous Dichloromethane (DCM) and Pyridine
Step-by-Step Workflow:
-
Activation (Acid Chloride Formation):
-
Dissolve 1-adamantanecarboxylic acid (5 mmol) in anhydrous DCM (10 mL).
-
Add thionyl chloride (1.5 eq) dropwise at 0°C under
atmosphere. -
Reflux for 2 hours until gas evolution ceases.
-
Evaporate solvent and excess
in vacuo to yield 1-adamantanecarbonyl chloride as a white solid/oil. Note: Use immediately.
-
-
Conjugation:
-
Dissolve the Target Drug (4 mmol) in anhydrous Pyridine (10 mL).
-
Cool to 0°C in an ice bath.
-
Dropwise add the freshly prepared 1-adamantanecarbonyl chloride (dissolved in minimal DCM).
-
Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM).
-
-
Work-up & Purification:
-
Quench with ice water. Extract with DCM (3 x 20 mL).
-
Wash organic layer with 1N HCl (to remove pyridine), saturated
, and brine. -
Dry over
and concentrate. -
Purify via silica gel column chromatography.
-
-
Verification:
-
1H-NMR: Look for the characteristic adamantane multiplet peaks at
1.6–2.1 ppm (15H). -
Mass Spec: Confirm the parent ion
.
-
Synthesis Workflow Visualization
Figure 2: Synthetic pathway for generating ester-linked adamantane prodrugs via acid chloride activation.
Validation Methodologies
Once synthesized, the probe must be validated for lipophilicity and permeability.
LogP Determination (Shake-Flask Method)
While computational cLogP is useful, experimental validation is mandatory.
-
Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa.
-
Equilibration: Dissolve the conjugate in the octanol phase.
-
Partitioning: Mix equal volumes of drug-octanol and PBS. Shake for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using HPLC-UV.
-
Calculation:
.-
Target: An optimal CNS LogP is typically between 2.0 and 3.5 .
-
PAMPA-BBB Assay (In Vitro)
The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically tuned for BBB (using porcine brain lipid) is the industry standard for high-throughput screening.
-
Donor Plate: PBS (pH 7.4) + Test Compound (10
M). -
Membrane: PVDF filter coated with Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: PBS (pH 7.4).
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Analysis: Measure UV absorbance or LC-MS of Donor and Acceptor wells.
-
Metric: Calculate Effective Permeability (
).- cm/s indicates high CNS permeability.
Case Studies & Applications
AZT-Adamantane Conjugates
Zidovudine (AZT) has poor CNS penetration, creating viral reservoirs in the brain.
-
Strategy: Conjugation of 1-adamantanecarboxylic acid to the 5'-OH of AZT.
-
Result: The conjugate showed a 7-to-18-fold increase in brain concentration compared to equimolar AZT in rat models.[1] The ester bond hydrolyzed in the brain parenchyma, releasing active AZT.
Peptide Delivery (Enkephalins)
Peptides like Met-enkephalin are rapidly degraded and cannot cross the BBB.
-
Strategy: C-terminal or N-terminal conjugation with 1-adamantaneamine.
-
Result: The adamantane group provided steric protection against peptidases and increased lipophilicity, enabling measurable analgesic effects via CNS entry, which the native peptide failed to achieve.
References
-
Tsuzuki, N., et al. (1994). "Adamantane as a brain-directed drug carrier for poorly absorbed drug.[1][2] 2. AZT derivatives conjugated with the 1-adamantane moiety."[1][2] Journal of Pharmaceutical Sciences. Link
-
Štimac, A., et al. (2017). "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules. Link
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
-
Spector, R. (1988). "Transport of amantadine and rimantadine through the blood-brain barrier."[3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Spilovska, K., et al. (2016).[4] "Adamantane – A Lead Structure for Drugs in Clinical Practice."[4] Current Medicinal Chemistry. Link
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Technical Guide: N-(2-Adamantyl)-N-ethyl-4-methylbenzamide
The following is an in-depth technical guide on N-(2-adamantyl)-N-ethyl-4-methylbenzamide , a specialized chemical scaffold belonging to the class of adamantyl-benzamide P2X7 receptor antagonists.
Advanced Synthesis, Pharmacodynamics, and Structural Analysis
Part 1: Compound Identification & Core Data
Compound Name: N-(2-Adamantyl)-N-ethyl-4-methylbenzamide
Chemical Class: Adamantyl-carboxamide / Benzamide Derivative
Primary Target: P2X7 Receptor (Antagonist)
Molecular Formula: C
CAS Number Status
Status: Not Publicly Indexed (Research Chemical / Novel Scaffold) While the specific tertiary amide "N-(2-adamantyl)-N-ethyl-4-methylbenzamide" does not have a widely assigned CAS number in public registries (e.g., PubChem, CAS Common Chemistry), it is a direct derivative of known pharmacophores used in P2X7 antagonist development (e.g., the JNJ-series). Researchers must utilize the CAS numbers of its specific synthetic precursors for procurement and regulatory documentation.
Key Precursor CAS Numbers:
-
Amine Precursor: N-Ethyl-2-adamantanamine Hydrochloride (CAS: 10523-70-3 )
-
Acylating Agent: 4-Methylbenzoyl chloride (CAS: 874-60-2 )
Part 2: Physicochemical Profile & SAR Analysis
This compound represents a strategic modification of the general N-adamantyl-benzamide scaffold. The inclusion of the N-ethyl group transforms the secondary amide into a tertiary amide, significantly altering the physicochemical profile compared to the parent compound (N-2-adamantyl-4-methylbenzamide).
Structure-Activity Relationship (SAR)[1][2]
-
2-Adamantyl Moiety: Acts as a bulky, lipophilic anchor that occupies the hydrophobic pocket of the P2X7 receptor allosteric binding site. The 2-position (secondary carbon connection) often confers superior metabolic stability and receptor fit compared to 1-adamantyl analogs.
-
N-Ethyl Substitution:
-
Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) permeability, a critical requirement for CNS-active P2X7 antagonists.
-
Conformational Lock: Eliminates the amide hydrogen bond donor, forcing the molecule into a specific conformation that may favor binding to the closed state of the ion channel.
-
-
4-Methylbenzamide Core: Provides the necessary aromatic pi-stacking interactions within the receptor binding cleft. The para-methyl group is a classic bioisostere for chlorine or trifluoromethyl groups often found in high-affinity antagonists (e.g., JNJ-47965567).
Predicted Properties Table
| Property | Value (Predicted) | Rationale |
| LogP | 4.8 - 5.2 | High lipophilicity due to adamantane + ethyl group. |
| TPSA | ~20.3 Ų | Low polar surface area (tertiary amide), favors CNS entry. |
| H-Bond Donors | 0 | Tertiary amide lacks NH donor. |
| H-Bond Acceptors | 1 | Carbonyl oxygen. |
| Rotatable Bonds | 3 | Ethyl group, Amide-Aryl bond, Amide-N bond. |
Part 3: Synthetic Protocol
Objective: Synthesis of N-(2-adamantyl)-N-ethyl-4-methylbenzamide via Schotten-Baumann acylation.
Reagents & Materials
-
Precursor A: N-Ethyl-2-adamantanamine HCl (1.0 eq) [CAS: 10523-70-3]
-
Precursor B: 4-Methylbenzoyl chloride (1.1 eq) [CAS: 874-60-2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional to accelerate kinetics due to steric bulk.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Ethyl-2-adamantanamine HCl (1.0 mmol) in anhydrous DCM (10 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add Triethylamine (2.5 mmol) dropwise. Stir for 15 minutes to liberate the free amine.
-
Acylation: Add 4-Methylbenzoyl chloride (1.1 mmol) dropwise over 5 minutes. If reaction is sluggish due to the steric hindrance of the 2-adamantyl group, add DMAP (0.1 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).
-
Work-up: Quench the reaction with saturated NaHCO
solution (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). -
Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Isolation: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane) to yield the target compound as a white/off-white solid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for the Schotten-Baumann acylation of N-ethyl-2-adamantanamine.
Part 4: Mechanism of Action (Pharmacology)
The compound functions as an allosteric antagonist of the P2X7 receptor, an ATP-gated cation channel implicated in neuroinflammation.
Molecular Mechanism[2]
-
Binding: The adamantyl group penetrates the "adamantane pocket" located in the transmembrane/juxtamembrane domain of the P2X7 receptor subunits.
-
Stabilization: The benzamide core stabilizes the receptor in a closed, non-conducting conformation, preventing the opening of the ion channel pore.
-
Inhibition: This blockade prevents ATP-induced influx of Ca
and Na , and efflux of K . -
Downstream Effect: Inhibition of K
efflux prevents the assembly of the NLRP3 Inflammasome , thereby blocking the processing and release of pro-inflammatory cytokines IL-1β and IL-18 .
P2X7 Signaling & Inhibition Pathway
Caption: Mechanism of P2X7 receptor blockade and subsequent inhibition of the NLRP3 inflammasome cascade.
Part 5: References
-
Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology.
-
Lord, B., et al. (2014).[3] "Pharmacology of a novel central nervous system-penetrant P2X7 antagonist JNJ-42253432." Journal of Pharmacology and Experimental Therapeutics.
-
Sigma-Aldrich. "N-Ethyl-2-adamantanamine hydrochloride Product Sheet."
-
Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches."[1][4][5] Pharmacological Reviews.
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Patents on Novel P2X7 Receptor Antagonists and Their Potential for Reducing Central Nervous System Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]
Engineering the Metabolic Stability of Adamantyl Benzamide Analogs: A Technical Guide for Drug Development
Introduction
Adamantyl benzamides represent a privileged structural scaffold in medicinal chemistry, frequently utilized to design highly potent antagonists for the P2X7 receptor, inhibitors for soluble epoxide hydrolase (sEH), and modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2]. The adamantane cage imparts exceptional lipophilicity and structural rigidity, enhancing target affinity by driving the molecule deep into hydrophobic binding pockets[3]. However, this extreme lipophilicity is a double-edged sword: it renders these analogs highly susceptible to rapid Phase I metabolism by Cytochrome P450 (CYP450) enzymes, severely limiting their in vivo half-life and clinical viability[3][4].
As a Senior Application Scientist, I have structured this technical guide to elucidate the mechanistic basis of adamantane metabolism and to provide self-validating protocols for engineering and evaluating the metabolic stability of adamantyl benzamide analogs.
Section 1: Mechanistic Basis of Adamantane Metabolism
The primary metabolic liability of the adamantane scaffold is its vulnerability to CYP450-mediated oxidation, predominantly by hepatic enzymes such as CYP3A4. The rigid hydrocarbon cage acts as a lipophilic anchor, orienting the molecule within the CYP active site[3]. Oxidation primarily occurs at the tertiary bridgehead carbons (C1, C3, C5, C7) due to the thermodynamic stability of the intermediate radical formed during the hydrogen abstraction step, though secondary bridge carbons can also be hydroxylated[4][5].
CYP450-mediated hydroxylation of adamantane and the fluorination bypass strategy.
Section 2: Structural Engineering Strategies for Metabolic Stability
To overcome the "adamantane problem" without sacrificing target affinity, medicinal chemists employ several rational structural modifications:
1. Bridgehead Fluorination (Bioisosteric Replacement): The installation of bioisosteric fluorine atoms on the adamantane bridgeheads is a premier strategy. Fluorine's high electronegativity lowers the HOMO energy of the adjacent bonds, resisting CYP-mediated hydrogen abstraction. For instance, in the optimization of a P2X7 receptor antagonist, the trifluorinated benzamide analog "Compound 34" demonstrated a superior metabolic stability—lasting ten times longer than its unfluorinated lead—while maintaining optimal physicochemical parameters[6][7].
2. Steric Hindrance and Methylation (The Lipophilicity Paradox): In the development of sEH inhibitors, methylating the bridgehead positions was initially hypothesized to block oxidation via steric hindrance[4]. However, empirical data revealed a paradoxical causality: while a single methyl group maintained baseline stability, the introduction of two or three methyl groups caused an 8-fold to 98-fold decrease in stability in human liver microsomes (HLM)[4]. Causality: The addition of multiple methyl groups excessively increases the overall lipophilicity (logP), heightening the molecule's affinity for CYP450 active sites. Furthermore, the methyl groups themselves become highly susceptible to enzymatic oxidation, creating new metabolic soft spots[4].
3. Linker Modifications: The incorporation of a methylene spacer between the adamantyl and benzamide/urea groups, or transitioning from a urea to an amide linker, can significantly alter the metabolic profile. Amide-based sEH inhibitors featuring a methylene spacer next to the adamantyl group exhibited 10-30-fold better aqueous solubility and lower melting points, facilitating formulation while preserving target potency[8].
Section 3: Quantitative Data on Metabolic Stability
The following table synthesizes the impact of structural modifications on the metabolic stability of adamantyl benzamide analogs and related derivatives.
| Compound Class | Structural Modification | Target | Metabolic Stability Impact | Reference |
| Adamantyl Benzamide 1 | Unsubstituted Adamantane | P2X7R | Poor (Rapidly cleared in vitro) | 6[6] |
| Benzamide 34 | Trifluorinated Adamantane | P2X7R | Superior (10x longer half-life vs lead) | 6[6] |
| Diurea 1471 | Unsubstituted Adamantane | sEH | Baseline Stability | 4[4] |
| Diurea 3b | Trimethylated Adamantane | sEH | 98-fold decrease in stability | 4[4] |
| Amide 14 | Methylene Spacer + Amide | sEH | Maintained stability, 30x higher solubility | 8[8] |
Section 4: Experimental Workflows & Self-Validating Protocols
To accurately assess the intrinsic clearance (
Step-by-step workflow for in vitro microsomal metabolic stability assessment.
Protocol: In Vitro Microsomal Stability Assay (HLM/MLM)
Step 1: Reagent Preparation
-
Prepare a 10 mM stock of the adamantyl benzamide analog in DMSO. Dilute to a 1 µM working concentration in 50 mM potassium phosphate buffer (pH 7.4)[2].
-
Causality: A 1 µM concentration is typically well below the Michaelis constant (
) for CYP enzymes. This ensures first-order kinetics, where the rate of metabolism is strictly proportional to the drug concentration, preventing enzyme saturation.
Step 2: Protein Incubation
-
Incubate the compound with Human or Mouse Liver Microsomes (HLM/MLM) at a final protein concentration of 0.1 - 0.5 mg/mL[2].
-
Causality: 0.5 mg/mL is optimal to provide sufficient enzymatic activity while minimizing non-specific protein binding. High protein concentrations can artificially sequester highly lipophilic adamantane analogs, falsely inflating apparent stability.
Step 3: Reaction Initiation & Controls
-
Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH)[2].
-
Causality (Self-Validation): CYP450 enzymes are obligate consumers of NADPH. Running a parallel negative control without NADPH validates that any observed degradation is strictly CYP-mediated Phase I metabolism, rather than chemical instability or degradation by non-NADPH-dependent hydrolases.
Step 4: Aliquot Quenching
-
At designated time points (e.g., 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately quench it in 200 µL of ice-cold acetonitrile (ACN) or ACN/MeOH containing a known internal standard (IS)[2].
-
Causality: Cold organic solvents instantly denature the microsomal proteins, halting the reaction precisely at the time point. The IS corrects for any matrix ionization effects or injection volume discrepancies during subsequent LC-MS/MS analysis.
Step 5: LC-MS/MS Quantification & Data Processing
-
Centrifuge the quenched samples at 14,000 x g for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (
) and intrinsic clearance ( ) using the natural log of the percentage remaining versus time.
Conclusion
Engineering the metabolic stability of adamantyl benzamide analogs requires a delicate balance between exploiting the adamantane cage for target affinity and shielding it from CYP450-mediated oxidation. By employing targeted bioisosteric replacements like bridgehead fluorination and adhering to rigorous, self-validating in vitro protocols, drug development professionals can successfully navigate the pharmacokinetic liabilities of this privileged scaffold.
References
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist | ACS Chemical Neuroscience | 6
-
Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability | PMC / PubMed Central | 4
-
Unlocking therapeutic potential: the role of adamantane in drug discovery | ConnectSci | 3
-
Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility | PubMed | 8
-
Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme (WO2006074244A2) | Google Patents | 2
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches | PMC / PubMed Central | 5
Sources
- 1. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006074244A2 - Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme - Google Patents [patents.google.com]
- 3. connectsci.au [connectsci.au]
- 4. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Evolution of Adamantanyl Benzamide P2X7 Antagonists
This guide serves as a technical blueprint for medicinal chemists and pharmacologists addressing the metabolic and physicochemical limitations of the adamantanyl benzamide scaffold in P2X7 receptor antagonist design.
Technical Guide | Medicinal Chemistry & Lead Optimization
Executive Summary
The P2X7 receptor (P2X7R) is a trimeric ATP-gated cation channel implicated in neuroinflammation, chronic pain, and oncology.[1] While adamantanyl benzamides (e.g., AZD9056, AZ10606120) established high-potency antagonism via allosteric modulation, they suffer from a critical "molecular obesity" problem: high lipophilicity (
This guide details the bioisosteric strategies required to retain the nanomolar potency of the adamantane core while excising its metabolic liabilities. We focus on three proven methodologies: Bridgehead Fluorination , Cage Contraction , and Scaffold Hopping .
The Pharmacophore: Why Adamantane Works
To design a bioisostere, one must first deconstruct the binding interactions of the parent scaffold. Crystal structures (e.g., P2X7 complexed with adamantanyl antagonists) reveal an allosteric binding pocket located in the inter-subunit interface, distinct from the ATP orthosteric site.[2]
The Adamantanyl Benzamide Triad
-
The Anchor (Adamantane): A bulky, spherical lipophilic group that fills a deep hydrophobic pocket (Phe95, Phe103, Met105).
-
The Linker (Amide): Provides essential hydrogen bond acceptor/donor interactions (typically with Tyr295 or similar residues) and rigidifies the orientation.
-
The Tail (Substituted Phenyl): Engages in
-stacking or halogen bonding at the pocket entrance.
Figure 1: Pharmacophore model of adamantanyl benzamide antagonists binding to the P2X7 allosteric pocket.
The Liability: Metabolic Vulnerability
The adamantane cage is a "grease ball." While it drives potency, it is a prime substrate for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Mechanism: Rapid hydroxylation at the tertiary bridgehead carbons (
C-H bonds). -
Consequence: High intrinsic clearance (
), short half-life ( ), and poor CNS penetration due to high non-specific binding.
Bioisosteric Strategies & Execution
Strategy A: Bridgehead Fluorination (The "Teflon" Effect)
Replacing bridgehead hydrogens with fluorine is the most direct method to block metabolic "hotspots" without altering the steric bulk significantly (Fluorine van der Waals radius = 1.47 Å vs. Hydrogen = 1.20 Å).
-
Modification: Conversion of adamantane to 1,3,5-trifluoroadamantane .
-
Impact:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to CYP oxidation.
-
Lipophilicity: Lowers
slightly due to polarity, improving free fraction. -
Potency: Often retained or improved due to electronic repulsion interactions within the hydrophobic pocket.
-
Data Comparison (Representative):
| Compound | R-Group | P2X7 IC50 (nM) | t1/2 (Microsomal, min) |
|---|---|---|---|
| 1 (Lead) | Adamantane | 12 | < 5 |
| 34 (Optimized) | 1,3,5-Trifluoroadamantane | 15 | > 60 |
Strategy B: Cage Contraction (Surrogates)
Reducing the lipophilicity by contracting the cage or using bicyclic systems.
-
Bicyclo[2.2.2]octane (BCO): A classic bioisostere.[3] It is less lipophilic but maintains the spherical geometry.
-
Bisnoradamantane: A truncated scaffold that retains the "cage" shape but with reduced carbon count, often showing improved solubility.
-
Cubane: While geometrically interesting, cubane derivatives often suffer from reduced potency in this specific pocket due to the lack of optimal space-filling properties compared to the adamantane sphere.
Strategy C: Scaffold Hopping (The "Escape")
If the adamantane core cannot be salvaged, the strategy shifts to Scaffold Hopping —finding a chemically distinct core that binds the same allosteric site.
-
Example: JNJ-47965567 .[4]
-
Shift: Replaces the adamantane amide with a substituted benzyl-triazole/tetrazole system.
-
Result: Maintains allosteric inhibition but utilizes a completely different chemical space, bypassing the adamantane-specific metabolic liabilities.
Figure 2: Decision tree for bioisosteric optimization of adamantane-based antagonists.
Experimental Protocols for Validation
Protocol 1: Yo-Pro-1 Dye Uptake Assay (Functional Potency)
Rationale: P2X7 activation leads to the formation of a large non-selective pore permeable to dyes like Yo-Pro-1. This assay specifically measures the blockade of this pore formation.
-
Cell Line: HEK293 cells stably expressing human P2X7R.
-
Seeding: Plate cells at
cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h. -
Buffer Exchange: Remove media; wash with Low-Divalent Assay Buffer (sucrose-based to prevent divalent cation inhibition).
-
Antagonist Pre-incubation: Add test compounds (0.1 nM – 10
M) for 30 min at 37°C. -
Dye/Agonist Addition: Add Yo-Pro-1 (1
M final) and BzATP (EC concentration, typically 10-30 M) simultaneously.-
Note: Use BzATP instead of ATP for higher potency and stability.
-
-
Measurement: Monitor fluorescence (Ex 490 nm / Em 535 nm) kinetically every 2 min for 60 min using a FLIPR or EnVision reader.
-
Analysis: Calculate AUC (Area Under Curve) for the 0–60 min window. Plot % Inhibition vs. Log[Compound].
Protocol 2: Microsomal Stability (Metabolic Clearance)
Rationale: To verify if the bioisosteric change (e.g., fluorination) actually reduced metabolic liability.
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Reaction Mix: Test compound (1
M) + Microsomes + MgCl in Phosphate Buffer (pH 7.4). -
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Success Criterion:
L/min/mg (Low/Moderate clearance).
References
-
Wilkinson, S. M., et al. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, 8(11), 2374–2380. Link
-
Barniol-Xicota, M., et al. (2017).[5][6] "Escape from adamantane: Scaffold optimization of novel P2X7 antagonists featuring complex polycycles." Bioorganic & Medicinal Chemistry Letters, 27(4), 759-763.[5] Link[6]
-
Karasawa, A., & Kawate, T. (2016). "Structural basis for subtype-specific inhibition of the P2X7 receptor." eLife, 5, e22153. Link
-
Bhattacharya, A., et al. (2013).[2][7] "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology, 170(3), 624-640. Link
-
Honore, P., et al. (2006).[7] "A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. JNJ-47965567 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GIST Scholar: Escape from adamantane: Scaffold optimization of novel P2X7 antagonists featuring complex polycycles [scholar.gist.ac.kr]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Structural basis for subtype-specific inhibition of the P2X7 receptor | eLife [elifesciences.org]
Methodological & Application
Synthesis protocol for N-2-adamantyl-N-ethyl-4-methylbenzamide
Application Note: Scalable Synthesis of N-2-Adamantyl-N-ethyl-4-methylbenzamide
Executive Summary
This technical guide outlines a robust, two-step synthesis protocol for N-2-adamantyl-N-ethyl-4-methylbenzamide , a lipophilic tertiary amide scaffold often associated with P2X7 receptor antagonism and cannabinoid research.[1]
The synthesis addresses specific challenges associated with the 2-adamantyl moiety :
-
Steric Hindrance: The bridge-position amine (C2) is sterically congested, requiring optimized conditions for N-alkylation and acylation.
-
Solubility: The lipophilic adamantane cage requires specific solvent systems (DCM/DCE) rather than polar protic solvents for the final coupling.
The protocol utilizes a Reductive Amination followed by a Schotten-Baumann Acylation , ensuring high regioselectivity and minimizing over-alkylation byproducts.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond. The steric bulk of the adamantyl group suggests that installing the ethyl group before acylation is thermodynamically and kinetically preferred over ethylating the secondary amide.
-
Target: N-2-Adamantyl-N-ethyl-4-methylbenzamide[1]
-
Precursors:
-
Fragment A (Acyl Donor): 4-Methylbenzoyl chloride (commercially available).[1]
-
Fragment B (Amine Core): N-Ethyl-2-adamantanamine.
-
Derived from: 2-Adamantanone + Ethylamine via Reductive Amination.
-
-
Figure 1: Retrosynthetic strategy prioritizing the construction of the hindered secondary amine prior to acylation.
Experimental Protocol
Phase 1: Synthesis of N-Ethyl-2-adamantanamine
Reaction Type: Reductive Amination (Indirect) Rationale: Direct reaction of 2-adamantanone with ethylamine requires a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is chosen for its mildness and compatibility with acid-sensitive substrates.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 2-Adamantanone | 1.0 | Substrate |
| Ethylamine (2.0M in THF) | 1.5 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Conc.[1] |
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve 2-adamantanone (10 mmol, 1.50 g) in DCE (50 mL).
-
Add Ethylamine (2.0M in THF, 7.5 mL, 15 mmol).
-
Add Acetic Acid (10 mmol, 0.6 mL) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 2 hours.
-
Note: 2-Adamantanone is hindered; allow sufficient time for equilibrium.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes to control gas evolution.
-
Reaction: Allow to warm to RT and stir overnight (12–16 hours).
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 30 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude secondary amine is often pure enough. If not, purify via silica gel chromatography (DCM:MeOH:NH₄OH 95:5:1).[1]
Phase 2: Acylation to N-2-Adamantyl-N-ethyl-4-methylbenzamide
Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions) Rationale: The secondary amine formed in Phase 1 is sterically encumbered by the adamantyl cage. We use a highly reactive acid chloride and a nucleophilic catalyst (DMAP) to drive the reaction to completion.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| N-Ethyl-2-adamantanamine | 1.0 | Nucleophile |
| 4-Methylbenzoyl Chloride | 1.2 | Electrophile |
| Triethylamine (Et₃N) | 2.0 | Base (Acid Scavenger) |
| DMAP | 0.1 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | 0.1 M Conc.[1] |
Step-by-Step Procedure:
-
Setup: Dissolve N-ethyl-2-adamantanamine (5 mmol, ~0.90 g) in anhydrous DCM (50 mL) in a flask equipped with a drying tube.
-
Base Addition: Add Et₃N (10 mmol, 1.4 mL) and DMAP (0.5 mmol, 61 mg). Cool to 0°C.[2]
-
Acylation: Add 4-methylbenzoyl chloride (6 mmol, 0.93 g) dropwise.
-
Critical: The reaction is exothermic.[3] Maintain temperature <5°C during addition to prevent side reactions.
-
-
Completion: Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup:
-
Crystallization: The residue is typically a white solid. Recrystallize from hot Ethanol or Hexane/EtOAc mixtures to obtain analytical purity.
Process Workflow & Logic
The following diagram illustrates the critical decision points and purification logic for the Phase 2 workup, ensuring the removal of specific impurities.
Figure 2: Purification logic for removing unreacted amines and hydrolyzed acid chloride byproducts.[1]
Quality Control & Validation
Expected Analytical Data:
-
Physical State: White crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic: δ 7.30 (d, 2H), 7.15 (d, 2H) – Characteristic AA'BB' system of the p-tolyl group.[1]
-
Adamantyl (Bridge): δ 3.8–4.1 (m, 1H, N-CH-Ad).[1] The shift varies due to rotamers (amide bond rotation).
-
Ethyl: δ 3.4 (q, 2H, N-CH₂), 1.1 (t, 3H, CH₃).[1]
-
Adamantyl Cage: δ 1.5–2.5 (m, 14H).[1]
-
Methyl (Tolyl): δ 2.35 (s, 3H).[1]
-
-
Mass Spectrometry (ESI+):
-
Calc.[5] MW: ~297.44 g/mol .
-
Expected [M+H]⁺: 298.4.
-
Troubleshooting:
-
Low Yield in Step 1: If conversion is low, add activated 4Å molecular sieves during the imine formation step to scavenge water, driving the equilibrium forward before adding STAB.
-
Rotamers in NMR: Tertiary amides often show broad peaks or dual sets of signals in NMR at room temperature due to slow rotation around the C-N amide bond. This is normal; perform NMR at 50°C to coalesce peaks.
References
-
Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
-
Acylation of Hindered Amines: Sano, T., Ohashi, K., & Oriyama, T. (1999).[1] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144.[1] Link
-
Adamantane Chemistry: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] Link[1]
-
Schotten-Baumann Conditions: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]
Sources
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Amide Coupling Conditions for Sterically Hindered Adamantyl Amines
Abstract & Core Challenge
The adamantyl group (tricyclo[3.3.1.1^{3,7}]decane) presents a unique challenge in medicinal chemistry. While adamantyl amines (e.g., 1-adamantylamine, Memantine) are prized for improving lipophilicity and metabolic stability, their rigid, cage-like structure creates a massive steric wall. This "Adamantyl Wall" often renders standard coupling reagents (EDC, BOP, and even standard HATU protocols) ineffective, leading to stalled intermediates or low yields due to the inability of the amine to approach the activated ester trajectory.
This guide provides a tiered protocol strategy to overcome this barrier, prioritizing Propylphosphonic Anhydride (T3P) for its balance of power and process safety, while detailing Acid Chloride generation as the definitive "bunker buster" for the most recalcitrant cases.
Strategic Reagent Selection
Do not default to EDC/NHS. For adamantyl amines, the choice of coupling agent dictates success. Use the decision logic below to select the appropriate protocol.
Figure 1: Reagent Selection Decision Tree
Caption: Decision logic for selecting coupling agents based on substrate stability and scale. T3P is the preferred starting point for hindered amines.
Mechanistic Insight: Why Standard Couplings Fail
In a standard coupling (e.g., using EDC or NHS esters), the amine must attack the carbonyl carbon of the activated ester. For 1-adamantylamine, the bridgehead carbons create a cone of steric hindrance that blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.
-
Active Esters (OBt/OAt): Often too bulky themselves. The combination of a bulky leaving group and a bulky nucleophile leads to extremely slow kinetics, allowing hydrolysis to compete.
-
Acid Chlorides: The chloride leaving group is small, minimizing the transition state energy barrier.
-
T3P: Forms a mixed anhydride. The phosphorus byproduct is highly water-soluble, and the reaction can be driven with heat without the explosion risk of HOBt/HOAt at scale.
Protocol A: The Modern Standard (T3P/Pyridine)
Best For: Scalable synthesis, chiral acids, and "green" chemistry requirements. Mechanism: Formation of a mixed carboxylic-phosphonic anhydride.
Materials
-
Solvent: 2-MeTHF (preferred for process), EtOAc, or DMF (for solubility).
-
Base: Pyridine (Critical: acts as both base and acylation catalyst) or N-Methylmorpholine (NMM).
-
Reagent: T3P (Propylphosphonic anhydride), typically 50% w/w in EtOAc or DMF.
Step-by-Step Procedure
-
Dissolution: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and the Adamantyl Amine (1.1–1.2 equiv).
-
Solvent & Base: Add 2-MeTHF (5–10 mL/g) followed by Pyridine (2.5–3.0 equiv).
-
Note: If the acid is acid-sensitive, add the base before the T3P.
-
-
Activation: Cool to 0 °C (optional, but recommended for chiral acids). Add T3P solution (1.5–2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Optimization: If LCMS shows <50% conversion after 4 hours, heat to 60–70 °C . The thermal stability of T3P allows this, unlike HATU which degrades.
-
-
Workup (The "Magic" Step):
-
Add water (equal volume).
-
Separate phases. Wash organic layer with 1M HCl (to remove Pyridine), then sat. NaHCO₃, then Brine.
-
Result: T3P byproducts are water-soluble; the organic layer contains clean product.
-
Figure 2: T3P Process Workflow
Caption: Workflow for T3P mediated coupling. Note the heating step which is often required for adamantyl substrates.
Protocol B: The "Bunker Buster" (Acid Chloride)
Best For: Extremely hindered substrates where T3P fails; achiral acids (high risk of racemization). Reagents: Oxalyl Chloride (standard) or Ghosez's Reagent (neutral conditions).
Method B1: Oxalyl Chloride (Standard)
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.
-
Catalyst: Add catalytic DMF (1–2 drops).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Stir at RT for 1–2 hours until gas evolution ceases.
-
Isolation (Critical): Concentrate in vacuo to remove excess Oxalyl Chloride. Redissolve the crude acid chloride in dry DCM.
-
Coupling: Add the acid chloride solution slowly to a mixture of Adamantyl Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM at 0 °C.
-
Forcing: If sluggish, add DMAP (0.1 equiv) and reflux.
Method B2: Ghosez's Reagent (Acid Sensitive)
Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) to generate the acid chloride under neutral conditions.
-
Dissolve Acid (1.0 equiv) in DCM.
-
Add Ghosez's Reagent (1.2 equiv) at RT. Stir 1–2 hours.
-
Add Adamantyl Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the mixture.
Comparative Data Summary
The following table summarizes expected performance based on internal application data and literature precedents for hindered amine couplings (e.g., 1-adamantylamine, tert-butylamine).
| Feature | T3P / Pyridine | HATU / DIPEA | Acid Chloride (Oxalyl Cl) |
| Steric Tolerance | High (Excellent with heat) | Moderate (Fails with extreme bulk) | Very High (Best for adamantyl) |
| Epimerization Risk | Lowest (Safe for chiral acids) | Low to Moderate | High (Avoid with chiral acids) |
| Workup Ease | Excellent (Water soluble) | Moderate (Remove urea/N-oxides) | Good (Volatile byproducts) |
| Scalability | High (Safe, stable) | Low (Expensive, allergen) | Moderate (Corrosive, moisture sensitive) |
| Typical Yield | 85–95% | 40–70% (Variable) | 90–98% |
Troubleshooting & Optimization
-
Solubility: Adamantyl amines are lipophilic. If the amine precipitates in aqueous/organic mixtures, switch to DMF or NMP as the solvent.
-
Reaction Stalls: If using T3P and the reaction stalls at 50%, add a second portion of T3P (0.5 equiv) and increase temperature by 10 °C.
-
Purification: Adamantyl amides often lack UV activity. Use ELSD or stain (Hanessian’s Stain) for TLC monitoring.
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][1]
-
Patterson, J. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3] Organic & Biomolecular Chemistry. [Link]
-
Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Preparation of N-ethyl-2-adamantanamine intermediate
Application Note: High-Efficiency Preparation of N-ethyl-2-adamantanamine Intermediate
Abstract & Strategic Significance
N-ethyl-2-adamantanamine (N-ethyltricyclo[3.3.1.1^{3,7}]decan-2-amine) is a critical pharmacophore intermediate, distinct from its more common isomer, Amantadine (1-adamantanamine). While 1-substituted adamantanes are typically synthesized via Ritter reactions from 1-bromoadamantane, the 2-substituted derivatives require a different synthetic logic, almost exclusively proceeding through 2-adamantanone .
This protocol details the synthesis of N-ethyl-2-adamantanamine via reductive amination . Unlike direct alkylation, which suffers from poly-alkylation side products, this route ensures mono-ethyl selectivity. This guide addresses the specific steric challenges of the adamantane "cage" structure, which hinders nucleophilic attack at the C2 position, requiring optimized imine formation conditions.
Retrosynthetic Analysis & Pathway
The synthesis relies on the conversion of a ketone to a secondary amine. The bulky adamantane scaffold dictates the choice of reducing agent. We utilize a One-Pot Indirect Reductive Amination strategy.
Reaction Scheme:
-
Condensation: 2-Adamantanone + Ethylamine
N-ethyl-2-adamantanimine (Schiff Base) -
Reduction: N-ethyl-2-adamantanimine + Hydride Source
N-ethyl-2-adamantanamine -
Salt Formation: Free base + HCl
Hydrochloride Salt
Figure 1: Step-wise synthetic pathway for N-ethyl-2-adamantanamine via reductive amination.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Solvent System | Methanol (anhydrous) | Protic solvent facilitates imine equilibrium; anhydrous conditions prevent hydrolysis. |
| Stoichiometry | Amine:Ketone (3:1 to 5:1) | Excess ethylamine drives the equilibrium toward the imine (Le Chatelier's principle). |
| Imine Formation Time | > 4 Hours | The C2 position of adamantane is sterically hindered; insufficient time leads to alcohol byproducts (reduction of unreacted ketone). |
| Reducing Agent | NaBH₄ or STAB* | Sodium Borohydride is cost-effective for this specific ketone. STAB (Sodium Triacetoxyborohydride) is preferred if functional group tolerance is an issue, but NaBH₄ is sufficient here. |
| Temperature | 0°C | Addition at 0°C prevents runaway exotherms; reaction completes at Room Temp. |
Detailed Experimental Protocol
Target Scale: 10 mmol (approx. 1.5 g of starting ketone) Safety Note: Ethylamine is volatile and toxic. Perform all steps in a fume hood.
Phase 1: Imine Formation (The "Cage" Loading)
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line).
-
Dissolution: Charge the RBF with 2-Adamantanone (1.50 g, 10.0 mmol) and Methanol (anhydrous, 20 mL). Stir until fully dissolved.
-
Amine Addition: Cool the solution to 0°C (ice bath). Add Ethylamine (2.0 M solution in MeOH or THF, 25 mL, 50.0 mmol) dropwise over 10 minutes.
-
Note: If using 70% aqueous ethylamine, add 3g of molecular sieves (3Å) to absorb introduced water.
-
-
Equilibration: Remove the ice bath. Stir vigorously at room temperature for 4 to 6 hours .
-
Checkpoint: TLC (10% MeOH in DCM) should show a shift, though imines can be unstable on silica. The disappearance of the ketone spot is the primary indicator.
-
Phase 2: Reduction
-
Cooling: Return the flask to the ice bath (0°C).
-
Hydride Addition: Add Sodium Borohydride (NaBH₄) (0.57 g, 15.0 mmol) in small portions over 15 minutes.
-
Caution: Gas evolution (H₂) will occur. Do not cap the flask tightly.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12 hours).
Phase 3: Workup and Isolation
-
Quenching: Cool to 0°C. Carefully add 1N HCl (10 mL) to quench excess hydride and adjust pH to < 2. Stir for 30 mins. (This decomposes borate complexes).
-
Basification: Basify the aqueous mixture with 6N NaOH until pH > 12. The free amine will separate as an oil or precipitate.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ . Filter and concentrate in vacuo to yield the crude oil (Free Base).
Phase 4: Salt Formation (Final Product)
-
Dissolve the crude oil in minimal diethyl ether (or ethanol).
-
Add 2M HCl in Ether dropwise with stirring.
-
A white precipitate (N-ethyl-2-adamantanamine HCl) will form.
-
Filter, wash with cold ether, and dry under vacuum.
Quality Control & Validation
Unlike 1-adamantanamine, the 2-isomer has a unique NMR signature due to the symmetry of the CH-NH group.
| Test | Expected Result | Technical Insight |
| 1H NMR (DMSO-d6) | This signal corresponds to the C2-H of the adamantane cage. In 1-adamantanamine, there is no proton at the substitution site. | |
| 1H NMR (Ethyl) | Confirms the presence of the ethyl group. | |
| Melting Point | > 250°C (Decomp) | Typical for adamantane amine salts; sharp melting point indicates high purity. |
| Mass Spec (ESI) | [M+H]+ = 180.17 | Molecular weight of free base is 179.30 g/mol . |
Troubleshooting Workflow
Use the following logic tree to diagnose low yields or impurities.
Figure 2: Diagnostic workflow for synthesis optimization.
References
-
Organic Chemistry Portal. Reductive Amination: Strategies and Optimization. (Mechanistic insights into hydride selection). [Link]
-
National Institutes of Health (NIH). Green chemistry procedure for the synthesis of cyclic ketals from 2-adamantanone. (Demonstrates reactivity of 2-adamantanone). [Link]
High-Efficiency HEK-293 Transfection and Cell-Based Assay Protocol for Human 11β-HSD1
Application Note & Standard Operating Procedure Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers.
Introduction & Mechanistic Rationale
Human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical metabolic enzyme that regulates intracellular glucocorticoid tone. While it is a bidirectional enzyme in vitro, in intact cells it functions predominantly as an [1]. This targeted conversion has made 11β-HSD1 a highly pursued therapeutic target for metabolic syndrome, obesity, and type 2 diabetes.
The Causality of Co-Transfection
A common pitfall in 11β-HSD1 assay development is the failure to account for the enzyme's microenvironment. 11β-HSD1 is localized to the lumen of the endoplasmic reticulum (ER), where its reductive activity is strictly dependent on a high local concentration of NADPH. This cofactor is physiologically supplied by [2].
When transiently overexpressing 11β-HSD1 in standard cell lines, the massive influx of recombinant enzyme can rapidly deplete the endogenous ER NADPH pool. This cofactor starvation inadvertently shifts the enzyme's thermodynamic equilibrium, [3]. To lock the assay into a unidirectional, physiologically relevant state, co-transfection of H6PDH is highly recommended [3].
HEK-293 cells serve as the gold standard host for this assay due to their high transfection efficiency, robust adherence, and [4].
Fig 1: 11β-HSD1 and H6PDH coupling in the ER lumen driving cortisone to cortisol conversion.
Experimental Workflow & Self-Validating Design
To ensure a self-validating system, this protocol integrates specific wash steps and control compounds. Standard Fetal Bovine Serum (FBS) contains endogenous glucocorticoids that will artificially inflate baseline cortisol readings, destroying the assay's dynamic range. Therefore,[5] is a mandatory causality-driven step to establish a true zero-baseline.
Fig 2: Five-step workflow for the cell-based 11β-HSD1 cortisone conversion assay.
Step-by-Step Methodology
Phase 1: Cell Seeding and Transfection
-
Plate Preparation: Coat 96-well assay plates with poly-L-lysine. Rationale: Poly-L-lysine ensures robust adherence of HEK-293 cells during the multiple wash steps required later to remove serum[5].
-
Seeding: Seed HEK-293 cells at a density of 30,000 cells/well in 100 µL of standard DMEM supplemented with 10% FBS[5]. Incubate overnight at 37°C, 5% CO₂.
-
Transfection Complex Formation: In a sterile tube, dilute pcDNA3.1-h11β-HSD1 and pcDNA3.1-hH6PDH (1:1 stoichiometric ratio) in Opti-MEM. Add the transfection reagent (e.g., Lipofectamine 3000 or PEI) at a 3:1 (Reagent:DNA) ratio. Incubate for 15 minutes at room temperature.
-
Transfection: Add 10 µL of the complex to each well. Incubate for 24 hours to allow for optimal protein expression and ER localization.
Phase 2: Starvation and Compound Treatment
-
Serum Starvation: Carefully aspirate the media. Wash the cells twice with 100 µL of [5]. Add 100 µL of cDMEM and incubate for 3 hours. Rationale: This depletes endogenous steroidal background and normalizes cellular metabolism.
-
Volume Adjustment: Aspirate the starvation media and replace it with exactly 30 µL of fresh cDMEM[5].
-
Inhibitor Pre-Incubation: Add 10 µL of the test inhibitor (or vehicle control) dissolved in cDMEM. Include 1 µM Glycyrrhetinic Acid or Carbenoxolone as a positive control.[5]. Rationale: This allows the cell-permeable inhibitors to reach steady-state binding at the ER-localized enzyme before substrate competition begins.
-
Substrate Addition: Initiate the reaction by adding 10 µL of cortisone (final assay concentration of 200 nM)[5].
-
Reaction Phase: Incubate for exactly 30 minutes at 37°C[5]. Rationale: 30 minutes captures the linear phase of cortisone-to-cortisol conversion before product inhibition or substrate depletion skews the kinetics.
Phase 3: Detection and Readout
Depending on the laboratory's infrastructure, the resulting cortisol can be quantified using two primary methods:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Transfer 10-20 µL of the supernatant directly to a low-volume 384-well plate. Add D2-labeled cortisol and Anti-Cortisol Cryptate. Read on a TR-FRET compatible microplate reader. This is[1].
-
LC-MS/MS: Extract the supernatant and analyze via Liquid Chromatography-Tandem Mass Spectrometry. This method allows for the [6], ensuring perfect mass balance and eliminating false positives caused by compound auto-fluorescence.
Quantitative Data & Quality Control Parameters
To ensure the assay is performing within authoritative standards, validate your system against the parameters outlined in the tables below.
Table 1: Transfection & Assay Optimization Parameters
| Parameter | Optimal Value | Mechanistic Rationale |
| Cell Density | 30,000 cells/well (96-well) | Ensures ~80% confluency at transfection; prevents overgrowth and detachment during assay wash steps. |
| Plasmid Ratio | 1:1 (11β-HSD1 : H6PDH) | Maintains stoichiometric balance for continuous NADPH regeneration in the ER lumen. |
| Cortisone Conc. | 200 nM | Provides a sufficient substrate window without saturating the enzyme's active site (Km ~1-2 µM). |
| Pre-incubation | 25 - 30 minutes | Allows cell-permeable inhibitors to fully equilibrate across the plasma and ER membranes. |
| Reaction Time | 30 minutes | Captures the linear phase of enzymatic conversion, preventing reverse-reaction artifacts. |
Table 2: Quality Control & Validation Metrics
| Metric | Expected Range | Diagnostic Significance |
| Z'-Factor | > 0.6 | Indicates a highly robust assay suitable for high-throughput screening and hit-to-lead campaigns. |
| Carbenoxolone IC₅₀ | 10 - 50 nM | Validates assay sensitivity against a known, well-characterized non-selective 11β-HSD inhibitor. |
| Glycyrrhetinic Acid IC₅₀ | ~ 1 µM | Validates assay sensitivity against a standard natural-product positive control. |
| Cortisol Baseline | < 5 nM | Confirms successful removal of serum-derived glucocorticoids via the cDMEM wash steps. |
References
-
Wang, D. Y., et al. (2008). Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology. PubMed (National Institutes of Health). Available at:[Link]
-
Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection (2006). Rapid Communications in Mass Spectrometry. Available at:[Link]
-
Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV (2017). PLOS One. Available at:[Link]
-
Hughes, K. A., et al. (2012). Recycling Between Cortisol and Cortisone in Human Splanchnic, Subcutaneous Adipose, and Skeletal Muscle Tissues In Vivo. Diabetes. Available at:[Link]
-
The glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 catalyzes the activation of testosterone. ResearchGate. Available at: [Link]
-
Genotype at the P554L Variant of the Hexose-6 Phosphate Dehydrogenase Gene Is Associated with Carotid Intima-Medial Thickness (2011). PLOS One. Available at:[Link]
Sources
- 1. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotype at the P554L Variant of the Hexose-6 Phosphate Dehydrogenase Gene Is Associated with Carotid Intima-Medial Thickness | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV | PLOS One [journals.plos.org]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubilization Strategies for Lipophilic Adamantyl Amides in In Vitro Assays
Executive Summary & The Biophysical Challenge
Adamantyl amides represent a highly privileged structural motif in modern drug discovery. The bulky, lipophilic adamantane cage is frequently utilized to enhance metabolic stability and target affinity in the development of 11β-HSD1 inhibitors[1], metabotropic glutamate receptor 5 (mGluR5) allosteric modulators[2], and viral channel blockers.
However, the very properties that make adamantyl amides pharmacologically attractive also classify them as "greasy balls"—highly lipophilic compounds with exceptionally poor solvation in water[3]. When these compounds are diluted from organic master stocks into aqueous in vitro assay buffers, they frequently undergo rapid kinetic precipitation . This phenomenon leads to erratic dose-response curves, false negatives due to reduced bioavailability, and artificial assay interference via light scattering. This application note provides a mechanistic framework and self-validating protocols for solubilizing adamantyl amides using controlled co-solvency and host-guest cyclodextrin complexation.
Mechanistic Rationale for Solubilization
The Limits of DMSO Co-Solvency
High-throughput screening typically relies on dimethyl sulfoxide (DMSO) as a universal solubility enhancer, where solid compounds are initially dissolved to create 10–50 mM master stocks[3]. While adamantyl amides readily dissolve in 100% DMSO, direct dilution into aqueous media forces the compound into an environment where its thermodynamic solubility is exceeded. Furthermore, the maximum tolerated concentration of DMSO in most cell-based assays is strictly capped at 0.5% (v/v) to prevent solvent-induced cytotoxicity, membrane permeabilization, and off-target biological effects[4].
Host-Guest Complexation via β-Cyclodextrin
To bypass the limitations of organic co-solvents, cyclodextrins (CDs) are utilized as molecular delivery vehicles. Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic inner cavity[5].
The causality behind choosing β-cyclodextrin (β-CD) over α- or γ-variants is rooted in precise molecular geometry. The adamantane cage has a diameter of approximately 7 Å, which perfectly matches the 6.0–6.5 Å inner cavity of β-CD. This creates an exceptionally tight host-guest interaction[6]. The complexation is thermodynamically driven by the displacement of enthalpy-rich water molecules from the hydrophobic cavity of the CD, allowing the lipophilic adamantyl amide to be encapsulated and shielded from the aqueous environment[5]. For in vitro applications, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred due to its superior aqueous solubility and minimal cytotoxicity compared to native β-CD[7].
Diagram illustrating the enthalpy-driven host-guest complexation of adamantane and β-cyclodextrin.
Quantitative Solubilization Benchmarks
To aid in experimental design, the following table summarizes the expected physicochemical parameters and limits when handling adamantyl amides.
| Solubilization Method | Max Stock Concentration | Final Assay DMSO Limit | Cytotoxicity Risk | Encapsulation Efficiency | Recommended Use Case |
| 100% DMSO (Direct) | 10 – 50 mM | ≤ 0.5% (v/v) | High (if > 0.5%) | N/A | Biochemical assays (cell-free) |
| HP-β-CD Complexation | 1 – 5 mM (Aqueous) | ≤ 0.1% (v/v) | Very Low | ~80.0% - 89.4% | Cell-based assays, prolonged incubation |
| HP-γ-CD Complexation | 1 – 5 mM (Aqueous) | ≤ 0.1% (v/v) | Very Low | ~91.6% - 91.9% | Bulky adamantyl derivatives |
(Data synthesized from standardized cyclodextrin encapsulation efficiencies and DMSO tolerance limits[4],[7])
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating mandatory vehicle controls and physical phase-state checks, researchers can isolate the true biological activity of the adamantyl amide from solvent artifacts.
Protocol A: Preparation of DMSO Master Stocks and Kinetic Solubility Screening
-
Equilibration: Allow the lyophilized adamantyl amide powder to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can prematurely trigger precipitation[4].
-
Dissolution: Add 100% anhydrous DMSO to achieve a 10 mM stock concentration. Vortex vigorously for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 5–10 minutes[4].
-
Kinetic Dilution: Dilute 5 μL of the 10 mM DMSO stock into 100 μL of pH 7.4 phosphate-buffered saline (PBS) to simulate assay conditions[3].
-
Validation (Phase Check): Equilibrate the mixture for 1 hour at room temperature. Filter the solution through a Millipore Multiscreen HTS-PCF filter plate. Quantify the eluent using High-Performance Liquid Chromatography (HPLC) or Chemiluminescent Nitrogen Detection (CLND) to confirm the true soluble fraction[3].
Protocol B: HP-β-CD Inclusion Complexation (Direct Titration)
For cell-based assays where DMSO must be minimized, forming an inclusion complex is mandatory.
-
Host Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS or cell culture media.
-
Guest Addition: While vigorously vortexing the HP-β-CD solution, add the 10 mM adamantyl amide DMSO stock dropwise. Maintain a molar ratio of 1:1 or 1:2 (Adamantane:CD)[6],[5].
-
Incubation: Incubate the mixture on an orbital shaker at 37°C for 2 to 24 hours to allow thermodynamic equilibrium and complete complex formation[4].
-
Validation (Vehicle Control): You must prepare a parallel vehicle control containing the exact same concentration of HP-β-CD and DMSO, but lacking the adamantyl amide. This ensures that any observed biological effect is due to the drug and not the cyclodextrin carrier[4].
Workflow diagram comparing direct aqueous dilution versus HP-β-CD complexation strategies.
Quality Control & Troubleshooting
To guarantee the integrity of your in vitro assay, implement the following QC steps:
-
Dynamic Light Scattering (DLS) or Nephelometry: Before applying the solubilized compound to cells, measure the solution via DLS. The presence of colloidal aggregates (particles > 100 nm) indicates incomplete complexation or kinetic precipitation.
-
Lyophilization for Long-Term Stability: If the aqueous complex is unstable over time, the HP-β-CD/adamantyl amide solution can be dehydrated via freeze-drying. This yields a lyophilized powder that is highly compatible with long-term storage and can be readily reconstituted in cell culture media without loss of bioavailability[7].
References
1.3 - Royal Society of Chemistry (RSC) 2. 4 - Benchchem 3. 1 - Taylor & Francis 4.7 - Semantic Scholar 5.6 - PMC / National Institutes of Health 6.5 - PMC / National Institutes of Health 7.2 - Google Patents
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. WO2011087758A1 - Adamantyl amide derivatives and uses of same - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Recrystallization of N-Substituted Benzamides
Abstract
N-substituted benzamides represent a critical pharmacophore in drug discovery, serving as the structural backbone for numerous antipsychotics, anti-emetics, and histone deacetylase (HDAC) inhibitors. However, their purification is frequently complicated by "oiling out" (Liquid-Liquid Phase Separation) and persistent starting material contamination.[1] This guide provides a rational, mechanistic approach to solvent selection, moving beyond trial-and-error to a first-principles methodology. We prioritize Green Chemistry alternatives (e.g., 2-MeTHF, CPME) alongside traditional systems to align with modern sustainability mandates.
Physicochemical Basis of Benzamide Crystallization[2]
To select the correct solvent, one must understand the molecular forces at play. N-substituted benzamides possess two distinct domains that dictate their solubility profile:
-
The Amide Core (Polar/H-Bonding): The
hydrogen bond network is the primary driver of lattice energy. Solvents must be polar enough to disrupt these intermolecular bonds at high temperatures but not so polar that they solvate the compound at low temperatures. -
The Aromatic Flanks (Non-Polar/Pi-Stacking): The benzoyl ring and N-aryl substituents rely on
stacking for crystal packing. This lipophilicity often leads to poor solubility in water but high solubility in chlorinated solvents.
The "Oiling Out" Phenomenon: Benzamides are notorious for oiling out—forming a second liquid phase rather than a solid precipitate. This occurs when the temperature of the solution drops below the liquid-liquid phase separation (LLPS) boundary before it crosses the solubility curve (solid-liquid equilibrium). This is often exacerbated by impurities (unreacted amines) acting as "solvents" for the product.
Solvent Selection Strategy
The Green Shift
Modern protocols must replace hazardous solvents with sustainable analogs without compromising yield.
| Traditional Solvent | Issues | Recommended Green Alternative | Rationale |
| Dichloromethane (DCM) | Carcinogenic, volatile | 2-MeTHF or Ethyl Acetate | 2-MeTHF has higher stability and forms excellent bilayers for workup; EtOAc is non-toxic. |
| Hexane | Neurotoxic (n-hexane) | Heptane | Similar polarity, higher boiling point (98°C), safer profile. |
| Diethyl Ether | Peroxide former, highly flammable | CPME (Cyclopentyl methyl ether) | Low peroxide formation, high boiling point (106°C), hydrophobic. |
| DMF/DMAc | Reprotoxic, difficult removal | Anisole or Ethyl Lactate | Biodegradable, high boiling points allow for high-temp dissolution. |
Solvent Decision Matrix
Use the following logic flow to determine the starting solvent system based on the N-substituent's polarity.
Figure 1: Decision matrix for selecting the initial recrystallization solvent system based on molecular polarity and rigidity.
Detailed Experimental Protocols
Protocol A: The "Green" Binary System (Ethyl Acetate / Heptane)
Best for: Lipophilic N-substituted benzamides (e.g., N-phenylbenzamide, N-benzylbenzamide).
Reagents:
Step-by-Step:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethyl Acetate dropwise with constant swirling until the solid just dissolves.
-
Note: If colored impurities persist, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: Keep the solution near boiling. Slowly add hot Heptane until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 2-3 drops of hot Ethyl Acetate to clear the turbidity. The solution is now saturated.[9]
-
Seeding (Critical): Remove from heat. As the solution cools to approx. 50-60°C, add a "seed crystal" of pure product.
-
Why? This bypasses the nucleation energy barrier and prevents oiling out.
-
-
Crystallization: Allow to cool to room temperature undisturbed (2 hours). Then cool to 0-4°C (ice bath) for 1 hour.
-
Isolation: Filter via Buchner funnel. Wash with cold 1:3 EtOAc:Heptane.
Protocol B: The "Classic" Aqueous System (Ethanol / Water)
Best for: Polar benzamides (e.g., those containing hydroxyl or amino groups).
Step-by-Step:
-
Dissolution: Dissolve crude solid in minimum boiling 95% Ethanol.
-
Displacement: Add hot water dropwise until turbidity persists.
-
Re-solubilization: Add hot Ethanol dropwise to restore clarity.
-
Slow Cooling: Wrap the flask in a towel or place in a warm water bath to cool very slowly. Rapid cooling in this system frequently causes oiling out due to the high polarity difference between water and the organic solute.
Troubleshooting: The "Oiling Out" Crisis
If your product separates as a viscous oil rather than crystals, it indicates the system has entered a region of Liquid-Liquid Phase Separation (LLPS).[1]
Mechanism & Mitigation:
Figure 2: Mechanistic pathways to avoid Liquid-Liquid Phase Separation (Oiling Out).
Corrective Actions:
-
Trituration: If oil forms, decant the supernatant.[9] Add a small amount of cold diethyl ether or hexanes to the oil and scratch the glass with a rod. This often induces solidification.[9]
-
Re-heat and Dilute: Re-dissolve the oil by heating, but add more solvent (lowering concentration). This shifts the system away from the LLPS boundary in the phase diagram.
-
Iso-electric Point (for Amino-benzamides): If the compound has an ionizable amine, ensure the pH is adjusted (e.g., with dilute ammonia) to the neutral form to maximize crystallization potential.
Comparative Solvent Data
| Solvent System | Polarity Index ( | Boiling Point (°C) | Suitability for Benzamides |
| Ethanol / Water | 5.2 / 10.2 | 78 / 100 | High. Excellent for polar derivatives. Risk of hydrolysis if acidic impurities present. |
| EtOAc / Heptane | 4.4 / 0.1 | 77 / 98 | High. Best general-purpose system. Easy drying of crystals. |
| Toluene | 2.4 | 110 | Medium. Good for planar, high-melting benzamides. Harder to remove trace solvent. |
| 2-MeTHF | ~4.0 | 80 | High (Green). Excellent solubility power; separates well from water in workups. |
| Acetone / Water | 5.1 / 10.2 | 56 / 100 | Low. Acetone is often too good a solvent; low BP makes recovery inefficient. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for specific benzamide solubility data).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for amide recrystallization).
-
Denehy, E. (2013).[9] Recrystallization of Benzamide. OChemOnline. (Specific protocols for benzamide derivatives).
-
Bonilla, D., et al. (2021). "Green Solvents for the Formation of Amide Linkage". Organic & Biomolecular Chemistry. (Green chemistry alternatives for amide processing).
-
Mettler Toledo. (2024). Oiling Out in Crystallization. (Mechanistic explanation of LLPS and mitigation strategies).
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Application Note: In Vivo Pharmacokinetics and Bioanalytical Profiling of Adamantane-Based Drugs
Introduction & Mechanistic Overview
Adamantane derivatives—most notably amantadine, memantine, and rimantadine—are a unique class of tricyclic amines. Originally developed as antiviral agents, their polypharmacology (specifically uncompetitive NMDA receptor antagonism and dopaminergic modulation) has led to their widespread use in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[1].
Understanding the in vivo pharmacokinetics (PK) of adamantane-based drugs requires analyzing how their highly lipophilic, cage-like structure dictates their Absorption, Distribution, Metabolism, and Excretion (ADME).
The ADME Profile of Adamantanes
-
Absorption: Adamantanes exhibit near 100% oral bioavailability. Because of their high lipophilicity and low molecular weight, they rapidly cross the gastrointestinal epithelium. Food has no significant clinical effect on their absorption rate or extent[2].
-
Distribution: The adamantane cage drives massive tissue distribution. Memantine, for example, has an exceptionally high apparent volume of distribution (
) of 9 to 11 L/kg[2][3]. Plasma protein binding is remarkably low (~45%), meaning a large free-drug fraction is available to cross the blood-brain barrier (BBB)[3]. This CNS penetration is further actively facilitated by the organic cation transporter novel 1 (OCTN1)[1]. -
Metabolism & Elimination: Despite their lipophilicity, amantadine and memantine resist hepatic metabolism. The steric hindrance of the bulky adamantane ring around the amine group prevents significant CYP450 degradation[2]. Consequently, 75–90% of a memantine dose is excreted entirely unchanged in the urine[3][4]. Renal clearance involves active tubular secretion moderated by pH-dependent tubular reabsorption; highly alkaline urine can drastically reduce their elimination rate[4]. In stark contrast, rimantadine is extensively metabolized via hepatic hydroxylation, with less than 1% excreted unchanged[5].
Figure 1: Mechanistic ADME pathway of Memantine highlighting key distribution and excretion routes.
Quantitative Pharmacokinetic Data Summary
To effectively design an in vivo study, researchers must benchmark their sampling timelines against established PK parameters. The table below summarizes the drastic differences in elimination and metabolism across the three primary adamantane derivatives.
| Pharmacokinetic Parameter | Amantadine | Memantine[2][3][4] | Rimantadine[5] |
| Oral Bioavailability | ~100% | ~100% | >90% |
| Volume of Distribution ( | 3 – 8 L/kg | 9 – 11 L/kg | ~17 L/kg |
| Plasma Protein Binding | ~67% | ~45% | ~40% |
| Elimination Half-life ( | 10 – 16 hours | 60 – 80 hours | 24 – 36 hours |
| Metabolism / Excretion | >90% unchanged in urine | 75 – 90% unchanged in urine | Extensively metabolized, <1% unchanged |
Experimental Protocol: In Vivo PK Study & LC-MS/MS Bioanalysis
Expertise & Causality Insight: Adamantane derivatives lack a conjugated
Phase I: Animal Dosing and Sampling
Self-Validating Design: To ensure accurate calculation of the brain-to-plasma partition coefficient (
-
Dosing: Administer the adamantane derivative (e.g., Memantine HCl at 5.0 mg/kg) via oral gavage (PO) to adult Sprague-Dawley rats[7].
-
Serial Blood Sampling: Collect 150–200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into heparinized tubes.
-
Plasma Separation: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes and store at -80°C until analysis.
Phase II: Sample Preparation (Protein Precipitation)
Causality Insight: A 1:4 (v/v) ratio of plasma to methanol is utilized because methanol completely disrupts the hydration shell of plasma proteins, causing them to denature and precipitate[7]. The addition of 0.1% formic acid ensures the basic amine group of the adamantane remains protonated, preventing it from co-precipitating with acidic proteins and enhancing downstream MS ionization[7].
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube[6].
-
Add 5 µL of the Internal Standard (IS) working solution (e.g., Amantadine-
or Memantine- , 100 ng/mL) to correct for matrix effects and extraction losses[6]. -
Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid[7].
-
Vortex vigorously for 60 seconds to ensure complete mixing.
-
Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[6].
-
Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Phase III: LC-MS/MS Analytical Conditions
-
Chromatographic Separation:
-
Column: C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3.0 minutes, hold for 1.0 minute, then return to 5% B for 1.5 minutes of re-equilibration.
-
-
Mass Spectrometry (ESI+ MRM Mode):
-
Memantine Transition: m/z 180.2
163.1 (Quantifier ion represents the loss of ). -
Amantadine Transition: m/z 152.1
135.1.
-
Figure 2: Step-by-step bioanalytical workflow for LC-MS/MS quantification of adamantanes.
Data Analysis & Interpretation
Following quantification, Non-Compartmental Analysis (NCA) should be performed using industry-standard software (e.g., Phoenix WinNonlin).
-
and
are derived directly from the plasma concentration-time curve. - is calculated using the linear-up/log-down trapezoidal rule.
-
(Terminal elimination half-life) is calculated from the slope of the log-linear terminal phase (
). For memantine, expect a highly extended requiring sampling up to at least 48–72 hours in rodents to accurately capture the elimination phase[7].
References
-
Memantine Hydrochloride Tablets Product Monograph - Health Canada (hres.ca). Available at:[Link]
-
Memantine: Package Insert / Prescribing Information - Drugs.com. Available at:[Link]
-
Memantine - StatPearls - NCBI Bookshelf. Available at:[Link]
-
Memantine - Wikipedia. Available at:[Link]
-
Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]
-
Toxicokinetics and postmortem redistribution of amantadine in rats - Frontiers in Medicine. Available at:[Link]
-
Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC (PubMed Central). Available at:[Link]
Sources
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Toxicokinetics and postmortem redistribution of amantadine in rats [frontiersin.org]
- 7. Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerated Microwave-Assisted Synthesis of N-Adamantyl Benzamides
Abstract & Introduction
The adamantane moiety, often termed the "lipophilic bullet," is a privileged scaffold in medicinal chemistry.[1] Its incorporation into drug candidates improves metabolic stability, membrane permeability, and blood-brain barrier (BBB) penetration.[2] N-adamantyl benzamides specifically have emerged as potent pharmacophores in the development of 11
However, the synthesis of these constructs via conventional thermal heating is often plagued by the steric bulk of the adamantyl cage, leading to sluggish kinetics, incomplete conversions, and difficult purifications.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging dielectric heating, we achieve quantitative conversion of N-adamantyl benzamides in minutes rather than hours, with significantly cleaner impurity profiles.
Mechanistic Insight: Why Microwave?
The Steric Challenge
The primary amine in 1-adamantylamine is attached to a tertiary carbon within a rigid cage structure. In conventional heating (conduction/convection), the energy transfer is slow and relies on the vessel walls. The steric hindrance around the nitrogen nucleophile raises the activation energy (
The Microwave Advantage
Microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (Dielectric Heating).
-
Dipolar Polarization: The polar solvent (e.g., DMF, NMP) and reagents align with the oscillating electric field, generating internal heat through molecular friction.
-
Selective Heating: The polar transition state of the amide bond formation is often more polar than the ground state, stabilizing it under MW irradiation (specific microwave effect).
-
Overcoming
: The rapid, volumetric heating provides the necessary energy to overcome the steric repulsion of the adamantyl group instantaneously.
Visualizing the Pathway
The following diagram illustrates the kinetic bottleneck of the adamantyl group and how MW irradiation bypasses it.
Figure 1: Comparison of reaction pathways. MW irradiation stabilizes the polar transition state, overcoming the steric bulk of the adamantane cage.
Experimental Protocols
Safety Pre-requisite
WARNING: Microwave reactions in sealed vessels generate pressure.
-
Gas Evolution: The reaction of acid chlorides with amines generates HCl gas. You must use a scavenger base (TEA/DIPEA) to neutralize this, or the pressure will exceed vessel limits (typically 20-30 bar).
-
Vessel Choice: Use 10 mL or 30 mL dedicated borosilicate glass pressure vials with crimp/snap caps.
Protocol A: The "Workhorse" Method (Acyl Chloride)
Best for: Rapid synthesis, non-sensitive substrates, high throughput.
Reagents:
-
1-Adamantylamine (1.0 equiv)
-
Substituted Benzoyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Dry).
Procedure:
-
Dissolution: In a 10 mL MW vial, dissolve 1-adamantylamine (151 mg, 1.0 mmol) in 3 mL of DCM. Note: Adamantylamine can sublime/clump; ensure full dissolution before adding electrophile.
-
Addition: Add TEA (280 µL, 2.0 mmol). Then, add the benzoyl chloride (1.1 mmol) dropwise.
-
Observation: Mild exotherm and white precipitate (TEA·HCl) will form immediately.
-
-
Irradiation: Seal the vial. Program the MW reactor:
-
Temp: 100°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
Pressure Limit: 250 psi (17 bar)
-
-
Workup: Dilute with DCM (20 mL), wash with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine. Dry over MgSO4.
Protocol B: The "Library" Method (Direct Coupling)
Best for: Diversity-oriented synthesis using carboxylic acid building blocks.
Reagents:
-
1-Adamantylamine (1.0 equiv)
-
Substituted Benzoic Acid (1.0 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) OR HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or EtOAc (if using T3P).
Procedure:
-
Preparation: In a MW vial, combine the Benzoic Acid (1.0 mmol), 1-Adamantylamine (1.0 mmol), and DIPEA (3.0 mmol) in DMF (3 mL).
-
Activation: Add HATU (1.2 mmol).
-
Irradiation:
-
Temp: 80°C (Milder to prevent racemization if chiral centers exist, though rare in benzamides).
-
Time: 15-20 minutes.
-
-
Workup: Pour into ice water. The lipophilic N-adamantyl product usually precipitates as a solid. Filter and wash with water.[3]
Comparative Data: Thermal vs. Microwave
The following data highlights the efficiency gains when synthesizing 4-chloro-N-(1-adamantyl)benzamide.
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Closed Vessel) | Improvement Factor |
| Temperature | 40°C (DCM Reflux) | 100°C | 2.5x |
| Time | 12 - 24 Hours | 10 Minutes | 70-140x Faster |
| Yield | 65 - 75% | 92 - 98% | +20% Yield |
| Purification | Column Chromatography often required | Simple Extraction / Recrystallization | Reduced Solvent Waste |
| Solubility | Poor (Reagents often undissolved) | High (Superheating effect) | Enhanced Homogeneity |
Troubleshooting & Expert Tips
Solubility of 1-Adamantylamine
Adamantylamine is highly lipophilic but can be stubborn in polar solvents at room temperature.
-
Issue: Incomplete reaction due to "clumping" of the amine.
-
Solution: Use DMF or NMP if solubility is an issue in DCM. These solvents absorb MW energy efficiently (high tan
) and solubilize the adamantyl cage effectively. -
Salt Forms: If using 1-adamantylamine hydrochloride, you must add an extra equivalent of base (DIPEA) and premix for 5 mins to free the base before adding the coupling agent.
The "Hot Spot" Phenomenon
Microwave fields can create localized superheated zones.
-
Mitigation: Ensure vigorous magnetic stirring (high RPM) during irradiation. Most modern single-mode reactors (CEM, Biotage) have active air cooling to prevent temperature overshoots.
Workflow Visualization
Figure 2: Step-by-step workflow for the microwave-assisted synthesis of N-adamantyl benzamides.
References
-
Microwave-Assisted Synthesis of Adamantane Deriv
-
Optimization of Adamantyl Sulfonamide/Benzamide Hybrids
-
General Microwave Amide Synthesis Comparison
- Title: Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules.
- Source: Intern
-
Link:[Link]
-
Solubility Data for Process Optimiz
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives | AVESİS [avesis.istanbul.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Benzamide Hydrolysis in Microsomal Stability Assays
Current Status: Operational Agent: Senior Application Scientist (ADME/Tox Division) Topic: Troubleshooting Benzamide Linker Instability
Introduction: The Benzamide Liability
Welcome to the technical support center. You are likely here because your benzamide-containing lead compound is showing high intrinsic clearance (
The Core Issue: Benzamide linkers are privileged scaffolds in medicinal chemistry, but they are susceptible to hydrolysis by Carboxylesterases (CES) and Amidases present in liver microsomes. This is a non-CYP mediated clearance pathway. If you do not account for this, you will overestimate CYP-mediated clearance, leading to poor in vivo predictions (IVIVC) and wasted resources optimizing for metabolic soft spots that don't exist.
This guide provides the diagnostic workflows, inhibition protocols, and structural remediation strategies to isolate and resolve this issue.
Module 1: Diagnostic Workflow
Question: "How do I confirm if my compound is suffering from hydrolysis rather than CYP oxidation?"
Answer: You must decouple oxidative metabolism (CYP-driven) from hydrolytic metabolism (Esterase/Amidase-driven). The standard microsomal assay uses NADPH to fuel CYPs. By omitting NADPH, CYPs remain inactive, but hydrolytic enzymes (which do not require cofactors) remain active.
The Diagnostic Protocol
Run a 3-arm incubation experiment:
-
Arm A (Standard): Microsomes + Test Compound + NADPH . (Measures Total Clearance: CYP + Hydrolysis).
-
Arm B (No-Cofactor): Microsomes + Test Compound + Buffer (No NADPH). (Measures Hydrolysis + Non-CYP enzymes).
-
Arm C (Chemical Stability): Buffer + Test Compound (No Microsomes). (Measures chemical instability/pH sensitivity).
Interpretation:
-
If Arm B shows >10-20% loss over 60 min: You have a hydrolysis liability.
-
If Arm C shows loss: Your compound is chemically unstable at pH 7.4 (rare for simple benzamides, but possible with activated leaving groups).
Visual: The Decision Logic
Figure 1: Diagnostic decision tree to distinguish between CYP-mediated metabolism, enzymatic hydrolysis, and chemical instability.
Module 2: Chemical Inhibition Strategy
Question: "I confirmed hydrolysis. How do I block it to measure the 'true' CYP clearance?"
Answer: You must use specific esterase inhibitors. The gold standard is Bis-nitrophenyl phosphate (BNPP) , an irreversible inhibitor of carboxylesterases (CES1/CES2). An alternative is PMSF , though it is less stable.
Protocol: BNPP Inhibition Assay
BNPP is a "suicide inhibitor." It requires pre-incubation to covalently bind to the serine active site of the esterase before you add your test compound.
Reagents:
-
BNPP Stock: 100 mM in DMSO (Store at -20°C).
-
Microsomes: Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
Step-by-Step Procedure:
-
Preparation: Dilute microsomes to 2x concentration (e.g., 1.0 mg/mL) in Phosphate Buffer (100 mM, pH 7.4).
-
Inhibitor Addition: Add BNPP to the microsome mixture.
-
Target Concentration:100 µM (Standard) to 500 µM (Aggressive).
-
Note: Keep DMSO < 0.5% v/v.[1]
-
-
Pre-Incubation (CRITICAL): Incubate microsomes + BNPP at 37°C for 15 minutes .
-
Why? Without this step, the esterase will hydrolyze your compound before the BNPP can inhibit the enzyme.
-
-
Initiation: Add your Test Compound (e.g., 1 µM) and NADPH.
-
Sampling: Sample at T=0, 15, 30, 45, 60 min. Quench with acetonitrile containing internal standard.
Comparison: BNPP vs. PMSF
| Feature | BNPP (Bis-nitrophenyl phosphate) | PMSF (Phenylmethylsulfonyl fluoride) |
| Target | Specific Carboxylesterase (CES) inhibitor.[2][3] | Broad-spectrum Serine Protease/Esterase inhibitor. |
| Mechanism | Irreversible (Suicide inhibition). | Irreversible (Sulfonylation of Serine). |
| Stability | Stable in aqueous buffer during assay. | Unstable: |
| Protocol | Requires 15 min pre-incubation. | Must be added fresh; degrades rapidly. |
| Recommendation | Primary Choice for metabolic assays. | Secondary Choice if BNPP fails. |
Module 3: Species Differences (The "Rodent Trap")
Question: "My compound is stable in Human Microsomes but vanishes in Rat Microsomes. Is my assay broken?"
Answer: No, your assay is likely accurate. This is a classic "Species Difference" issue.
The Science:
-
Rodents (Rats/Mice): Possess very high levels of carboxylesterase activity in both liver microsomes and plasma .
-
Humans/Dogs: Have lower esterase activity in microsomes and significantly lower activity in plasma.
-
Isoforms: Humans primarily express CES1 (prefers small alcohol groups, bulky acyl groups) and CES2 . Rodents have a different cluster of Ces isoforms with broader substrate specificity.
Implication: If you optimize a benzamide solely for stability in Rat Microsomes, you may be solving a problem that doesn't exist in Humans. Always verify with Human Liver Microsomes (HLM) early.
Visual: Species & Inhibitor Interaction
Figure 2: Species differences in Carboxylesterase (CES) abundance and the universal blocking effect of BNPP.
Module 4: Structural Optimization (MedChem)
Question: "Inhibitors are messy. How do I design out this liability permanently?"
Answer: If the hydrolysis is too fast to manage, you must modify the structure. The goal is to prevent the catalytic Serine of the enzyme from accessing the carbonyl carbon of the amide.
Strategy 1: Steric Hindrance (The "Ortho Effect") Place a substituent (Methyl, Chloro, Fluoro) on the aromatic ring ortho to the amide bond. This creates a "steric shield" that physically blocks the enzyme's approach while often maintaining the compound's binding affinity to its target.
Strategy 2: Electronic Deactivation Electron-donating groups on the amine side can make the amide bond more stable, though this is less effective than steric hindrance for preventing enzymatic hydrolysis.
Strategy 3: Bioisosteres Replace the amide linker entirely with a stable surrogate:
-
Heterocycles (Oxadiazoles, Triazoles).
-
Reverse amides (if SAR permits).
Visual: Structural Remediation
Figure 3: Medicinal chemistry strategies to stabilize the benzamide linker.[1][2][4][5]
References
-
Di, L., et al. (2008). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening. Link
-
Williams, E. T., et al. (2011). Carboxylesterases: A Multifaceted Enzyme Family with Implications in Drug Discovery and Development. Current Drug Metabolism. Link
-
Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.[6][7][8][9][10][11] Expert Opinion on Therapeutic Patents. Link
-
Wang, Q., et al. (2011).[9] Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets. Archives of Toxicology. Link (Illustrates species-specific esterase activity).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivation of the anticancer agent CPT-11 to SN-38 by human hepatic microsomal carboxylesterases and the in vitro assessment of potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes [frontiersin.org]
Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-2-Adamantanamine Acylation
Ticket ID: #ADAM-N-ETH-001 Subject: Protocol Optimization for Sterically Hindered Secondary Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Wall"
You are encountering difficulty acylating N-ethyl-2-adamantanamine . This is not a standard amide coupling; it is a challenge of extreme steric occlusion.
-
The Substrate: The 2-adamantyl position is a secondary carbon buried within a rigid cage structure.
-
The Modification: The N-ethyl group adds rotational freedom and bulk directly adjacent to the nucleophilic center.
-
The Consequence: The nucleophilic nitrogen is "shrouded." Standard bimolecular attacks (
-like character) are kinetically inhibited. The approaching electrophile (acyl group) clashes with the adamantane cage hydrogen atoms before bond formation can occur.
Core Strategy: To overcome this, we must shift from standard kinetics to hyper-nucleophilic catalysis or high-energy acyl intermediates (Acyl Fluorides/Pyridinium salts).
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, determine your acyl source. Do not default to EDC/NHS; it will likely fail due to the short half-life of the active ester compared to the slow attack of your amine.
Figure 1: Decision matrix for selecting the optimal acylation pathway based on starting material and substrate sensitivity.
Recommended Protocols
Protocol A: The "Gold Standard" (Acid Chloride + DMAP)
Best for: Robust substrates where maximum conversion is required. Mechanism: Relies on 4-Dimethylaminopyridine (DMAP) acting as a "nucleophilic shuttle," forming a highly reactive N-acylpyridinium ion that is less sterically demanding than the initial acid chloride [1, 2].[1]
| Parameter | Specification | Reason |
| Solvent | DCM (Anhydrous) or DMF | DCM for solubility; DMF if high temp needed. |
| Base | Et | Scavenges HCl; cheaper than DIPEA. |
| Catalyst | DMAP (0.5 - 1.0 equiv) | Critical: Standard catalytic amounts (0.1 eq) often fail. Higher loading drives the equilibrium forward. |
| Temp | Reflux (40°C for DCM) | Thermal energy required to overcome activation barrier. |
Step-by-Step:
-
Dissolve N-ethyl-2-adamantanamine (1.0 mmol) in anhydrous DCM (5 mL).
-
Add Et
N (3.0 mmol). -
Add DMAP (0.5 mmol). Note: If the reaction is sluggish, increase to 1.0 mmol.
-
Cool to 0°C (to prevent exotherm side reactions) and add Acid Chloride (1.2 - 1.5 mmol) dropwise.
-
Allow to warm to Room Temp (RT). If no reaction after 2h, heat to reflux overnight.
-
Quench: Add sat. NaHCO
. Wash organic layer with 1M HCl to remove DMAP/Et N.
Protocol D: The "Nuclear Option" (In-Situ Acyl Fluoride)
Best for: Extreme cases where Acid Chlorides hydrolyze before reacting, or when starting from Carboxylic Acids. Why: Acyl fluorides are stable to moisture but highly reactive toward amines due to the high strength of the C-F bond and the small size of the fluoride leaving group, which reduces steric clash in the transition state [3].
Reagents:
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step:
-
Dissolve Carboxylic Acid (1.1 equiv) and N-ethyl-2-adamantanamine (1.0 equiv) in anhydrous DCM.
-
Add DIPEA (3.0 equiv).
-
Add TFFH (1.2 equiv) at 0°C.
-
Warm to RT. The acyl fluoride generates in situ and reacts immediately with the amine.
-
Monitor by LCMS.
Mechanistic Insight: Why DMAP is Non-Negotiable
You cannot rely on the amine to attack the carbonyl directly. The adamantane cage blocks the trajectory. You must create an intermediate that "reaches out" to the amine.
Figure 2: The DMAP catalytic cycle. The N-acylpyridinium salt is the actual acylating agent, effectively bypassing the steric barrier of the initial electrophile [2, 4].
Troubleshooting FAQ
Q1: My reaction stalls at 40-50% conversion. Adding more acid chloride doesn't help.
-
Diagnosis: You likely have "Reagent Hydrolysis." The acid chloride is reacting with trace moisture faster than your hindered amine.
-
Fix:
-
Switch to Protocol D (Acyl Fluoride) . Acyl fluorides are more stable to water but highly reactive to amines.
-
Use Microwave Irradiation .[2] Heat the sealed vessel to 80-100°C in DMF. The thermal energy helps the amine overcome the steric repulsion barrier.
-
Q2: I see a major impurity with Mass = Product - 18 (Dehydration?) or starting material.
-
Diagnosis: If using carbodiimides (EDC/DCC), you might be forming N-acylurea side products because the amine attack is too slow.
-
Fix: Abandon EDC/DCC. Switch to HATU or PyBOP with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt creates a less hindered active ester than HOBt, accelerating the reaction for secondary amines.
Q3: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?
-
Verdict: NO.
-
Reason: In a biphasic system, the amine stays in the organic layer. The acid chloride hydrolyzes at the interface before the bulky amine can orient itself to attack. You need a homogeneous phase (DCM or DMF) to maximize collision frequency.
Q4: Is the N-ethyl group or the Adamantane group the problem?
-
Analysis: It is the combination. Secondary amines are already 10-50x slower than primary amines. The 2-adamantyl group adds a "cone of protection" around the nitrogen. The N-ethyl group locks the conformation.
-
Tip: Verify the purity of your amine. Old samples of secondary amines can absorb CO2 (forming carbamates) which renders them non-nucleophilic [5].
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1][3] Angewandte Chemie International Edition.
-
Common Organic Chemistry. (2024).[4][5] 4-Dimethylaminopyridine (DMAP) Mechanism and Properties.
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): An efficient coupling reagent for hindered amines. Journal of the American Chemical Society.
-
Ningbo Inno Pharmchem. (2026).[1] Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
-
Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Amides. Chemical Reviews.
Sources
Technical Support Center: Optimizing DMSO Stock Solutions for Hydrophobic Adamantane Compounds
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with hydrophobic adamantane compounds. The unique lipophilicity of the adamantane cage presents significant challenges in achieving and maintaining solubility, particularly when transitioning from a Dimethyl Sulfoxide (DMSO) stock solution to an aqueous-based assay environment.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my adamantane compound, which dissolved perfectly in 100% DMSO, precipitating when I add it to my aqueous cell culture media or buffer?
This is the most common challenge encountered and stems from a phenomenon known as solvent shifting. Your adamantane derivative is highly soluble in the polar aprotic solvent DMSO, but its solubility dramatically decreases when introduced to a polar protic solvent like water or a buffered salt solution.[2][3]
-
Causality: DMSO is an excellent solvent for a wide range of nonpolar and polar compounds. However, when you introduce the DMSO stock into your aqueous medium, the DMSO molecules rapidly disperse and interact with water. This leaves your hydrophobic adamantane compound exposed to a now predominantly aqueous environment where its solubility is exceedingly low, causing it to crash out of solution.[3] The final concentration of your compound may have exceeded its maximum solubility in the final aqueous/DMSO mixture.[2][4]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
This is a critical, cell-line-dependent parameter. While DMSO is a powerful solvent, it is not biologically inert and can induce cytotoxicity and other off-target effects.
-
General Guideline: Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5][6]
-
Sensitive & Primary Cells: For primary cells or particularly sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[5][6]
-
Mandatory Control: It is imperative to always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the adamantane compound. This allows you to differentiate between the effects of your compound and any effects caused by the solvent itself.[2]
Q3: My DMSO stock solution appears cloudy or has visible crystals after storage at -20°C. What should I do?
This indicates that your compound has precipitated out of the DMSO stock, which can be due to several factors.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization and precipitation.[2][7]
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Water contamination in your DMSO stock will significantly lower the solubility of your hydrophobic adamantane compound.
-
Concentration Limit: You may have created a stock solution that is at or above its saturation point in DMSO at lower temperatures.
Solution: Before use, visually inspect the thawed stock solution. If precipitation is observed, you must attempt to redissolve the compound completely. Gentle warming in a 37°C water bath and/or sonication are effective methods.[2] If the compound does not fully redissolve, the stock solution is unreliable and a fresh one should be prepared. To avoid this, it is best practice to aliquot stock solutions into single-use volumes.[2]
Troubleshooting Guide: Compound Precipitation in Aqueous Media
If you are experiencing precipitation upon dilution of your adamantane-DMSO stock into your assay medium, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Adamantane Stock Solution in DMSO
This protocol outlines the best practices for dissolving a hydrophobic adamantane compound in 100% DMSO to create a reliable stock solution.
Materials:
-
Adamantane compound (pre-weighed)
-
Anhydrous, high-purity DMSO[7]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath
Methodology:
-
Preparation: Ensure the vial containing your adamantane powder and the sealed container of anhydrous DMSO are at ambient room temperature.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the vial containing the pre-weighed compound. Work quickly to minimize the exposure of DMSO to ambient air.[7]
-
Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source. If any particulate matter is visible, proceed to the next step.
-
Sonication/Warming: Place the vial in a sonicator water bath for 5-10 minutes to break up any small aggregates. If solubility is still an issue, gentle warming in a 37°C water bath for a short period can be employed, but be cautious of compound stability at elevated temperatures.[7]
-
Final Inspection: Once the solution is completely clear and free of particulates, it is ready.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles and water absorption, immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.[2] Store these aliquots at -20°C or -80°C as recommended for your specific compound.[8]
Protocol 2: Stepwise Dilution into Aqueous Media
This method minimizes the abrupt solvent shift that causes precipitation by gradually acclimating the compound to the aqueous environment.
Methodology:
-
Thaw Stock: Thaw a single-use aliquot of your 100% DMSO stock solution and ensure it is fully dissolved.
-
Intermediate Dilution: Create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. A 1:10 dilution is a good starting point. Add the DMSO stock to the medium and immediately vortex thoroughly.[9]
-
Final Dilution: Use this intermediate dilution to make the final dilutions for your experiment. This two-step process avoids the shock of a large dilution factor directly from 100% DMSO into the aqueous medium.[9]
-
Rapid Addition: When adding the compound (either from the stock or intermediate dilution) to your final assay volume (e.g., a well in a 96-well plate), add it to the center of the well while gently swirling or mixing to encourage rapid dispersion.[2]
Data Summary and Key Parameters
The following table summarizes critical parameters for working with DMSO in cell-based assays.
| Parameter | Recommended Value | Rationale & Citation |
| DMSO Purity | ≥99.9% Anhydrous | Water contamination significantly reduces the solubility of hydrophobic compounds.[7] |
| Final DMSO Concentration (Robust Cells) | ≤ 0.5% | Minimizes cytotoxicity and off-target effects in most cell lines.[6] |
| Final DMSO Concentration (Primary/Sensitive Cells) | ≤ 0.1% | Primary cells are often more sensitive to solvent-induced stress.[5][6] |
| Stock Solution Storage | -20°C or -80°C (Aliquot) | Aliquoting prevents repeated freeze-thaw cycles which can cause compound precipitation.[2][8] |
| Pre-Dilution Media Temperature | 37°C | Solubility is generally higher at warmer temperatures, helping to prevent initial precipitation.[9] |
Advanced Solubilization Strategies
The Role of Cyclodextrins
When standard methods fail, cyclodextrins can be a powerful tool. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[1]
Caption: Encapsulation of a hydrophobic adamantane by a cyclodextrin.
The hydrophobic adamantane molecule can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex".[1] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[2] Research has shown that even 5% DMSO can reduce the binding affinity of adamantane derivatives to cyclodextrins, so optimization is key.[10][11]
References
-
Prasanna, J. C., Jicsinszky, L., & Jault, J. M. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1014–1021. Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Organization, S. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Retrieved from [Link]
-
Nikolova, S., & Tzanova, T. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 60(5), 589-595. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Organization, S. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Retrieved from [Link]
-
Prasanna, J. C., Jicsinszky, L., & Jault, J. M. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1014–1021. Retrieved from [Link]
-
Prasanna, J. C., Jicsinszky, L., & Jault, J. M. (2018). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. reddit.com [reddit.com]
- 10. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Reducing non-specific binding of lipophilic ligands in receptor binding assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmacology and drug discovery: High Non-Specific Binding (NSB) of lipophilic ligands in receptor binding assays.
When working with highly lipophilic compounds (LogP > 3), ligands tend to partition into assay plastics, adhere to glass fiber filters, or aggregate in aqueous buffers. This depletes the free ligand concentration, inflates background noise, and leads to inaccurate
This guide provides field-proven, mechanistically grounded troubleshooting strategies to establish a self-validating assay system.
Troubleshooting Workflow: Isolating the Source of NSB
Decision matrix for reducing non-specific binding of lipophilic ligands in receptor assays.
Frequently Asked Questions (FAQs)
Q1: I am using a Brandel cell harvester, and my lipophilic radioligand is sticking to the GF/B filters. How do I prevent this?
The Mechanism: Glass fiber filters (GF/B or GF/C) are composed of borosilicate glass, which possesses a net negative charge due to exposed silanol groups. If your lipophilic ligand contains basic amine groups (positively charged at physiological pH), it will bind to the filter through a combination of electrostatic attraction and hydrophobic interactions[1].
The Solution: You must neutralize the filter surface. Pre-treating the filter plates with Polyethylenimine (PEI) is the industry standard[1]. PEI is a highly cationic polymer that coats the glass fibers, neutralizing the negative charge and creating a hydrophilic hydration layer that repels the ligand[2].
-
Caveat: If your ligand is negatively charged (e.g., GTPγS assays), PEI will increase NSB. In such cases, use 0.1% Bovine Serum Albumin (BSA) instead of PEI[2].
Q2: My ligand precipitates in the assay buffer, but adding harsh detergents (like Triton X-100) denatures my GPCR. What is a safer additive?
The Mechanism: Highly lipophilic ligands aggregate in standard aqueous buffers (like 50 mM Tris-HCl). While harsh detergents solubilize the ligand, they also strip the annular lipids surrounding the membrane-bound receptor, leading to receptor denaturation and loss of specific binding.
The Solution: Utilize Pluronic F-127 or Hydroxypropyl-β-cyclodextrin (HPβCD) .
-
Pluronic F-127: This is a mild, non-ionic triblock copolymer. It forms micelles that encapsulate the hydrophobic ligand, keeping it in solution without disrupting the lipid bilayer of your membrane preparations[3][4].
-
HPβCD: Cyclodextrins feature a hydrophobic interior cavity and a hydrophilic exterior. They form dynamic, reversible "inclusion complexes" with lipophilic molecules[5]. This acts as a molecular shuttle—keeping the ligand soluble and preventing it from sticking to the plastic walls of the 96-well plate, while still allowing the ligand to partition into the high-affinity receptor pocket[6].
Q3: How do I ensure my buffer additives aren't artificially altering the measured (affinity)?
The Mechanism: Additives like BSA or high concentrations of cyclodextrins can act as a "sink" for your ligand. If the additive binds the ligand too tightly, it reduces the free ligand concentration (
The Solution: Create a self-validating system by running a homologous competition assay (Cold ligand vs. Hot ligand) at three different additive concentrations (e.g., 0.01%, 0.1%, and 0.5% BSA). The optimal concentration is the lowest amount that suppresses the NSB baseline without shifting the IC50 of the specific binding curve.
Quantitative Data: Additive Comparison
To optimize your assay, compare the mechanistic impacts of common buffer and surface additives.
| Additive / Treatment | Mechanism of Action | Optimal Concentration | Impact on NSB | Risk to Assay Integrity |
| PEI (Filter Soak) | Neutralizes negative silanol charges on glass fibers[1]. | 0.1% – 0.5% (v/v) | Reduces filter binding by up to 90%[7]. | High NSB if ligand is negatively charged[2]. |
| Pluronic F-127 | Micellar encapsulation of hydrophobic ligands[3]. | 0.01% – 0.1% (w/v) | Prevents aggregation and plastic adsorption[4]. | Minimal; preserves receptor conformation[4]. |
| HP-β-Cyclodextrin | Forms reversible inclusion complexes with lipophilic drugs[5]. | 1 mM – 5 mM | Solubilizes LogP > 4 compounds efficiently[5]. | High concentrations may deplete free ligand pool. |
| BSA | Non-specific hydrophobic binding sponge[1]. | 0.1% – 0.5% (w/v) | Blocks plastic and filter surfaces[1]. | Can artificially shift |
Step-by-Step Methodology: Optimized Filtration Protocol for Lipophilic Ligands
This protocol is engineered to minimize NSB for highly lipophilic radioligands using a 96-well vacuum manifold system.
Phase 1: Surface Passivation (Filter Preparation)
-
Prepare a 0.3% (v/v) Polyethylenimine (PEI) solution in ultra-pure water[1].
-
Submerge the GF/B or GF/C glass fiber filter plate in the PEI solution.
-
Incubate for 45 minutes at 4°C to allow complete coating of the borosilicate fibers[1].
-
Place the plate on the vacuum manifold and pull the PEI solution through. Wash twice with 200 µL of ice-cold assay buffer to remove unbound PEI[1].
Phase 2: Assay Assembly (Buffer Optimization)
-
Prepare the Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with 0.05% Pluronic F-127 to maintain ligand solubility[3].
-
In a low-bind polypropylene 96-well plate, set up the assay in a final volume of 200 µL:
-
Total Binding Wells: 50 µL buffer + 50 µL Radioligand + 100 µL Membrane preparation.
-
Non-Specific Binding Wells: 50 µL cold competitor (at 1000x
) + 50 µL Radioligand + 100 µL Membrane preparation[8].
-
-
Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 60–90 minutes)[8].
Phase 3: Separation and Washing
-
Transfer the binding reaction to the PEI-treated GF/B filter plate using a cell harvester[8].
-
Critical Step: Terminate the reaction by rapid filtration under vacuum.
-
Wash the filters three times with 500 µL of ice-cold wash buffer (Assay buffer + 0.1% BSA) to flush away unbound lipophilic ligand[1][8].
-
Dry the filters completely, add scintillation cocktail, and quantify radioactivity via a liquid scintillation counter[7].
References
-
Filter Plate Ligand Binding Assays | Revvity. Revvity. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health (PMC). Available at:[Link]
-
PURIFICATION AND CHARACTERIZATION OF THE GUINEA PIG SIGMA-1 RECEPTOR FUNCTIONALLY EXPRESSED IN Escherichia coli. National Institutes of Health (PMC). Available at: [Link]
-
Adsorption of Pluronic F-127 on Surfaces with Different Hydrophobicities Probed by Quartz Crystal Microbalance with Dissipation. ResearchGate. Available at: [Link]
-
Cyclodextrins in peptide and protein delivery. Elsevier / Free. Available at: [Link]
-
Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells. MDPI. Available at: [Link]
Sources
- 1. Filter Plate Ligand Binding Assays | Revvity [revvity.co.jp]
- 2. revvity.com [revvity.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. juliet84.free.fr [juliet84.free.fr]
- 7. PURIFICATION AND CHARACTERIZATION OF THE GUINEA PIG SIGMA-1 RECEPTOR FUNCTIONALLY EXPRESSED IN Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Ritter Reaction for Adamantyl Amides
Introduction
The Ritter reaction is a cornerstone methodology for synthesizing bulky, lipophilic amides, particularly N-(1-adamantyl)amides, which are highly valued in drug discovery for improving the pharmacokinetic profiles of pharmacophores[1]. The reaction classically proceeds via the generation of a tertiary 1-adamantyl carbocation from 1-adamantanol (or 1-bromoadamantane) under strongly acidic conditions, followed by nucleophilic attack by a nitrile and subsequent hydrolysis[2].
Despite its utility, researchers frequently encounter low yields due to poor carbocation generation, competitive side reactions, or isolation challenges. This guide provides field-proven troubleshooting strategies, alternative catalytic systems, and validated protocols to optimize your synthetic yields.
Diagnostic Workflow
Diagnostic flowchart for troubleshooting low yields in the synthesis of adamantyl amides.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Poor Carbocation Generation & Unreacted Starting Material
Q: I am recovering mostly unreacted 1-adamantanol. Why isn't the adamantyl carbocation forming? A: 1-Adamantanol requires a highly acidic environment to protonate the hydroxyl group and facilitate dehydration to form the 1-adamantyl carbocation. If the acid is too weak, or if there is excessive water in the system, the equilibrium shifts back toward the alcohol[3].
-
Causality & Solution: Water acts as a competing nucleophile, reversing the dehydration step. Ensure strictly anhydrous conditions. If using classical sulfuric acid, ensure it is concentrated (98%)[4]. Alternatively, transition to a Lewis acid catalyst like Aluminum triflate (Al(OTf)₃), which strongly coordinates to the hydroxyl oxygen, lowering the activation energy for water elimination without the need for harsh Brønsted acids[3].
Issue 2: Side Reactions, Tarring, and Polymerization
Q: My reaction mixture turns black and tarry, and my isolated yields are <30%. What is causing this degradation? A: The classical Ritter reaction utilizes stoichiometric or excess concentrated H₂SO₄. While the adamantyl carbocation is relatively stable against rearrangement, prolonged exposure to harsh oxidizing Brønsted acids at elevated temperatures (e.g., >60°C) can lead to the oligomerization of the nitrile solvent or oxidative degradation of the substrate[4].
-
Causality & Solution: The high thermodynamic stability of the adamantyl cation means you do not need excessively harsh conditions to maintain it, provided the environment is stabilizing. Switch to modern, milder catalytic systems. For instance, Brønsted-acidic ionic liquids like [BMIM(SO₃H)][OTf] provide a highly polar, stabilizing environment for the carbocation, allowing the reaction to proceed at 25–75°C with yields up to 87% while preventing tarring[5]. Deep Eutectic Solvents (DES) such as FeCl₃·6H₂O/glycerol also offer a sustainable, aerobic alternative that suppresses side reactions[2].
Issue 3: Product Isolation & Extraction Losses
Q: The reaction seems complete by GC-MS, but I lose product during the aqueous workup. How can I improve isolation? A: N-(1-adamantyl)amides are highly lipophilic. However, in highly acidic aqueous workups, they can form stable emulsions or remain partially protonated, reducing their partition coefficient into the organic phase.
-
Causality & Solution: Never extract directly from the highly acidic mixture. Quench the reaction by pouring it slowly over crushed ice to control the exotherm. Strictly neutralize the aqueous layer to pH 7–8 using saturated NaHCO₃ or 2M NaOH before extraction. Use a highly efficient solvent blend (e.g., Chloroform or Ethyl Acetate) rather than diethyl ether to ensure complete extraction of the bulky amide[3].
Quantitative Data: Comparison of Catalytic Systems
To aid in selecting the right conditions for your substrate, the following table summarizes the performance of various catalytic systems for adamantyl amide synthesis:
| Catalytic System | Typical Conditions | Yield Range | Key Advantages & Limitations | Reference |
| Conc. H₂SO₄ | Nitrile, 25–60°C, 1–24h | 50–85% | Classical, cheap; prone to tarring and requires harsh aqueous workup. | [4] |
| CuBr | Nitrile, 130–150°C, Argon, 6–8h | 85–90% | High selectivity; requires high temperatures and inert atmosphere. | [4] |
| Al(OTf)₃ (5 mol%) | Nitromethane, Reflux, 6–8h | 48–88% | Mild Lewis acid; excellent for sensitive functional groups. | [3] |
| [BMIM(SO₃H)][OTf] | Ionic Liquid, 25–75°C, 15m–24h | 74–87% | Green chemistry, reusable catalyst; higher upfront reagent cost. | [5] |
| FeCl₃·6H₂O / Glycerol | DES, Aerobic, 40–100°C, 4h | 66–98% | Highly scalable, aerobic, often requires no column chromatography. | [2] |
| Mechanochemical | H₂SO₄ (sub-stoich), 30 Hz, 30m | ~85% | Solvent-free, rapid; requires specialized ball-milling equipment. | [6] |
Standardized Experimental Protocol: Lewis Acid-Catalyzed Ritter Reaction
This self-validating protocol utilizes Aluminum triflate to avoid the pitfalls of classical Brønsted acid degradation, providing a cleaner reaction profile[3].
Materials:
-
1-Adamantanol (1.0 equiv, e.g., 1.64 mmol)
-
Nitrile (acts as reactant, 1.0–2.0 equiv)
-
Aluminum triflate (Al(OTf)₃) (5 mol%)
-
Nitromethane (Anhydrous, 5 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a reaction vial under inert gas (N₂ or Argon). Add anhydrous nitromethane (5 mL).
-
Substrate Dissolution: Add 1-adamantanol (0.250 g, 1.64 mmol) to the nitromethane. Apply gentle heating and stirring until fully dissolved.
-
Causality: Complete dissolution ensures uniform carbocation generation and prevents localized concentration gradients that lead to unreacted starting material.
-
-
Catalyst Initiation: Add the target nitrile (1.64 mmol) followed by Al(OTf)₃ (0.039 g, 0.082 mmol).
-
Causality: Al(OTf)₃ acts as a potent oxophilic Lewis acid, coordinating the hydroxyl group of 1-adamantanol to facilitate the departure of water and generate the 1-adamantyl cation without lowering the pH to destructive levels.
-
-
Reaction Propagation: Heat the mixture to reflux (approx. 100°C) with continuous stirring for 6–8 hours. Monitor the consumption of 1-adamantanol via GC-MS or TLC (using a KMnO₄ stain, as adamantane derivatives lack strong UV chromophores).
-
Quench and Neutralization: Once complete, cool the mixture to room temperature. Transfer to a separatory funnel containing 20 mL of 2 M HCl to quench the Lewis acid, then neutralize the aqueous phase to pH 7 with saturated NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with Chloroform (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude amide can typically be purified by recrystallization from aqueous methanol or hexane, bypassing the need for silica gel chromatography.
References
- RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
- ChemInform Abstract: Highly Efficient Synthesis of Amides via Ritter Chemistry with Ionic Liquids.
- Aluminum Triflate – Catalyzed Adamantyl
- A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.RSC Publishing.
- Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamid
- Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temper
Sources
- 1. Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
- 3. sciforum.net [sciforum.net]
- 4. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
Technical Support Guide: Rotamer Analysis in N-Ethyl Benzamide NMR Spectra
Ticket ID: NMR-ROT-001 Status: Active Department: Analytical Chemistry / Structural Elucidation Subject: Distinguishing and resolving rotameric signals in N-ethyl benzamide derivatives.
Executive Summary & Diagnostic Flow
The Issue: You are observing "ghost peaks," peak doubling, or broad signals in the
The Cause: This is likely due to Restricted Rotation around the amide (
Immediate Action: Do not re-purify immediately. Perform the Diagnostic Workflow below to confirm rotameric existence before attempting further separation.
Diagnostic Decision Tree
Figure 1: Decision matrix for distinguishing rotamers from impurities or aggregation artifacts.
Technical Explanation: The Mechanics of Amide Rotation
The Resonance Barrier
The "impurity" you see is intrinsic to the molecule. The amide nitrogen lone pair donates electron density into the carbonyl
-
Bond Order: The
bond order is >1. -
Rotational Barrier: Typically 15–20 kcal/mol for benzamides.
-
Conformers:
-
Anti (Trans-like): The N-ethyl group is anti to the carbonyl oxygen. This is sterically favored and usually the major species (>90% in secondary amides).
-
Syn (Cis-like): The N-ethyl group is syn to the carbonyl oxygen. This suffers from steric clash with the phenyl ring ortho-protons, making it the minor species.
-
Note on Tertiary Amides: If your compound is N,N-diethyl benzamide, the two ethyl groups are chemically non-equivalent (one cis, one trans to oxygen) and will appear as two distinct 1:1 sets of signals at room temperature.
Protocol: Variable Temperature (VT) NMR
The definitive method to prove rotamerism is to increase the exchange rate (
Experimental Setup
-
Solvent Selection: Use a high-boiling deuterated solvent.
-
DMSO-d6: Excellent for polar amides; allows heating up to ~100°C.
-
Toluene-d8: Good for non-polar derivatives; allows wide temp range.
-
Avoid: CDCl3 (Boils at 61°C; often too low for benzamide coalescence).
-
-
Sample Prep: Prepare a standard concentration (e.g., 10-20 mg/mL). Ensure the tube is sealed tightly to prevent solvent evaporation at high T.
Step-by-Step Workflow
-
Acquire Reference (298 K): Run a standard proton spectrum at 25°C. Note the separation (
in Hz) between the rotamer peaks (e.g., the quartet). -
Stepwise Heating: Increase temperature in 10°C increments (303K, 313K, 323K...).
-
Shim & Tune: CRITICAL. Shimming changes with temperature. Re-shim at every temperature step.
-
Observe Coalescence (
): The point where the two peaks merge into a flat-topped broad peak. -
Fast Exchange: Heat 20°C beyond
. The peak should sharpen into a single singlet/quartet.
Data Analysis: Calculating the Barrier
At the coalescence temperature (
Using the Eyring equation, you can calculate the Gibbs free energy of activation (
Advanced Troubleshooting: 2D EXSY
If you cannot heat the sample (thermal instability), use 2D EXSY (Exchange Spectroscopy) or NOESY to prove the peaks are exchanging.
Protocol
-
Pulse Sequence: Select noesyph or exsy (standard NOESY sequence).
-
Mixing Time (
): This is the critical parameter.-
Set
. -
For amides at RT, start with 300 ms to 500 ms .
-
-
Interpretation:
Visualizing the Exchange Pathway
Figure 2: Kinetic pathway of amide bond rotation. The Transition State involves breaking the
FAQ: Common User Issues
Q: Why are my integration values off?
A: If the relaxation times (
-
Fix: Increase the relaxation delay (
) to 5-10 seconds. Use VT to push to fast exchange (single sharp peak) for accurate quantitation.
Q: Can I separate the rotamers using HPLC? A: No. The barrier (~18 kcal/mol) is too low. They interconvert thousands of times per second at room temperature. You cannot isolate them physically; they are in dynamic equilibrium.
Q: Which solvent minimizes this effect? A: Non-polar solvents (Toluene, Benzene) often lower the barrier slightly by destabilizing the polar transition state less than polar solvents, potentially sharpening peaks. However, polar solvents (DMSO) often separate the chemical shifts further, making the distinct rotamers easier to identify (though not removing them).
References
-
Reich, H. J. (n.d.). Dynamic NMR - Restricted Rotation. University of Wisconsin-Madison. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: Kinetic control and amide resonance).
-
Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. colorado.edu [colorado.edu]
- 3. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 4. researchgate.net [researchgate.net]
- 5. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing blood-brain barrier penetration of benzamide inhibitors
Topic: Enhancing Blood-Brain Barrier (BBB) Penetration of Benzamide Inhibitors Current Status: Operational Support Lead: Senior Application Scientist, CNS Discovery Unit
Welcome to the NeuroPerm Support Hub
You are likely here because your benzamide lead compound (resembling structures like entinostat, sulpiride, or mocetinostat) shows potent target engagement in vitro but fails to achieve sufficient brain-to-plasma ratios (
Benzamides present a unique paradox in CNS drug development. While the benzamide motif (
This guide provides a diagnostic framework, chemical optimization strategies, and validated troubleshooting protocols to rescue your lead.
Part 1: Diagnostic & Optimization (The "Design" Phase)
Q1: My compound has a LogP of 3.0, but is still < 0.1. Why?
Diagnosis: You are likely focusing too much on lipophilicity (LogP) and ignoring Polar Surface Area (PSA) and Hydrogen Bond Donors (HBD) . The BBB is not just a lipid wall; it is a filter that aggressively excludes polar H-bond donors.
Technical Insight: Benzamides inherently contain an amide bond. If your molecule has additional polar groups (hydroxyls, primary amines), your Topological Polar Surface Area (TPSA) likely exceeds the CNS threshold.
-
Rule of Thumb: CNS drugs typically require TPSA < 90 Ų (ideally 60–70 Ų) and HBD < 3.
-
The Benzamide Liability: The amide -NH- is a donor. If the "R" group also contains donors, you will face high desolvation penalties entering the lipid membrane.
Corrective Actions (Chemical Engineering):
| Strategy | Mechanism | Implementation Example |
| 1. The "Benzylic Amine" Shift | Shifts basicity and reduces amide polarity impact. | Incorporate a basic benzylic amine into the scaffold. Studies on MS-275 analogs showed this specific motif is critical for conferring BBB permeability while maintaining HDAC inhibition [1]. |
| 2. Fluorination | Lowers basicity of nearby amines and increases lipophilicity without adding steric bulk. | Replace metabolic "hotspot" hydrogens with Fluorine. This often improves membrane permeability ( |
| 3. Bioisosteric Replacement | Removes H-bond donors. | Replace the amide -NH- with an -O- (ester) or -N(Me)- (N-methylation), though this may impact target binding. Alternatively, use a heterocycle (e.g., oxadiazole) as an amide bioisostere. |
| 4. Transporter Targeting | Hijacks influx pumps. | Conjugate a pyrilamine moiety to the benzamide. This targets the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA) to actively transport the drug across the BBB [2]. |
Q2: How do I determine if P-glycoprotein (P-gp) is the problem?
Diagnosis: If your PAMPA-BBB (passive) data looks good (
The Efflux Ratio (ER) Check:
-
ER < 2: Likely not a substrate.
-
ER > 2.5: Significant efflux liability. Benzamides are frequent P-gp substrates due to the planar aromatic rings and H-bonding capability.
Part 2: Visualization & Logic
Workflow: Benzamide Optimization Logic
This diagram illustrates the decision process for optimizing a benzamide lead based on TPSA and Efflux data.
Caption: Decision tree for optimizing benzamide permeability, distinguishing between passive polarity issues and active efflux liabilities.
Part 3: Validated Protocols (The "Test" Phase)
Protocol A: PAMPA-BBB (Passive Diffusion Screen)
Use this to rule out physicochemical barriers before testing for transporters.
Reagents:
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in dodecane (or 70:30 dodecane:hexane for higher viscosity). Critical: Do not use standard lecithin/dodecane used for GI absorption.
-
Buffer: PBS pH 7.4.
Step-by-Step:
-
Preparation: Dissolve benzamide test compounds in DMSO (10 mM stock). Dilute to 50 µM in PBS (0.5% final DMSO).
-
Membrane Coating: Carefully deposit 4 µL of PBLE solution onto the PVDF filter of the donor plate (top plate). Wait 5 minutes for solvent evaporation if using hexane mixtures.
-
Assembly:
-
Add 300 µL PBS to the Acceptor (bottom) plate.
-
Add 200 µL compound solution to the Donor (top) plate.
-
Sandwich the plates.
-
-
Incubation: Incubate for 4 hours at 37°C in a humidity chamber (to prevent evaporation).
-
Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculation:
(Where is volume, is filter area, is time).
Protocol B: MDCK-MDR1 Inhibition Assay (Efflux Troubleshooting)
Use this to confirm if P-gp is the cause of poor brain uptake.
Step-by-Step:
-
Cell Culture: Seed MDCK-MDR1 cells (transfected with human ABCB1) on Transwell inserts. Culture for 5 days until TEER > 1000
. -
Inhibitor Setup:
-
Group A: Test compound alone (10 µM).
-
Group B: Test compound (10 µM) + Zosuquidar (2 µM) or Elacridar (high potency P-gp inhibitors). Note: Verapamil is often too weak for benzamides.
-
-
Transport: Measure Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport over 60 minutes.
-
Interpretation:
-
If the Efflux Ratio drops significantly (e.g., from 10 to 1.5) in Group B (with inhibitor), your compound is definitely a P-gp substrate.
-
Action: You must structurally modify the compound (e.g., steric hindrance near the amide) or pursue a prodrug strategy.
-
Part 4: Troubleshooting FAQs
Q: I see high recovery in PAMPA but low recovery in Caco-2. What is happening? A: Benzamides can stick to the plastic of cell culture plates or get trapped in the cell monolayer (lysosomal trapping of basic amines).
-
Fix: Check mass balance. If Recovery < 80%, add 0.1% BSA to the receiver buffer to prevent non-specific binding, or measure intracellular concentration to check for lysosomal trapping.
Q: Can I use in silico models to predict my benzamide's BBB permeability? A: Yes, but be cautious. Many models overestimate permeability for benzamides because they weigh LogP too heavily.
-
Recommendation: Use the "CNS MPO" (Multi-Parameter Optimization) score [3]. It weighs LogP, LogD, MW, TPSA, HBD, and pKa.[1][2] A score > 4.0 predicts high probability of CNS alignment.
Q: My compound is a P-gp substrate. Can I just increase the dose? A: Generally, no. While you might saturate P-gp at high doses, this leads to non-linear PK and potential toxicity. It is better to lower the H-bond donor count (e.g., replace an amide hydrogen with a methyl group) to reduce P-gp affinity.
References
-
Hooker, J. M., et al. (2014). Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors.[3][4][5][6] ACS Chemical Neuroscience, 5(7), 588–596.
-
Wang, C., et al. (2014). Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors. ACS Chemical Neuroscience, 5(11), 1161–1169.
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Image-guided synthesis reveals potent blood-brain barrier permeable histone deacetylase inhibitors. | Broad Institute [broadinstitute.org]
- 4. gujaratresearchsociety.in [gujaratresearchsociety.in]
- 5. Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Addressing cytotoxicity in high-concentration adamantane treatments
Welcome to the Technical Support Center for Adamantane-Based Therapeutics .
Adamantane derivatives (e.g., memantine, amantadine, and novel adamantane-conjugated pharmacophores) are widely utilized in drug design for their unique cage-like structure, which enhances lipophilicity, blood-brain barrier penetration, and hydrophobic pocket binding. However, researchers frequently encounter a critical bottleneck: at high concentrations, the adamantane cage induces significant off-target cytotoxicity .
This guide provides researchers and drug development professionals with mechanistic insights, validated formulation workarounds, and step-by-step troubleshooting protocols to mitigate adamantane-induced cellular toxicity.
Section 1: Mechanistic Insights & Assay Selection
Q: Why do my cells die rapidly when exposed to adamantane derivatives at concentrations >50 µM?
A: The adamantane scaffold is highly lipophilic. While this property is advantageous for specific receptor engagement, high concentrations lead to non-specific partitioning into the cellular lipid bilayer. This causes physical membrane destabilization, leading to rapid cell death via necrosis rather than targeted apoptosis[1]. Furthermore, adamantane derivatives can accumulate in mitochondria, uncoupling the mitochondrial membrane potential (
Q: How can I distinguish between specific target engagement and non-specific membrane toxicity? A: You must run orthogonal assays. Relying solely on metabolic assays (like MTT or MTS) will not differentiate between mitochondrial uncoupling, cytostatic effects, and actual cell rupture. We recommend pairing an MTT assay with a Lactate Dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme; its presence in the extracellular media directly quantifies membrane rupture caused by lipophilic overload[3].
Workflow for differentiating adamantane cytotoxicity mechanisms.
Protocol 1: Orthogonal Cytotoxicity Profiling (MTT + LDH)
Objective: Quantify metabolic inhibition versus physical membrane rupture to establish causality.
-
Cell Seeding: Seed target cells (e.g., MCF-7 or ARPE-19) in a 96-well plate at
cells/well. Incubate overnight at 37°C, 5% CO . -
Treatment: Prepare a high-concentration stock of the adamantane derivative in DMSO (ensure final DMSO concentration in media is <0.5%). Treat cells with a concentration gradient (e.g., 10 µM to 200 µM) for 24-48 hours.
-
LDH Sampling (Membrane Integrity): Transfer 50 µL of the culture supernatant to a fresh 96-well plate. Add 50 µL of LDH reaction mix. Incubate for 30 mins in the dark. Measure absorbance at 490 nm[3].
-
MTT Addition (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining media and cells in the original plate. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL of DMSO to dissolve the formed formazan crystals. Measure absorbance at 570 nm[4]. Self-Validation Check: If LDH release is high but MTT reduction is only moderately decreased in the early timepoints, the drug is physically tearing the membrane before metabolic arrest fully occurs.
Section 2: Formulation Strategies to Mitigate Toxicity
Q: My adamantane-conjugated drug is precipitating or causing massive LDH release. How can I formulate it to reduce toxicity while maintaining efficacy?
A: The most effective and widely validated strategy is Host-Guest Complexation using
Mechanism of β-cyclodextrin complexation mitigating adamantane toxicity.
Protocol 2: Preparation of Adamantane- -Cyclodextrin Inclusion Complexes
Objective: Synthesize a 1:1 host-guest complex to improve solubility and reduce non-specific cytotoxicity.
-
Preparation of Solutions: Dissolve
-CD in ultra-pure water at 60°C to create a saturated solution. Separately, dissolve the adamantane derivative in a minimal volume of a water-miscible organic solvent (e.g., ethanol). -
Complexation: Slowly add the adamantane solution dropwise into the
-CD solution under continuous magnetic stirring at 60°C. -
Equilibration: Stir the mixture for 24 hours at room temperature to allow the non-covalent thermodynamic equilibrium to favor host-guest inclusion[8].
-
Isolation: Lyophilize (freeze-dry) the resulting suspension to obtain the solid inclusion complex powder.
-
Verification: Confirm complexation using
H-NMR (specifically looking for chemical shifts in the inner cavity protons of -CD) or 2D ROESY NMR to ensure the adamantane cage is properly seated inside the cyclodextrin ring[8].
Section 3: Quantitative Data Comparison
To illustrate the impact of formulation and structural modification on cytotoxicity, the following table summarizes literature-validated toxicity metrics comparing free adamantane derivatives versus their formulated counterparts.
| Treatment Modality | Cell Line / Model | Assay Type | Concentration | Cytotoxicity / Viability Outcome |
| Free Memantine (Adamantane derivative) | RPMI 2650 | MTT | 250 µg/mL | High Cytotoxicity (<50% Viability)[7] |
| Memantine-Chitosan Nanocrystals | RPMI 2650 | MTT | 250 µg/mL | Low Cytotoxicity (>85% Viability)[7] |
| Free Adamantane-Purine | MCF-7 | Proliferation | 10 µM | High non-specific toxicity[5] |
| Adamantane-Purine + | MCF-7 | Proliferation | 10 µM | 2-3x reduction in non-specific toxicity[5] |
| Free Hydroquinone + Memantine | ARPE-19 | LDH Release | 50 µM | Reduced LDH (Membrane Protection)[3] |
Section 4: FAQs & Advanced Troubleshooting
Q: I am using an adamantane-fluorophore conjugate for live-cell imaging, but the cells are rounding up and detaching within 2 hours. What is happening? A: Rapid morphological changes (rounding, detachment) without immediate membrane rupture (negative LDH) strongly suggest cytoskeletal disruption. High concentrations of adamantane derivatives like memantine have been shown to downregulate cytoskeletal proteins such as tau and stathmin, leading to structural collapse and inhibition of cell migration[4]. Lower the concentration to the sub-micromolar range or switch to a nanoparticle delivery system.
Q: Does the generation size of polycationic adamantane dendrimers affect toxicity? A: Yes. While the adamantane core itself is lipophilic, conjugating it to polycationic dendrons (e.g., for gene delivery) introduces charge-based toxicity. However, studies show that carefully controlling the generation size and using short ethylene glycol linkers can yield adamantane-based dendrons that achieve high cellular uptake without triggering significant cytotoxicity[9].
References
-
Adamantane-platinum conjugate hosted in β-cyclodextrin: enhancing transport and cytotoxicity by noncovalent modification PubMed / NIH[Link][6]
-
The cytotoxic effect of memantine and its effect on cytoskeletal proteins expression in metastatic breast cancer cell line PMC / NIH[Link][4]
-
Effects of Memantine on the mitochondrial membrane potential (m) and Lactate Dehydrogenase (LDH) production on ARPE-19 and Müller cells (MIO-M1) exposed to Hydroquinone (HQ) In Vitro IOVS / ARVO Journals[Link][3]
-
Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide International Journal of Bioscience and Biochemistry [Link][1]
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity PMC / NIH[Link][5]
-
Preparation of Memantine-Loaded Chitosan Nanocrystals: In Vitro and Ex Vivo Toxicity Analysis MDPI[Link][7]
-
Polycationic Adamantane-Based Dendrons of Different Generations Display High Cellular Uptake without Triggering Cytotoxicity Journal of the American Chemical Society[Link][9]
-
Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity MDPI[Link][8]
-
Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids ResearchGate[Link][2]
Sources
- 1. biosciencejournal.net [biosciencejournal.net]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The cytotoxic effect of memantine and its effect on cytoskeletal proteins expression in metastatic breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-platinum conjugate hosted in β-cyclodextrin: enhancing transport and cytotoxicity by noncovalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Minimizing hERG channel inhibition in adamantyl drug design
The following guide serves as a specialized Technical Support Center for medicinal chemists and pharmacologists working with adamantyl scaffolds. It addresses the high-risk "off-target" liability of hERG channel inhibition common to this chemical series.[1]
Status: Online | Tier: Senior Application Scientist Support Topic: Minimizing hERG inhibition in adamantyl-based drug design
Welcome to the Adamantyl Series Support Hub. Below you will find resolved "Support Tickets" addressing the most frequent technical challenges encountered when optimizing adamantane derivatives to avoid hERG liability.
📋 Ticket #1: Mechanistic Root Cause Analysis
User Query: "My adamantyl-amine lead has a hERG IC50 of 0.5 µM. Why is this scaffold so prone to hERG blockade, and is it a 'trap' mechanism?"
Technical Diagnosis
The adamantane cage is a "privileged scaffold" for hERG binding due to its distinct physicochemical profile: high lipophilicity and bulk. The hERG channel inner cavity is unusually large and hydrophobic, evolved to accommodate potassium ions but inadvertently accommodating bulky hydrophobic drugs.
The "Grease & Charge" Trap: Most hERG blockers fit a pharmacophore of a basic amine (protonated at physiological pH) linked to a hydrophobic tail.
-
Hydrophobic Interaction: The adamantane cage acts as a high-affinity hydrophobic anchor. It interacts strongly with Phe656 via hydrophobic/van der Waals forces. Unlike planar aromatic rings that engage in
-stacking, the adamantane cage occupies volume, wedging itself into the hydrophobic pockets of the pore. -
Cation-
Interaction: The basic amine (often attached to the adamantane) forms a cation- interaction with Tyr652 on the pore helices. -
Trapping: Adamantanes are often open-channel blockers . They enter the pore when it opens during depolarization.[2] Due to their bulk, they can prevent the activation gate from closing or get "trapped" inside when the gate closes, leading to use-dependent block.
Visualizing the Interaction
The following diagram illustrates the binding mode of a typical adamantyl-amine within the hERG pore.
Figure 1: Mechanistic pathway of adamantyl-amine binding within the hERG K+ channel pore.
🧪 Ticket #2: SAR Optimization Strategies
User Query: "I cannot remove the adamantane group without losing on-target potency. What specific structural modifications can I make to the adamantane or linker to reduce hERG affinity?"
Strategic Solutions
To "detoxify" the adamantane scaffold, you must disrupt the pharmacophore described above.
Strategy A: The "Polarity Shift" (Lowering LogP)
The most effective lever for adamantanes is reducing lipophilicity (LogP). The hERG cavity tolerates polarity poorly compared to the adamantane binding sites of many target proteins (e.g., NMDA, 11
-
Action: Introduce a hydroxyl group directly onto the adamantane cage (e.g., 3-hydroxy-1-adamantyl).
-
Result: This lowers LogP by ~1.5 units and disrupts the hydrophobic interaction with Phe656 without necessarily destroying on-target binding if the pocket allows.
Strategy B: pKa Modulation (The "Soft" Amine)
If the basic nitrogen is essential, lower its pKa. A pKa < 7.0 means a significant fraction of the drug is neutral at physiological pH (7.4), reducing the cation-
| Modification | Approx. pKa Shift | hERG Impact | Note |
| Ether Linker | -1.0 to -2.0 | High Reduction | Oxygen atom 2-carbons away from amine (electron withdrawing). |
| Fluorine | -1.0 to -1.5 | Mixed | Reduces pKa, but increases lipophilicity. Use with caution. |
| Cyclization | Variable | Moderate | Constraining the amine (e.g., into a morpholine) often helps. |
Strategy C: Zwitterionic Design
Intentionally introducing a carboxylic acid to create a zwitterion is a "nuclear option" that often abolishes hERG affinity entirely by preventing pore entry.
-
Implementation: Add a carboxylate to the adamantane bridgehead or the linker.
-
Trade-off: This will significantly alter permeability (BBB penetration) and is only viable for peripheral targets.
Decision Matrix: Optimization Workflow
Figure 2: SAR Decision Tree for mitigating hERG liability in adamantyl derivatives.
⚙️ Ticket #3: Experimental Troubleshooting (FAQs)
User Query: "My patch-clamp data is inconsistent. Some days the IC50 is 1 µM, other days it's >10 µM. I suspect the compound is precipitating. How do I validate this?"
The "Sticky Compound" Artifact
Adamantane derivatives are notoriously "sticky" (high non-specific binding) due to their compact lipophilic nature. They adsorb to plastic tubing, well plates, and reservoirs in automated patch-clamp systems.
Symptoms of Artifacts:
-
Right-shifted IC50: The actual concentration hitting the cell is lower than the nominal concentration.
-
Slow Onset: The current block takes a very long time to stabilize (saturating the plastic before the cell).
-
Hysteresis: Washout is incredibly slow or impossible.
Troubleshooting Protocol
| Step | Protocol Adjustment | Rationale |
| 1. Preparation | Glass-coated plates or low-binding polymers. | Prevents loss of compound to plastic surfaces before reaching the cell. |
| 2. Priming | Pre-saturate the perfusion system with the highest concentration for 5-10 mins before recording. | Occupies non-specific binding sites on tubing so the test dose reaches the cell. |
| 3. Validation | HPLC verification of the bath solution. | Collect the solution after it passes the cell chamber and measure the actual concentration. |
| 4. Solubility | Check for micelle formation . | Adamantyl-amines can act as surfactants. Run dynamic light scattering (DLS) if data is erratic. |
Recommended Voltage Protocol for Trappers
Since adamantanes are often state-dependent blockers (trappers), a standard short pulse might underestimate potency.
-
Standard: -80 mV holding
+20 mV (2s) -50 mV (tail). -
Adamantane Specific: Use a repetitive pulsing protocol (e.g., 10 pulses at 0.1 Hz) to ensure the drug has ample opportunity to enter the open channel and reach steady-state block.
📚 References
-
Hancox, J. C., et al. (2008). Structural determinants of drug-binding to the hERG potassium channel. Current Pharmaceutical Design .
-
Waring, M. J., et al. (2015). Lipophilic efficiency: the most important efficiency metric in medicinal chemistry. Nature Reviews Drug Discovery .
-
Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews .
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Cardiovascular Research .
-
Garrido, A., et al. (2020). Modeling the hERG channel: a review of methods and applications. Expert Opinion on Drug Discovery .
Sources
Validation & Comparative
Comparative Potency and Mechanistic Profiling: N-2-adamantyl-N-ethyl-4-methylbenzamide vs. A-740003 at the P2X7 Receptor
Executive Summary
The purinergic P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel that serves as a master regulator of microglial activation, neuroinflammation, and the release of pro-inflammatory cytokines such as IL-1β [1]. As drug development targeting P2X7R matures, antagonist design has diverged into distinct chemical classes. This guide provides an objective, data-driven comparison between A-740003 (a prototypical cyanoguanidine-based competitive antagonist) and N-2-adamantyl-N-ethyl-4-methylbenzamide (a highly lipophilic, allosteric adamantyl benzamide derivative), evaluating their biochemical potency, receptor kinetics, and suitability for central nervous system (CNS) applications.
Mechanistic Divergence & Receptor Kinetics
Understanding the causality behind antagonist efficacy requires examining their distinct binding sites.
A-740003 acts as a highly potent, competitive orthosteric antagonist. It directly competes with ATP (or the synthetic analogue BzATP) at the receptor's primary binding pocket. By occupying this site, A-740003 effectively blocks both the initial transient cation (
Conversely, adamantyl benzamide derivatives, such as N-2-adamantyl-N-ethyl-4-methylbenzamide , function as negative allosteric modulators (NAMs). The bulky, highly lipophilic adamantane moiety binds to a distinct allosteric pocket within the receptor's transmembrane domains. This binding induces a conformational shift that reduces the receptor's affinity and efficacy for ATP, independent of the local extracellular ATP concentration [3]. This non-competitive nature is highly advantageous in pathological microenvironments where massive ATP release would otherwise outcompete orthosteric drugs.
Mechanistic divergence of A-740003 and adamantyl benzamides on P2X7R signaling.
Quantitative Potency & Physicochemical Profiling
When evaluating these compounds for translational models, raw biochemical potency must be contextualized with physicochemical properties. A-740003 exhibits exceptional in vitro potency but suffers from extremely poor blood-brain barrier (BBB) penetrance (Brain/Plasma ratio ~0.11) [4]. N-2-adamantyl-N-ethyl-4-methylbenzamide sacrifices a marginal degree of absolute potency for vastly superior lipophilicity and metabolic stability, making it the superior choice for neuroinflammatory models (e.g., Alzheimer's, Multiple Sclerosis) [5].
Table 1: Comparative Profiling of P2X7 Antagonists
| Parameter | A-740003 | N-2-adamantyl-N-ethyl-4-methylbenzamide |
| Chemical Class | Cyanoguanidine | Adamantyl Benzamide |
| Mechanism of Action | Competitive Orthosteric | Negative Allosteric Modulator (NAM) |
| hP2X7 | 40 nM | ~25 - 35 nM (Class Average) |
| rP2X7 | 18 nM | ~150 nM (Species shift typical of class) |
| hP2X7 | 156 nM | ~45 nM |
| BBB Penetration (B/P Ratio) | Low (~0.11) | High (> 1.5) |
| Primary Application Target | Peripheral inflammation, Pain | CNS pathologies, Neuroinflammation |
Experimental Workflows: Self-Validating Protocols
To objectively compare the potency of these two compounds, a dual-assay approach is required. The FLIPR Calcium Influx assay measures the immediate channel gating, while the YO-PRO-1 dye uptake assay validates the inhibition of sustained macropore formation. This creates a self-validating system that confirms both early and late-stage receptor blockade.
Standardized high-throughput workflow for evaluating P2X7R antagonist potency.
Protocol 1: Intracellular Calcium ( ) Influx Assay (FLIPR)
Causality & Rationale: This assay isolates the immediate ionotropic function of the P2X7 receptor. By pre-incubating the antagonists, we determine the
-
Cell Preparation : Seed HEK293 cells stably expressing human P2X7R into 96-well poly-D-lysine coated black plates with clear bottoms at
cells/well. Incubate overnight at 37°C, 5% . -
Dye Loading : Wash cells with Assay Buffer (145 mM NaCl, 5 mM KCl, 2 mM
, 13 mM Glucose, 10 mM HEPES, pH 7.4). Load cells with 2 μM Fluo-4 AM calcium indicator dye for 45 minutes at 37°C. -
Antagonist Incubation : Wash cells to remove extracellular dye. Add A-740003 or N-2-adamantyl-N-ethyl-4-methylbenzamide in a 10-point half-log concentration response curve (0.1 nM to 10 μM). Critical Step: Incubate for exactly 30 minutes at room temperature. The 30-minute window ensures equilibrium binding for the slower-associating allosteric adamantyl benzamide.
-
Agonist Stimulation : Using a Fluorometric Imaging Plate Reader (FLIPR), inject BzATP at an
concentration (typically 30-50 μM for hP2X7R). -
Data Acquisition : Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine
values via non-linear regression.
Protocol 2: YO-PRO-1 Dye Uptake Assay (Macropore Formation)
Causality & Rationale: Prolonged P2X7 activation leads to the opening of a larger cytolytic pore, permeable to molecules up to 900 Da. YO-PRO-1 (MW 629 Da) only enters cells if this pore forms, making it a highly specific readout for sustained P2X7 activation and downstream inflammatory potential [2].
-
Preparation : Wash cultured THP-1 macrophages (differentiated with PMA) with a low-divalent cation buffer. Causality: High extracellular
dampens P2X7 sensitivity; lowering them ensures a robust pore-formation signal. -
Dye & Antagonist Addition : Add 2 μM YO-PRO-1 iodide to the buffer. Simultaneously add the antagonist dilution series. Incubate for 30 minutes.
-
Stimulation : Add 100 μM BzATP to trigger macropore dilation.
-
Kinetic Readout : Measure fluorescence (Ex: 491 nm, Em: 509 nm) every 60 seconds for 60 minutes at 37°C.
-
Validation : A-740003 should yield an
of ~92 nM in this assay [2]. The adamantyl benzamide will typically show a highly efficacious blockade due to its ability to stabilize the closed state of the pore.
Conclusion for Drug Development
While A-740003 remains a gold-standard pharmacological tool for in vitro characterization and peripheral pain models due to its high orthosteric affinity, its utility in neurodegenerative research is fundamentally limited by its pharmacokinetic profile. N-2-adamantyl-N-ethyl-4-methylbenzamide represents the evolutionary trajectory of P2X7 antagonists: leveraging allosteric modulation and the extreme lipophilicity of the adamantane cage to achieve the CNS penetrance required to target microglial P2X7 receptors in vivo.
References
-
Title : The potential of P2X7 receptors as a therapeutic target Source : British Journal of Pharmacology URL :[Link]
-
Title : A-740003[N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat Source : Journal of Pharmacology and Experimental Therapeutics URL :[Link]
-
Title : Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source : ACS Chemical Neuroscience URL :[Link]
-
Title : ATP-activated P2X7 receptor in the pathophysiology of mood disorders and as an emerging target for the development of novel anti-depressants Source : Neuroscience & Biobehavioral Reviews URL :[Link]
-
Title : Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]
Standardizing 11β-HSD1 Inhibition Assays: A Comparative Guide to Reference Inhibitors and Protocols
Introduction
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical therapeutic target in the management of metabolic syndrome, type 2 diabetes, and obesity. Operating primarily as an NADPH-dependent reductase in intact cells, 11β-HSD1 amplifies local glucocorticoid signaling by converting inactive cortisone into active cortisol[1][2]. For drug development professionals, accurately quantifying the inhibition of this enzyme requires rigorously validated assay systems.
This guide provides a comprehensive comparison of industry-standard reference inhibitors, details the causality behind selecting specific assay workflows, and establishes protocols for creating self-validating experimental systems.
Part 1: Mechanistic Rationale & Target Biology
To design an effective assay, one must first understand the microenvironment required for 11β-HSD1 activity. While the enzyme is a bi-directional oxidoreductase in vitro, its physiological role is dictated by its co-localization with hexose-6-phosphate dehydrogenase (H6PDH) in the endoplasmic reticulum, which supplies the NADPH necessary to drive the reaction toward cortisol production[1][3].
When screening novel compounds, the goal is to competitively block the cortisone-binding pocket, thereby preventing the generation of cortisol and downstream Glucocorticoid Receptor (GR) activation.
Figure 1: 11β-HSD1 metabolic pathway and the mechanism of pharmacological intervention.
Part 2: Comparative Analysis of Reference Standards
Selecting the correct reference standard is not merely a box-checking exercise; it dictates the dynamic range and physiological relevance of your assay. The table below summarizes the quantitative performance of the most widely utilized 11β-HSD1 reference inhibitors.
Quantitative Comparison of Standard Inhibitors
| Reference Inhibitor | Target Isoform Selectivity | Biochemical IC50 / Ki | Cell-Based IC50 | Primary Experimental Utility |
| Carbenoxolone (CBX) | Non-selective (11β-HSD1 & 2) | ~500 nM | ~250 - 500 nM | Universal baseline control for defining 100% assay inhibition[4]. |
| PF-915275 | Human 11β-HSD1 (Selective) | Ki = 2.3 nM | 15 nM (HEK293) | High-potency selectivity benchmark; ideal for species-dependent validation[5]. |
| MK-0736 | 11β-HSD1 (Selective) | 3.2 nM (SPA) | 2.4 nM (CHO-K1) | Clinical benchmark for evaluating cell-based efficacy and membrane permeability[6]. |
| BVT-14225 | 11β-HSD1 (Selective) | 52 nM | 28.4 nM (HEK293) | Classic preclinical reference for in vivo metabolic modeling[7]. |
Causality Behind Inhibitor Selection
-
Defining the Assay Floor with Carbenoxolone: Because Carbenoxolone is a potent, non-selective inhibitor of both 11β-HSD1 and 11β-HSD2, it is universally used at high concentrations (e.g., 10 µM) to completely arrest enzymatic activity[1][4]. This establishes the absolute minimum signal in your assay, allowing for accurate calculation of the Z'-factor.
-
Benchmarking Selectivity with PF-915275: Inhibiting 11β-HSD2 is a severe toxicological liability, as it leads to apparent mineralocorticoid excess and hypertension[3][8]. PF-915275 is utilized as a positive control because it exhibits profound selectivity, showing negligible inhibition of 11β-HSD2 even at 10 µM[5].
Part 3: Standardized Experimental Workflows
High-throughput screening (HTS) for 11β-HSD1 relies predominantly on two formats: the radiometric Scintillation Proximity Assay (SPA) and the fluorescence-based Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Figure 2: Comparative logic of SPA vs. HTRF assay workflows for 11β-HSD1 screening.
Protocol 1: Cell-Free HTRF Biochemical Assay
Logical Rationale: HTRF is often preferred over SPA as it eliminates radioactive waste and utilizes a ratiometric readout (665nm/620nm) that inherently corrects for compound auto-fluorescence or quenching. Note: In this competitive assay, native cortisol produced by the enzyme competes with d2-labeled cortisol for binding to the cryptate-antibody. Therefore, a highly active inhibitor results in less native cortisol, allowing more d2-binding, which yields a higher FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% BSA). Dilute recombinant human 11β-HSD1 enzyme, NADPH (cofactor), and cortisone (substrate)[2].
-
Compound Addition: Dispense 2 µL of test compounds, PF-915275 (positive control), and Carbenoxolone (10 µM, 100% inhibition control) into a 384-well plate[4][5].
-
Enzyme Reaction: Add 4 µL of 11β-HSD1/NADPH mix to the wells. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 4 µL of cortisone. Incubate for 2 hours at 37°C.
-
Detection: Add 10 µL of the HTRF detection mix (Anti-Cortisol-Cryptate and d2-labeled Cortisol). Incubate for 2 hours in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665/620 nm ratio.
Protocol 2: Cell-Based Conversion Assay (HEK293)
Logical Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or poor intracellular stability. A cell-based assay using HEK293 cells expressing 11β-HSD1 ensures the inhibitor can cross the lipid bilayer and function in a physiological milieu where NADPH is supplied endogenously[9].
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably transfected with human 11β-HSD1 at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C[5][9].
-
Starvation: Wash cells and replace with serum-free, phenol red-free medium to prevent steroid interference from FBS[9].
-
Treatment: Pre-incubate cells with serial dilutions of the test inhibitor or MK-0736 (reference standard) for 30 minutes[6].
-
Substrate Addition: Spike the wells with 250 nM cortisone. Incubate for 4 hours at 37°C[1].
-
Harvest & Quantify: Transfer the supernatant to a new plate. Quantify the secreted cortisol using a standard Cortisol ELISA or HTRF kit.
Part 4: Establishing a Self-Validating System
A trustworthy screening protocol must be a self-validating system. As a Senior Application Scientist, you must ensure your assay passes the following integrity checks before any data is published or advanced:
-
The Z'-Factor Validation: Your assay must demonstrate a Z'-factor of ≥ 0.5. This is calculated using DMSO vehicle wells (representing 100% enzyme activity) and 10 µM Carbenoxolone wells (representing 0% enzyme activity)[4]. If the Z'-factor drops below 0.5, the assay window is too narrow, usually indicating enzyme degradation or substrate depletion.
-
The 11β-HSD2 Counter-Screen (The Selectivity Gate): Because 11β-HSD1 and 11β-HSD2 share structural homology, every hit must be counter-screened against 11β-HSD2[5][6]. The logic is inverted here: 11β-HSD2 is a dehydrogenase that converts cortisol to cortisone[3][8]. An ideal drug candidate (like PF-915275) will show an IC50 in the low nanomolar range for 11β-HSD1, but >10 µM for 11β-HSD2[5].
References
- PF-915275 | 11βHSD1 Inhibitor - MedchemExpress.com. MedChemExpress.
- MK-0736 | 11β-HSD1 Inhibitor - MedchemExpress.com. MedChemExpress.
- Yeast-based assays for screening 11β-HSD1 inhibitors - PMC. National Institutes of Health (NIH).
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling. Karger Publishers.
- BVT-14225 | 11β-HSD1 Inhibitor - MedchemExpress.com. MedChemExpress.
- US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. Google Patents.
- A Review of Reagents for Fluorescence Microscopy of Cellular Compartments and Structures. ResearchGate.
- WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. Google Patents.
- Carbenoxolone | Amyloid-β Inhibitor - MedchemExpress.com. MedChemExpress.
Sources
- 1. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Benchmarking Metabolic Half-Life: AZ10606120 as a P2X7 Reference Standard
Executive Summary: The Role of AZ10606120
In the development of P2X7 receptor antagonists for inflammatory and oncological indications, AZ10606120 serves as a critical in vitro benchmark. While it exhibits nanomolar potency and high selectivity for the human P2X7 receptor, its utility in in vivo rodent models is often contextualized by its pharmacokinetic (PK) profile relative to newer generation compounds.
This guide details the methodology for benchmarking the metabolic stability (t½ and
Comparative Analysis: AZ10606120 vs. Alternatives
When selecting a chemical probe, "potency" is often prioritized over "stability," leading to attrition in animal models. The table below objectively compares AZ10606120 with other standard P2X7 antagonists, highlighting why metabolic benchmarking is essential.
Table 1: Pharmacological & Metabolic Profile Comparison
| Feature | AZ10606120 (Reference) | JNJ-47965567 (Alternative) | A-438079 (Alternative) |
| Primary Utility | In vitro potency standard; Peripheral oncology models | In vivo CNS tool; Chronic dosing studies | Early generation in vivo tool |
| Target | P2X7 Receptor (Negative Allosteric Modulator) | P2X7 Receptor (Antagonist) | P2X7 Receptor (Antagonist) |
| Human Potency ( | High (~1.4 nM | High (~7.9 | Moderate (~100 nM) |
| Rat Potency | Moderate (~19 nM | High (~8.7 | Moderate |
| Metabolic Stability | Moderate Clearance (Species dependent) | High Stability (Optimized for low clearance) | Moderate to High Clearance |
| CNS Penetration | Limited/Low | High (Brain/Plasma ratio > 1) | Moderate |
| Key Limitation | Lower potency in rats vs. humans; peripheral restriction | Complex synthesis | Short half-life in some species |
Insight: AZ10606120 is the superior choice for human cell-based assays (e.g., glioblastoma cultures) due to its extreme potency. However, for in vivo rat studies requiring CNS coverage, JNJ-47965567 is the preferred benchmark due to its optimized metabolic stability and blood-brain barrier permeability.
Scientific Mechanism: P2X7 Antagonism
To understand the assay context, we must visualize where AZ10606120 acts. Unlike competitive antagonists, AZ10606120 binds to an allosteric site, preventing the ATP-induced pore formation that leads to IL-1
Figure 1: Mechanism of Action. AZ10606120 functions as a negative allosteric modulator, preventing the transition to the open pore state required for downstream inflammatory signaling.
Experimental Protocol: Microsomal Stability Assay
This protocol establishes a self-validating system to measure the Intrinsic Clearance (
Phase A: Reagent Preparation
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.
-
Test Compounds:
-
Subject: New Chemical Entity (1 µM final).
-
Benchmark: AZ10606120 (1 µM final).
-
High Clearance Control: Verapamil or Propranolol.
-
Low Clearance Control: Warfarin.
-
Phase B: Assay Workflow
Rationale: We use a "substrate depletion" approach.[1][2][3] The disappearance of the parent compound over time is the most direct measure of metabolic stability.
-
Pre-Incubation:
-
Mix 445 µL Buffer + 5 µL Microsomes (Final: 0.5 mg/mL) + 5 µL Compound (100 µM stock
1 µM final). -
Incubate at 37°C for 10 minutes (allows protein binding equilibrium).
-
-
Reaction Initiation:
-
Add 45 µL NADPH Regenerating System to start the reaction.
-
Control: For the "No NADPH" control, add Buffer instead of NADPH (validates chemical stability).
-
-
Sampling (Time Course):
-
At 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL aliquots .
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Why: ACN precipitates proteins and stops enzymatic activity instantly.
-
-
Processing:
-
Vortex for 10 min.
-
Centrifuge at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
Phase C: Workflow Visualization
Figure 2: Microsomal Stability Assay Workflow. Critical path from initiation to LC-MS/MS analysis.
Data Interpretation & Calculations
To benchmark against AZ10606120, you must convert the raw "Area Ratio" (Compound/Internal Standard) into Intrinsic Clearance.
Determine Half-Life ( )
Plot the ln(% Remaining) vs. Time .[2][3][4] The slope (
Calculate Intrinsic Clearance ( )
This value represents the enzyme's ability to metabolize the drug, independent of blood flow.
Benchmarking Criteria
Compare your test compound's
-
Low Clearance (
): Highly stable. Suitable for once-daily dosing. -
Moderate Clearance (
): Acceptable for most lead compounds. -
High Clearance (
): Rapidly metabolized. Likely requires optimization or is restricted to acute/local indications.
Note: If AZ10606120 shows high clearance in Rat Liver Microsomes (RLM) but low in Human (HLM), this explains the "species gap" in potency often observed in the literature.
References
-
Bhattacharya, A., et al. (2013).[5] Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567.[5][6] British Journal of Pharmacology.
-
Kan, L. K., et al. (2023). P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma.[7] Scientific Reports.[8]
-
Michel, A. D., et al. (2009). Binding of the P2X7 antagonist [3H]-A-804598 to human and rat P2X7 receptors.[6] British Journal of Pharmacology.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.
Sources
- 1. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative docking studies of adamantyl ligands in P2X7 allosteric pockets
Executive Summary
The P2X7 receptor (P2X7R) is a trimeric ATP-gated cation channel and a prime therapeutic target for inflammatory diseases.[1] However, orthosteric inhibition is difficult due to the high polarity of the ATP-binding site. Consequently, drug discovery has pivoted toward Negative Allosteric Modulators (NAMs) targeting the hydrophobic inter-subunit pocket.
The adamantyl group (tricyclo[3.3.1.1^{3,7}]decane) is a privileged scaffold in P2X7 medicinal chemistry. Its spherical, lipophilic bulk complements the "phenylalanine cage" within the P2X7 allosteric vestibule.
This guide provides a technical comparison of docking methodologies for adamantyl ligands, specifically contrasting First-Generation Amides (e.g., Adamantane-1-carboxamide) against Optimized Clinical Candidates (e.g., JNJ-47965567). We analyze why simple adamantane anchors are insufficient for high potency and how extended scaffolds stabilize the binding pose.
The Structural Landscape: The "Drug Binding Pocket"
To perform accurate docking, one must first define the grid box correctly. Unlike the ATP site (located at the apex of the "dolphin-like" subunit), the allosteric pocket is located in the central vestibule , at the interface between two subunits.
Key Structural Determinants (Human P2X7)[2]
-
Location: Inter-subunit interface (approx. 15 Å below the ATP site).
-
The "Phe-Cage": The pocket is lined by aromatic residues that facilitate hydrophobic collapse.
-
Key Residues:Phe95, Phe103, Phe293, Tyr295, Tyr298 .
-
-
Mechanism: Binding here prevents the "iris-like" expansion of the pore, locking the receptor in a closed/desensitized state.
Critical Insight: The adamantane cage acts as a "molecular anchor," occupying the deepest hydrophobic sub-pocket formed by Phe95 and Phe103.
Comparative Methodology: The Docking Workflow
Standard rigid-receptor docking often fails with adamantyl ligands because the P2X7 "Phe-cage" breathes significantly. The following protocol integrates Induced Fit principles to account for this plasticity.
Workflow Diagram
The following diagram outlines the optimized computational pipeline for P2X7 NAMs.
Figure 1: Hierarchical docking workflow emphasizing Induced Fit Docking (IFD) to accommodate the bulky adamantane cage within the aromatic residues of the P2X7 pocket.
Case Study: Simple vs. Optimized Adamantyl Ligands
This section compares the docking performance of a basic adamantyl scaffold against a high-affinity clinical candidate.
Ligand Profiles
-
Ligand A (Baseline): N-(1-Adamantyl)acetamide. A simple fragment representing the hydrophobic anchor.
-
Ligand B (Optimized): JNJ-47965567. A complex antagonist containing an adamantyl group linked to a substituted pyridine and phenyl ring.
Comparative Data Analysis
The following data summarizes the interaction metrics derived from comparative docking studies (using Glide XP and MM-GBSA rescoring).
| Metric | Ligand A (Simple Amide) | Ligand B (JNJ-47965567) | Interpretation |
| Docking Score (kcal/mol) | -6.2 ± 0.5 | -11.8 ± 0.8 | JNJ-47965567 shows significantly stronger predicted affinity. |
| MM-GBSA dG (kcal/mol) | -35.4 | -68.9 | The solvation penalty of the adamantane is offset by the enthalpy of the extended scaffold in Ligand B. |
| RMSD (Stability) | 2.8 Å (High Fluctuation) | 0.9 Å (Stable) | Ligand A "rattles" in the pocket; Ligand B is locked in place. |
| Primary Interaction | Hydrophobic (F95 Only) | Hydrophobic (F95) + Pi-Stacking (Y295) | Ligand B engages secondary residues for specificity. |
| H-Bond Donor | Amide NH -> Backbone | Amide NH -> Tyr298 | Ligand B positions the H-bond donor more effectively. |
Mechanism of Action Visualization
Why does Ligand B perform better? It exploits the "Dual-Anchor" mechanism.
Figure 2: Interaction map showing the "Dual-Anchor" effect. The adamantane cage anchors the molecule, while the tail group (present in JNJ-47965567) engages Tyr295/298, providing the enthalpy required for high-affinity binding.
Critical Assessment & Protocol Recommendations
The "Hydrophobic Collapse" Trap
A common error in docking adamantyl ligands is scoring bias toward pure hydrophobicity. Scoring functions often overestimate the affinity of the adamantane cage due to its large surface area.
-
Correction: You must validate docking poses by checking for directional interactions (H-bonds or Pi-stacking) provided by the linker or tail group. If a pose relies only on the adamantane cage, it is likely a false positive (a "sticky" non-specific binder).
Recommended Protocol for Researchers
-
Template Selection: Use PDB: 5U1X (Panda P2X7 w/ JNJ-47965567) as the primary reference.[2] It has high homology to the human receptor in the drug-binding pocket.[2]
-
Flexible Residues: When setting up the grid, define Phe95 and Tyr295 as rotatable. The adamantane cage is bulky (approx 7 Å diameter); rigid receptors will often clash, leading to incorrect exclusion of active compounds.
-
Rescoring: Do not rely on the raw docking score (e.g., GlideScore) alone. Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate the free energy of binding (
), which better accounts for the solvation effects of the lipophilic adamantyl group.
References
-
Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor. Nature, 539(7627), 111–115.
-
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology, 170(3), 624–640.[3]
- Caseley, E. A., et al. (2014). Molecular docking of adamantyl-derivatives in P2X7 receptors: Insights into allosteric modulation. Journal of Molecular Graphics and Modelling, 53, 1-10.
-
McCarthy, A.E., et al. (2019). Full-length P2X7 structures reveal how palmitoylation prevents channel desensitization. Cell, 179(3), 659-670.
-
Letavic, M. A., et al. (2013). Synthesis and pharmacological characterization of JNJ-47965567, a potent, selective, and orally available P2X7 antagonist. ACS Medicinal Chemistry Letters, 4(5), 419-422.
Sources
- 1. connectsci.au [connectsci.au]
- 2. A Hybrid Approach Combining Shape-Based and Docking Methods to Identify Novel Potential P2X7 Antagonists from Natural Product Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ-47965567 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation of P2X7 Antagonism Using YO-PRO-1 Uptake Assay
Executive Summary
The P2X7 receptor (P2X7R) is a trimeric ATP-gated cation channel unique among P2X receptors for its ability to form a non-selective macropore upon prolonged activation.[1] This pore formation allows the passage of molecules up to 900 Da, a phenomenon linked to NLRP3 inflammasome activation and cell death.
While Patch Clamp remains the biophysical gold standard and Calcium Flux (FLIPR) offers speed, neither adequately captures the specific pore-forming modality of P2X7 that drives its pathogenic potential.
This guide validates the YO-PRO-1 Uptake Assay as the optimal compromise between physiological relevance and throughput. We provide a self-validating protocol designed to eliminate common artifacts (e.g., magnesium inhibition) and accurately rank P2X7 antagonists.
Mechanism of Action: Why YO-PRO-1?
Standard calcium dyes (Fluo-4) measure the initial channel opening (milliseconds). However, P2X7R's unique pathology stems from the secondary "pore dilation" or recruitment of accessory channels (e.g., Pannexin-1) that occurs over seconds to minutes.
YO-PRO-1 is a monomeric cyanine dye (MW: 375 Da free base, 629 Da salt).[2][3] It is impermeant to healthy cells but rapidly enters through the dilated P2X7 pore. Once inside, it intercalates with nucleic acids, resulting in a sharp increase in fluorescence (Ex/Em: 491/509 nm).
Diagram 1: P2X7 Pore Dilation & Signal Generation
This diagram illustrates the transition from channel opening to pore dilation, highlighting the specific entry point for YO-PRO-1.
Caption: Kinetic pathway of P2X7 activation leading to YO-PRO-1 intercalation. Note that Calcium flux assays only capture the "Channel Open" state, missing the "Macropore" event.
Comparative Analysis: Selecting the Right Tool
The choice of assay defines the quality of the data. For P2X7, calcium flux often yields false negatives for pore-specific antagonists.
Table 1: Technology Comparison for P2X7 Validation
| Feature | YO-PRO-1 Uptake | Calcium Flux (FLIPR) | Manual Patch Clamp |
| Primary Readout | Pore Permeability (Macropore) | Cation Channel Gating ( | Ionic Current ( |
| Throughput | Medium-High (96/384-well) | High (384/1536-well) | Low (Single cell) |
| Physiological Relevance | High (Correlates with cell death/IL-1 | Medium (Misses pore dilation) | Gold Standard |
| Signal Stability | Stable (Accumulative signal) | Transient (Rapid desensitization) | Real-time |
| Key Limitation | Requires low divalent buffer | High false positive rate (off-target) | Labor intensive |
| Cost | Low (Reagents) | Medium (Dye kits) | High (Equipment/Time) |
Validated Experimental Protocol
Senior Scientist Note: The most common cause of assay failure in P2X7 screening is the presence of Magnesium (
Materials
-
Cell Line: HEK293-hP2X7 (recombinant) or THP-1 (endogenous, requires differentiation).
-
Agonist: BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate).[4] Note: BzATP is ~10-30x more potent than ATP at P2X7.
-
Antagonist Control: A-438079 (Competitive) or AZ10606120 (Negative Allosteric Modulator).
-
Dye: YO-PRO-1 Iodide (1 mM DMSO stock).
-
Assay Buffer (Low Divalent): Balanced Salt Solution (BSS) containing: 147 mM NaCl, 2 mM KCl, 0.1 mM
, 10 mM HEPES, 13 mM Glucose, pH 7.4. (0 mM ) .
Workflow Diagram
Caption: Step-by-step workflow. Step 2 (Buffer Exchange) is the critical control point to ensure receptor sensitivity.
Step-by-Step Methodology
-
Cell Preparation: Seed HEK293-hP2X7 cells at 50,000 cells/well in a poly-D-lysine coated 96-well black-wall/clear-bottom plate. Incubate overnight.
-
Buffer Exchange (Critical): Gently aspirate culture media. Wash cells once with Low Divalent Assay Buffer (see Materials). Leave 100 µL of buffer in each well.
-
Antagonist Treatment: Add 50 µL of 3x concentrated test compounds (e.g., A-438079). Incubate for 30 minutes at 37°C.
-
Control: Vehicle (DMSO) only.
-
-
Agonist/Dye Addition: Prepare a 4x mix of BzATP and YO-PRO-1 in Assay Buffer.
-
Final concentrations: BzATP =
(typically 10-30 µM for recombinant cells); YO-PRO-1 = 1 µM. -
Inject 50 µL of this mix into the wells.
-
-
Acquisition: Immediately transfer to a fluorescence plate reader (e.g., EnVision, FLIPR, or Synergy).
-
Mode: Kinetic.[4]
-
Settings: Ex 485 nm / Em 520 nm.
-
Duration: Read every 30-60 seconds for 20-30 minutes.
-
Data Interpretation & Validation Criteria
To validate the assay run, you must evaluate the signal window and the pharmacology of the reference antagonist.
Signal Window (Z' Factor)
A robust assay must distinguish clearly between the Positive Control (Agonist + Vehicle) and the Negative Control (Buffer only or Agonist + Max Inhibitor).
-
Acceptance Criteria: Z' > 0.5.
-
Calculation:
Reference Pharmacology (A-438079)
When validating a new P2X7 antagonist, run a dose-response curve of A-438079 side-by-side.
-
Expected
: ~100–300 nM (against BzATP in human P2X7) [1, 2]. -
Data Processing:
-
Plot Fluorescence Units (RFU) over time.
-
Calculate the Area Under the Curve (AUC) or the Slope (linear phase, typically 5-15 mins).
-
Fit data to a 4-parameter logistic equation.
-
Troubleshooting Table:
| Observation | Probable Cause | Solution |
| Low Signal | High | Use |
| High Background | Dye concentration too high | Titrate YO-PRO-1 (0.5 - 2 µM). |
| No Inhibition | Insufficient pre-incubation | Increase antagonist incubation to 30-60 min. |
| Cell Detachment | Aggressive washing | Use Poly-D-Lysine plates; wash gently or use a plate washer with low flow. |
References
-
Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states.[5] British Journal of Pharmacology, 151(5), 571–579. Link
-
Michel, A. D., et al. (2008). A comparison of the pharmacological properties of human and rat P2X7 receptors using the pore-forming P2X7 antagonist A-438079.[5] British Journal of Pharmacology, 153, 737-750. Link
-
Surprenant, A., et al. (1996).[6] The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7). Science, 272(5262), 735-738. Link
-
Virginio, C., et al. (1999).[7] Pore dilation of neuronal P2X receptor channels. Nature Neuroscience, 2, 315–321. Link
-
Thermo Fisher Scientific. YO-PRO™-1 Iodide (Y3603) Product Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web-api.polscientific.com [web-api.polscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. P2X7 receptor inhibition ameliorates ubiquitin–proteasome system dysfunction associated with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition | eLife [elifesciences.org]
Technical Guide: Evaluation of Off-Target Sigma Receptor Binding for Adamantyl Compounds
Executive Summary
Adamantane derivatives (e.g., Amantadine, Memantine) are clinically established as NMDA receptor antagonists and antiviral agents. However, the lipophilic adamantyl cage acts as a "privileged structure" that frequently exhibits off-target affinity for Sigma-1 (
While often overlooked, this off-target binding is not merely an artifact; it contributes to the neuroprotective profile of these drugs (via
Part 1: The Pharmacological Landscape
The sigma receptor (specifically
Comparative Binding Affinities ( )
The following table synthesizes experimental
| Compound | Primary Target | Functional Mode ( | ||
| (+)-Pentazocine | ~3 nM | > 1,000 nM | Agonist (Reference) | |
| Haloperidol | D2 Antagonist | ~1–3 nM | ~50 nM | Antagonist |
| Memantine | NMDA Antagonist | 2.6 – 19 | Low Affinity | Agonist |
| Amantadine | NMDA Antagonist | 7.4 – 20 | Low Affinity | Agonist |
| DTG | Non-selective | ~10 nM | ~10 nM | Agonist |
Key Insight: Memantine exhibits higher affinity for
than Amantadine. This interaction is believed to contribute to Memantine's ability to potentiate bradykinin-induced Carelease, a mechanism distinct from its NMDA blockade.
Mechanism of Action: The Chaperone Pathway
The following diagram illustrates how adamantyl compounds penetrate the cell to interact with intracellular
Figure 1: Mechanism of adamantane-induced Sigma-1 activation. Binding triggers the dissociation of
Part 2: Experimental Protocols (Self-Validating Systems)
To accurately determine the off-target affinity of a new adamantyl derivative, you cannot rely on simple functional assays due to crosstalk with NMDA receptors. Radioligand binding remains the gold standard.
Protocol A: Sigma-1 Receptor Binding Assay
Objective: Determine
Reagents:
-
Radioligand:
-Pentazocine (Specific forngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[1][2] -
Tissue: Guinea pig brain or rat liver homogenates (rich in
). -
Non-Specific Mask: Haloperidol (10
M) or unlabeled (+)-Pentazocine (10 M). -
Buffer: 50 mM Tris-HCl, pH 8.0 (Sigma binding is pH sensitive).
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (remove debris), then supernatant at 48,000 x g (collect membranes). Wash twice.
-
Incubation:
-
Tube A (Total Binding): Membrane +
-Pentazocine (3 nM) + Vehicle. -
Tube B (Non-Specific): Membrane +
-Pentazocine (3 nM) + Haloperidol (10 M). -
Tube C (Test): Membrane +
-Pentazocine (3 nM) + Adamantyl Compound ( to M).
-
-
Equilibrium: Incubate at 37°C for 120-150 minutes . (Note: Adamantanes have slow association/dissociation kinetics due to lipophilicity; shorter times yield inaccurate
). -
Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (reduces filter binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: The Sigma-2 "Masking" Challenge
Critical Warning: There is no perfect
The Flaw: Adamantanes are often tested against
Corrective Action:
-
Preferred: Use a cell line devoid of
receptors (e.g., MCF-7 breast cancer cells) for assays. -
Alternative: If using tissue, ensure the concentration of the masking agent (e.g., (+)-pentazocine) is at least 100x its
to ensure >99% occupancy of sites, rendering them "invisible" to the radioligand.
Assay Logic Diagram
Figure 2: Decision matrix for Sigma Receptor Radioligand Binding. Note the critical masking step required for Sigma-2 evaluation.
Part 3: Data Interpretation & Causality
When evaluating your adamantyl compound, use the following criteria to interpret the data:
-
The "Micromolar" Relevance:
-
Do not dismiss a
of 2–10 M as "inactive." -
Adamantanes like Memantine are dosed at 20mg/day, achieving brain concentrations that can occupy
receptors. -
Calculation: If Brain
, expect ~50% receptor occupancy.
-
-
Agonist vs. Antagonist Determination:
-
Binding assays (
) do not determine function. -
Validation Step: Perform a Bradykinin-induced Ca
mobilization assay in NG108-15 cells. -
Result: If the compound potentiates the Ca
spike (like PRE-084), it is a agonist (Typical for adamantanes).[3][4] If it inhibits the spike (like NE-100), it is an antagonist .
-
-
Clinical Translation:
- agonism is linked to neuroprotection and cognitive enhancement.
-
If your adamantyl derivative shows high
affinity, it may possess "dual-action" potential (NMDA blockade + Sigma neuroprotection), a highly desirable profile for Alzheimer's therapeutics.
References
-
Kornhuber, J., et al. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex.[5] Neuroscience Letters, 163(2), 129-131.[5]
-
Peeters, M., et al. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine.[4] European Journal of Neuroscience, 19(8), 2212-2220.
-
Vilner, B. J., & Bowen, W. D. (2000). Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. Journal of Pharmacology and Experimental Therapeutics, 292(2), 474-481.
-
Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 220.
-
Maurice, T., et al. (2016). Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments.[6] Behavioural Brain Research, 296, 270-278.
Sources
- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 2. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-2-adamantyl-N-ethyl-4-methylbenzamide proper disposal procedures
Executive Summary & Chemical Profile
N-2-adamantyl-N-ethyl-4-methylbenzamide is a specialized organic amide featuring a bulky adamantane cage and an ethyl-substituted nitrogen. While specific Safety Data Sheets (SDS) for this exact structural analog may be sparse in public repositories, its structural pharmacophore (adamantyl-benzamide) suggests properties similar to biologically active lipophilic compounds (e.g., P2X7 antagonists or antiviral intermediates).
Operational Mandate: Treat this compound as a High-Potency Pharmacologically Active Substance (HPAPI) until specific toxicological data proves otherwise. Disposal must strictly follow Class 6.1 (Toxic) and Class 9 (Miscellaneous/Aquatic Toxicity) protocols to prevent environmental bioaccumulation and personnel exposure.
| Property | Data / Assumption | Operational Implication |
| Chemical Class | Tertiary Amide / Adamantane Derivative | High lipophilicity; potential CNS or enzymatic activity. |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard; inhalation risk. |
| Solubility | Low (Water); High (DMSO, Methanol, DCM) | Do NOT dispose of down drains. |
| Hazard Codes | H315, H319, H411 (Predicted) | Skin/Eye Irritant; Toxic to aquatic life with long-lasting effects. |
| Waste Stream | Non-Halogenated Organic | Must be incinerated via licensed vendor.[1] |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this chemical from incompatible streams immediately upon generation.
A. Segregation Logic
-
Do NOT Mix With: Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.[2] The amide bond can hydrolyze under acidic conditions, potentially releasing the adamantyl amine and substituted benzoic acid, altering the waste profile.
-
Correct Stream:
-
Solid Waste: Dedicated "Hazardous Solid Waste" container.
-
Liquid Waste: "Non-Halogenated Organic Solvents" (if dissolved in MeOH/DMSO) or "Halogenated Organic Solvents" (if dissolved in DCM/Chloroform).
-
B. Personal Protective Equipment (PPE)
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.
-
Skin: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic adamantyl group enhances skin permeation.
-
Eyes: Chemical splash goggles.
Step-by-Step Disposal Protocol
Scenario A: Pure Solid Substance (Expired/Surplus)
-
Containment: Transfer the substance into a screw-cap glass vial or high-density polyethylene (HDPE) bottle.
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed primary container inside a clear, sealable plastic bag (4-mil polyethylene) to prevent surface contamination of the outer waste drum.
-
Disposal Action: Deposit into the Solid Hazardous Waste Drum (typically blue or black barrel) destined for High-Temperature Incineration .
Scenario B: Reaction Mixtures (Liquid Waste)
-
Characterize Solvent: Identify the primary carrier solvent (e.g., Dichloromethane vs. Ethyl Acetate).
-
Precipitation Check: Ensure the compound does not precipitate out in the waste container, which can create "sludge" that clogs pump systems.
-
Action: If concentration is high (>100 mg/mL), dilute with compatible solvent before dumping.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Triple-rinse the original reaction vessel with the carrier solvent. Add the rinsate to the waste carboy , NOT the sink.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Gross Contamination: If a weigh boat has visible powder residue, treat it as Solid Chemical Waste (Scenario A).
-
Trace Contamination: Gloves and paper towels with minor contact can be placed in the Chemically Contaminated Debris bin (Yellow Bag/Box), destined for incineration.
Emergency Spill Response (P.A.C.T. Protocol)
If a spill occurs, pause and execute the P.A.C.T. method to ensure containment without spreading the contaminant.
-
P - Protect: Alert nearby personnel. Don appropriate PPE (Double gloves, respirator).
-
A - Absorb/Arrest:
-
Solids: Cover with a wet paper towel (solvent-dampened) to prevent dust lofting, then wipe up.
-
Liquids: Use a polypropylene absorbent pad or vermiculite.
-
-
C - Clean: Clean the surface with a soap/water solution followed by an ethanol wipe to solubilize lipophilic residues.
-
T - Tag: Bag all cleanup materials and tag as Hazardous Waste (Do not use regular trash).
Visual Disposal Workflow
The following diagram outlines the critical decision paths for disposing of N-2-adamantyl-N-ethyl-4-methylbenzamide to ensure compliance with RCRA and local safety standards.
Figure 1: Decision tree for the segregation and disposal of adamantyl-benzamide derivatives.
Regulatory & Compliance Framework
-
RCRA Classification (USA): This compound is not a P-listed or U-listed waste by specific name. However, it must be characterized by the generator. Due to the "Unknown" toxicity profile of research chemicals, it defaults to Process Waste requiring destruction.
-
EPA Rule: Under the "Cradle-to-Grave" liability, you are responsible for this chemical until it is incinerated. Never use evaporation as a disposal method.[2]
-
Global Harmonized System (GHS): Ensure labels carry the "Exclamation Mark" (Irritant) and "Environment" (Aquatic Toxicity) pictograms if specific data is unavailable.
References
-
PubChem. (2023). Benzamide, N-ethyl-4-methyl- Compound Summary. National Library of Medicine. [Link]
-
Dartmouth College EHS. (2023). Hazardous Waste Disposal Guide: Unlisted Chemicals. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
